molecular formula C9H9N3O3 B346227 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 43024-61-9

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

カタログ番号: B346227
CAS番号: 43024-61-9
分子量: 207.19g/mol
InChIキー: XLPSGPQQTUJWJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C9H9N3O3 and its molecular weight is 207.19g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPSGPQQTUJWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CNN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic and Synthetic Profile of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and a plausible synthetic route for Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document leverages data from closely related analogues and established synthetic methodologies for the pyrazolo[1,5-a]pyrimidine scaffold. This information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.

Spectroscopic Data

Direct, experimentally verified spectroscopic data for this compound is not extensively reported. However, based on the known spectral characteristics of the pyrazolo[1,5-a]pyrimidine core and related esters, the following represents an expected spectroscopic profile.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Ethyl group: Triplet (3H, ~1.4 ppm), Quartet (2H, ~4.4 ppm). Pyrazolo[1,5-a]pyrimidine core: Singlet (1H, pyrimidine H-5, ~8.5 ppm), Doublet (1H, pyrazole H-3, ~8.2 ppm), Doublet (1H, pyrazole H-2, ~6.9 ppm). Hydroxy group: Broad singlet (1H, exchangeable with D₂O).
¹³C NMR Ethyl group: ~14 ppm (CH₃), ~61 ppm (CH₂). Pyrazolo[1,5-a]pyrimidine core: Multiple signals in the aromatic region (100-160 ppm). Carbonyl group: ~165 ppm.
Mass Spec. Expected [M+H]⁺: 222.07.
IR Key stretches (cm⁻¹): ~3400 (O-H), ~1700 (C=O, ester), ~1640 (C=N), ~1580 (C=C).

Note: The predicted data above is based on the analysis of similar structures and should be confirmed by experimental validation.

For a related compound, 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid, the hydrolyzed form of the title compound, infrared spectroscopy data has been reported showing characteristic peaks at 1740 cm⁻¹ (acid C=O) and 1675 cm⁻¹ (lactam C=O)[1]. This supports the expected presence of a carbonyl stretch in the ethyl ester derivative.

Experimental Protocols

A common and effective method involves the condensation of a 3-aminopyrazole derivative with a β-keto ester or a related three-carbon synthon.

Proposed Synthesis of this compound

The synthesis can be envisioned to proceed via the reaction of 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate.

Step 1: Reaction of 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate. A mixture of 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate in a suitable solvent, such as ethanol, is heated under reflux. The reaction progress can be monitored by thin-layer chromatography.

Step 2: Cyclization. The intermediate formed in the first step undergoes an intramolecular cyclization upon continued heating, often with the aid of a base or under thermal conditions, to yield the pyrazolo[1,5-a]pyrimidine core.

Step 3: Work-up and Purification. Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Visualizing the Workflow

The logical flow of the synthesis and characterization process is depicted in the following diagram.

experimental_workflow Experimental Workflow: Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Reactants 3-Aminopyrazole + Diethyl 2-(ethoxymethylene)malonate Reaction Condensation & Cyclization (e.g., Reflux in Ethanol) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: Synthesis and characterization workflow for the target compound.

This guide provides a starting point for researchers interested in this compound. All presented data should be considered predictive and requires experimental verification for confirmation. The proposed synthetic route is based on established chemical principles for this heterocyclic system and may require optimization for specific laboratory conditions.

References

The Diverse Biological Activities of Pyrazolo[1,5-a]pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its broad spectrum of biological activities. This rigid, planar, and fused N-heterocyclic structure is amenable to chemical modifications at various positions, allowing for the fine-tuning of its pharmacological properties.[1] Derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) active agents.[1][2] This technical guide provides an in-depth overview of the key biological activities of pyrazolo[1,5-a]pyrimidine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Anticancer Activity: Targeting Kinase Signaling

Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily due to their potent inhibitory activity against various protein kinases.[1][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] By acting as ATP-competitive or allosteric inhibitors, these compounds can block aberrant signaling and induce cancer cell death.[1][3]

Key Kinase Targets and Mechanism of Action

Several pyrazolo[1,5-a]pyrimidine-based compounds have shown potent inhibition of kinases critical to cancer progression, including:

  • Tropomyosin Receptor Kinases (Trks): The Trk family (TrkA, TrkB, TrkC) of receptor tyrosine kinases plays a vital role in neuronal cell survival and differentiation, but their aberrant activation through gene fusions (NTRK fusions) is an oncogenic driver in a wide range of solid tumors.[2][4] Pyrazolo[1,5-a]pyrimidine constitutes the core scaffold of two FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, as well as the second-generation inhibitor Repotrectinib, designed to overcome resistance mutations.[2][5] These inhibitors target the ATP-binding pocket of the Trk kinase domain, blocking downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[4]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is another receptor tyrosine kinase whose overactivation drives the growth of several cancers, including non-small cell lung cancer (NSCLC).[1][3] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as EGFR inhibitors, showing promise in the treatment of NSCLC.[1][3] Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which control cell proliferation, survival, and migration.[6]

  • Other Kinases: This versatile scaffold has been utilized to develop inhibitors for a range of other kinases implicated in cancer, such as Casein Kinase 2 (CK2), Cyclin-Dependent Kinases (CDKs), B-Raf, and MEK.[1][3][7][8]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by pyrazolo[1,5-a]pyrimidine derivatives.

TrkA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P_node P inhibitor Pyrazolo[1,5-a] pyrimidine Inhibitor AutoP Autophosphorylation inhibitor->AutoP NGF NGF TrkA TrkA Receptor NGF->TrkA Dimer Receptor Dimerization TrkA->Dimer Dimer->AutoP Shc Shc AutoP->Shc PI3K PI3K AutoP->PI3K Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

TrkA signaling pathway inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P_node P inhibitor Pyrazolo[1,5-a] pyrimidine Inhibitor AutoP Autophosphorylation inhibitor->AutoP EGF EGF EGFR EGFR EGF->EGFR Dimer Receptor Dimerization EGFR->Dimer Dimer->AutoP Grb2 Grb2 AutoP->Grb2 PI3K PI3K AutoP->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT->Proliferation

EGFR signaling pathway inhibition.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various cancer-related targets.

Compound ID/SeriesTarget KinaseCell LineIC₅₀ (nM)Reference
8 and 9 TrkA-1.7[9]
22 TrkA, TrkB, TrkC-3, 14, 1[9]
22 KM12Cell Proliferation1[9]
23 TRKA KM12Cell Proliferation0.1[9]
24 TRKA KM12Cell Proliferation0.2[9]
12 and 13 TrkA-1 - 100[2]
IC20 (31) CK2-KD = 12[7]
14a HCT116Cytotoxicity2.0[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate (1,000-100,000 cells/well) start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate1 add_compound Add pyrazolo[1,5-a]pyrimidine derivatives at various concentrations incubate1->add_compound incubate2 Incubate for desired exposure time (e.g., 24, 48, or 72h) add_compound->incubate2 add_mtt Add 10 µL MTT solution (5 mg/mL in PBS) to each well incubate2->add_mtt incubate3 Incubate for 2-4h until purple precipitate is visible add_mtt->incubate3 solubilize Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl) incubate3->solubilize incubate4 Incubate in the dark at room temperature for 2h with shaking solubilize->incubate4 read_absorbance Read absorbance at 570 nm using a microplate reader incubate4->read_absorbance analyze Analyze data: Calculate % viability and determine IC₅₀ values read_absorbance->analyze end End analyze->end

Workflow for the MTT cytotoxicity assay.

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, or a solution of 16% SDS in 40% DMF with 2% acetic acid) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their mechanism of action can vary, with some compounds identified as inhibitors of essential bacterial enzymes like RNA polymerase.[12]

Quantitative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for several pyrazolo[1,5-a]pyrimidine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Compound ID/SeriesMicrobial StrainMIC (µg/mL)Reference
5 Enterococcus faecalis0.03[14]
5 Pseudomonas aeruginosa0.49[14]
5 Escherichia coli1.95[14]
7b RNA Polymerase InhibitionIC₅₀ = 0.213[12]
14a Klebsiella pneumoniae125[5]
14f Staphylococcus aureus250[5]
16d Fusarium oxysporum7.81[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][15]

Protocol Steps:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine derivative in a suitable solvent (e.g., DMSO). Prepare a working solution at twice the highest desired final concentration in a sterile broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the 2x working solution of the compound to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13]

  • Result Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Anti-inflammatory Activity

Certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to possess significant anti-inflammatory properties.[11][15] Their mechanism of action is thought to involve the inhibition of key inflammatory mediators such as prostaglandins and leukotrienes.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of novel compounds.[9][17][18]

Protocol Steps:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test pyrazolo[1,5-a]pyrimidine derivative (e.g., intraperitoneally or orally) to the test group of animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a 1% suspension of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[18][19]

  • Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[18]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile platform for the development of new therapeutic agents. Derivatives have shown potent and diverse biological activities, with a particularly strong emphasis on anticancer and antimicrobial applications. The ability to inhibit key protein kinases with high specificity has led to clinically approved drugs and a rich pipeline of candidates. Further exploration of this chemical space, guided by detailed structure-activity relationship studies and mechanistic investigations, holds great promise for the discovery of novel drugs to address a wide range of diseases. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this dynamic field.

References

Probing the Kinase Inhibitory Potential of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the probable mechanism of action for Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate. While direct studies on this specific molecule are limited, extensive research on the broader pyrazolo[1,5-a]pyrimidine scaffold strongly indicates its role as a potent inhibitor of various protein kinases. This document synthesizes the available data on related compounds to project a likely functional profile for this compound, targeting researchers, scientists, and professionals in drug development.

The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore known to target the ATP-binding site of numerous kinases, playing a crucial role in regulating cellular processes such as proliferation, survival, and differentiation.[1][2] Derivatives of this scaffold have demonstrated significant inhibitory activity against several key oncogenic kinases, including Pim-1, Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinase δ (PI3Kδ), and Epidermal Growth Factor Receptor (EGFR).[3][4][5][6]

Quantitative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the inhibitory activities of various pyrazolo[1,5-a]pyrimidine compounds against their respective kinase targets, providing a quantitative basis for the potential efficacy of this compound.

Table 1: Inhibitory Activity against Pim-1 Kinase

CompoundTarget KinaseIC50 (nM)Reference
Pyrazolo[1,5-a]pyrimidine derivative 11bPim-1<10[7]
Pyrazolo[1,5-a]pyrimidine hit compoundPim-152,000[7]
Pan-Pim inhibitor 11jPim-1Data not specified[8]

Table 2: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)

CompoundTarget KinaseIC50 (nM)Reference
BS-194 (4k)CDK23[4]
BS-194 (4k)CDK130[4]
BS-194 (4k)CDK990[4]
Pyrazolo[1,5-a]pyrimidine derivative 6kCDK290-1580[1]

Table 3: Inhibitory Activity against Other Kinases

CompoundTarget KinaseIC50 (nM)Reference
CPL302253 (54)PI3Kδ2.8[5]
Benzimidazole-bridged pyrazolo[1,5-a]pyrimidine 6kEGFRData not specified[6]
Pyrazolo[1,5-a]pyrimidine derivative 6kTRKA230-1590[1]

Key Experimental Methodologies

The following protocols are representative of the key experiments used to characterize the mechanism of action of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials: Recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. The test compound is serially diluted and incubated with the recombinant kinase in the assay buffer. b. The kinase reaction is initiated by adding the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method, such as luminescence or fluorescence. e. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell-Based Phosphorylation Assay

This assay determines the effect of a compound on the phosphorylation of a downstream substrate of the target kinase within a cellular context.

  • Cell Culture: A relevant cancer cell line is cultured to an appropriate density.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Western Blotting: a. Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE. b. The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose). c. The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target substrate (e.g., phospho-BAD). d. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection. e. The signal is visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the level of phosphorylation.[3][7]

Cell Proliferation Assay (e.g., MTT or Sulforhodamine B Assay)

This assay measures the effect of a compound on the growth and viability of cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for a prolonged period (e.g., 72 hours).

  • Cell Viability Measurement: a. For the MTT assay, MTT reagent is added to the wells and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then solubilized, and the absorbance is measured. b. For the SRB assay, cells are fixed, and the total protein is stained with Sulforhodamine B dye. The dye is then solubilized, and the absorbance is measured.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the GI50 (concentration for 50% growth inhibition) is determined.[4][9]

Visualizing the Mechanism of Action

The following diagrams illustrate the potential signaling pathways targeted by this compound and a typical experimental workflow for its characterization.

Pim_1_Signaling_Pathway Ext_Signal External Signals (e.g., Cytokines) Receptor Receptor Ext_Signal->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Transcription & Translation BAD BAD Pim1->BAD Phosphorylation Pyrazolo_pyrimidine Ethyl 7-hydroxypyrazolo [1,5-a]pyrimidine-6-carboxylate Pyrazolo_pyrimidine->Pim1 Bcl_xL Bcl-xL BAD->Bcl_xL pBAD p-BAD (Inactive) Apoptosis Apoptosis Bcl_xL->Apoptosis Cell_Survival Cell Survival Bcl_xL->Cell_Survival

Caption: Pim-1 kinase signaling pathway and its inhibition.

CDK_Cell_Cycle_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb CyclinE_CDK2 Cyclin E / CDK2 S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S_Phase G2_Phase G2 Phase CyclinA_CDK2->G2_Phase CyclinB_CDK1 Cyclin B / CDK1 M_Phase M Phase (Mitosis) CyclinB_CDK1->M_Phase pRb p-Rb Rb->pRb E2F E2F pRb->E2F E2F->S_Phase Transcription of S-phase genes G1_Phase G1 Phase G1_Phase->CyclinD_CDK46 S_Phase->G2_Phase G2_Phase->M_Phase M_Phase->G1_Phase Pyrazolo_pyrimidine Ethyl 7-hydroxypyrazolo [1,5-a]pyrimidine-6-carboxylate Pyrazolo_pyrimidine->CyclinE_CDK2 Pyrazolo_pyrimidine->CyclinB_CDK1

Caption: CDK-mediated cell cycle regulation and points of inhibition.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Kinase_Assay In Vitro Kinase Assay Compound_Synthesis->In_Vitro_Kinase_Assay Determine_IC50 Determine IC50 In_Vitro_Kinase_Assay->Determine_IC50 Cell_Based_Assays Cell-Based Assays Determine_IC50->Cell_Based_Assays Phosphorylation_Assay Phosphorylation Assay Cell_Based_Assays->Phosphorylation_Assay Proliferation_Assay Proliferation Assay Cell_Based_Assays->Proliferation_Assay In_Vivo_Studies In Vivo Xenograft Studies Proliferation_Assay->In_Vivo_Studies Tumor_Growth_Inhibition Tumor Growth Inhibition In_Vivo_Studies->Tumor_Growth_Inhibition PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Studies->PK_PD_Analysis

Caption: General experimental workflow for kinase inhibitor evaluation.

Conclusion

Based on the robust evidence from structurally related pyrazolo[1,5-a]pyrimidine compounds, it is highly probable that this compound functions as a kinase inhibitor. Its mechanism of action likely involves the direct inhibition of key kinases such as Pim-1 and various CDKs, leading to the suppression of pro-survival signaling and the induction of cell cycle arrest and apoptosis in cancer cells. The provided data and protocols offer a solid foundation for the further investigation and development of this compound as a potential therapeutic agent. Further studies are warranted to delineate its precise kinase selectivity profile and to validate its efficacy in preclinical models.

References

The Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines: A Technical Guide to Core Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the key therapeutic targets of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their applications in oncology, inflammatory diseases, and neurological disorders. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers in the field.

Core Therapeutic Targets and Quantitative Data

Pyrazolo[1,5-a]pyrimidines have been extensively investigated as inhibitors of various protein kinases and other enzymes critical in disease pathogenesis. The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against their primary targets.

Table 1: Inhibition of Tropomyosin Receptor Kinases (Trk) by Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
Compound 8TrkA1.7Larotrectinib1.2
Compound 9TrkA1.7Larotrectinib1.2
Compound 28TrkA0.17Larotrectinib1.2
TrkB0.07Larotrectinib2.1
TrkC0.07Larotrectinib2.1
Compound 32TrkA1.9Larotrectinib1.2
TrkB3.1Larotrectinib2.1
TrkC2.3Larotrectinib2.1
Compound 36TrkA1.4Larotrectinib1.2
TrkB2.4Larotrectinib2.1
TrkC1.9Larotrectinib2.1
Compound 14hTrkA1.40TPX-0005-
TrkA (G595R)1.80TPX-0005-
Compound 14jTrkA0.86TPX-0005-
TrkA (G595R)6.92TPX-0005-
Compound 5nTrkA (G667C)2.3Selitrectinib12.6
TrkA (F589L)0.4Selitrectinib5.8
TrkA (G595R)0.5Selitrectinib7.6

Data compiled from multiple sources, including recent studies on novel derivatives.[1][2][3][4]

Table 2: Inhibition of Cyclin-Dependent Kinases (CDKs) by Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
4k (BS-194)CDK20.003--
CDK10.03--
CDK90.09--
6sCDK20.45Ribociclib0.07
TrkA0.23Larotrectinib0.07
6tCDK20.09Ribociclib0.07
TrkA0.45Larotrectinib0.07
2dCDK2/cyclin A260% inhibition--
2gCDK2/cyclin A240% inhibition--
14CDK2/cyclin A20.057Sorafenib0.184
13CDK2/cyclin A20.081Sorafenib0.184
15CDK2/cyclin A20.119Sorafenib0.184

Note: Some data are presented as percent inhibition at a fixed concentration.[5][6][7][8][9]

Table 3: Inhibition of Phosphoinositide 3-Kinases (PI3K) by Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTargetIC50 (nM)Selectivity (α/δ)Selectivity (β/δ)Selectivity (γ/δ)
CPL302415 (6)PI3Kδ18791415939
CPL302253 (54)PI3Kδ2.8---

These compounds show high selectivity for the delta isoform of PI3K.[10][11][12][13][14][15]

Table 4: Inhibition of Phosphodiesterases (PDEs) by Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTargetIC50 (nM)
1PDE4165
10PDE40.7
26PDE426
27PDE40.03
T3700PDE4725
13cPDE42.7

These compounds are potent inhibitors of phosphodiesterase 4.[16][17][18][19]

Signaling Pathways and Mechanisms of Action

Pyrazolo[1,5-a]pyrimidines exert their therapeutic effects by modulating key signaling pathways implicated in cell growth, proliferation, and inflammation.

Trk Signaling Pathway

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that, upon binding to neurotrophins, activate downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways.[20] In cancer, chromosomal rearrangements can lead to the formation of oncogenic fusion proteins with constitutively active Trk kinase domains. Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors act as ATP-competitive inhibitors, blocking the kinase activity and thereby inhibiting tumor growth.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binding & Dimerization Ras Ras Trk_Receptor->Ras PI3K PI3K Trk_Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_Growth Transcription_Factors_Growth ERK->Transcription_Factors_Growth Gene Expression (Proliferation, Survival) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Cell Growth & Survival Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_Inhibitor->Trk_Receptor Inhibition

Trk Signaling Pathway and Inhibition
JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[21] Aberrant activation of this pathway is a hallmark of various myeloproliferative neoplasms and inflammatory diseases. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of JAK2, thereby blocking the downstream phosphorylation and activation of STAT proteins and mitigating the pathological effects.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binding JAK JAK Cytokine_Receptor->JAK Recruitment & Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Transcription of Target Genes Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_Inhibitor->JAK Inhibition

JAK-STAT Pathway and Inhibition

Experimental Protocols

The evaluation of pyrazolo[1,5-a]pyrimidine derivatives involves a series of in vitro assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for assessing the inhibitory activity of compounds against a specific protein kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Start->Prepare_Reagents Incubate Incubate Components: Kinase + Inhibitor (Pre-incubation) Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction: Add Substrate & ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal: (Luminescence, Fluorescence, or Radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data: Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

General Kinase Assay Workflow

1. Reagent Preparation:

  • Kinase Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA.

  • Enzyme: Dilute the recombinant kinase to the desired concentration in kinase buffer.

  • Substrate: Prepare the specific substrate for the kinase (e.g., a peptide or protein) in kinase buffer.

  • ATP: Prepare a stock solution of ATP in water and dilute to the working concentration in kinase buffer.

  • Inhibitor: Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine derivative in DMSO and perform serial dilutions.

2. Assay Procedure:

  • Add the diluted inhibitor or vehicle (DMSO) to the wells of a microplate.

  • Add the diluted kinase to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific time at 30°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

3. Signal Detection:

  • The method of detection depends on the assay format. Common methods include:

    • Luminescent Assays (e.g., ADP-Glo™): Measures the amount of ADP produced.

    • Fluorescence/FRET-based Assays: Uses fluorescently labeled substrates.

    • Radiometric Assays: Utilizes [γ-³²P]ATP to measure the incorporation of phosphate into the substrate.

4. Data Analysis:

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrimidine derivative for a specified period (e.g., 72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

4. Solubilization:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing insights into the mechanism of action of the inhibitors.

1. Cell Lysis and Protein Quantification:

  • Treat cells with the pyrazolo[1,5-a]pyrimidine inhibitor for a specified time.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-STAT3).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein and a loading control (e.g., β-actin or GAPDH).

Broader Therapeutic Applications

While oncology is a major focus, the therapeutic potential of pyrazolo[1,5-a]pyrimidines extends to other disease areas.

  • Inflammatory Diseases: The inhibition of kinases such as JAK2 and PI3Kδ, which are crucial mediators of inflammatory signaling, makes pyrazolo[1,5-a]pyrimidines promising candidates for the treatment of rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders.[22][23][24]

  • Neurological Disorders: The role of Trk signaling in neuronal survival and function suggests that modulators of this pathway could be beneficial in neurodegenerative diseases. Some pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential in treating Alzheimer's disease by targeting enzymes like acetylcholinesterase.[25]

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a versatile and highly druggable platform for the development of targeted therapies. Its derivatives have demonstrated potent inhibitory activity against a range of clinically relevant kinases and other enzymes. The continued exploration of this chemical space, guided by a deep understanding of the underlying biology and structure-activity relationships, holds significant promise for the discovery of novel therapeutics for cancer, inflammatory diseases, and neurological disorders. This guide provides a foundational resource for researchers to navigate the key targets and methodologies in this exciting field of drug discovery.

References

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Structure-Activity Relationships

The pyrazolo[1,5-a]pyrimidine nucleus is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This fused, rigid, and planar N-heterocyclic system has been extensively explored as a pharmacophore in the development of novel therapeutic agents, particularly in oncology.[1][2] Its ability to mimic purine structures allows it to interact with a wide range of biological targets, most notably protein kinases, by functioning as an ATP-competitive inhibitor.[3][4][5] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of the pyrazolo[1,5-a]pyrimidine core, focusing on its role as a kinase inhibitor and its application in other therapeutic areas.

Kinase Inhibition: A Primary Focus of Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. These compounds have been developed to target a variety of kinases implicated in cancer and other diseases.

Tropomyosin Receptor Kinase (Trk) Inhibitors

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are transmembrane receptor tyrosine kinases that have emerged as important targets in cancer therapy, especially in tumors harboring NTRK gene fusions.[6][7] Several approved and clinical-stage Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core, highlighting its importance in this area.[6][7]

Key SAR Insights for Trk Inhibition:

  • Hinge Binding: The N1 atom of the pyrazolo[1,5-a]pyrimidine core is crucial for forming a hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.[6]

  • Substitutions at the 5-position: The introduction of a substituted pyrrolidine ring at this position has been shown to significantly enhance Trk inhibitory activity. For instance, substitution with a 2,5-difluorophenyl-substituted pyrrolidine can increase potency.[6]

  • Substitutions at the 3-position: The presence of an amide bond, such as in picolinamide derivatives, at the 3-position of the pyrazolo[1,5-a]pyrimidine ring has been found to substantially boost activity.[6]

  • Macrocyclization: The development of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives has led to highly potent and selective Trk inhibitors, with some compounds showing activity against resistance mutations.[6]

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors

Compound IDR1 (Position 3)R2 (Position 5)TrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
8 Picolinamide2,5-difluorophenyl-pyrrolidine1.7--[6]
9 Picolinamide2,5-difluorophenyl-pyrrolidine1.7--[6]
25 Amino2,5-difluorophenyl-pyrrolidine<1<1<1[6]
26 Amino2,5-difluorophenyl-pyrrolidine<1<1<1[6]
27 Amino2,5-difluorophenyl-pyrrolidine<1<1<1[6]
29 MacrocycleMacrocycle0.6-0.1[6]
30 MacrocycleMacrocycle1.61-0.05[6]

Note: "-" indicates data not available.

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.[8] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective Pim-1 inhibitors.[8]

Key SAR Insights for Pim-1 Inhibition:

  • 3-Aryl Substitution: The presence of an aryl group at the 3-position of the pyrazolo[1,5-a]pyrimidine core is a common feature of potent Pim-1 inhibitors.[8]

  • 5-Amino Substitution: A 5-amino group on the scaffold has been shown to be important for activity.[8]

  • Cellular Activity: Potent Pim-1 inhibitors with the pyrazolo[1,5-a]pyrimidine core have been shown to suppress the phosphorylation of the pro-apoptotic protein BAD in cell-based assays, confirming their mechanism of action.[8]

Table 2: SAR of Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitors

Compound IDR1 (Position 3)R2 (Position 5)Pim-1 IC50 (nM)Flt-3 IC50 (nM)Reference
9a ArylAmino<10-[8]
9b ArylAmino<10-[8]
11a ArylAmino<10-[8]
11b ArylAmino<10-[8]

Note: Specific IC50 values were reported as being in the nanomolar range. "-" indicates data not available.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer treatment. The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of inhibitors of various CDKs, including CDK2 and CDK9.[9]

Key SAR Insights for CDK Inhibition:

  • CDK9 Inhibition: Starting from a multi-kinase inhibitor, PIK-75, a series of pyrazolo[1,5-a]pyrimidine-based compounds were developed as selective CDK9 inhibitors.

  • CDK2 Inhibition: Certain pyrazolo[1,5-a]pyrimidine derivatives have shown potent and selective inhibition of CDK2, with some compounds demonstrating efficacy in mouse xenograft models.[9]

Other Kinase Targets

The versatility of the pyrazolo[1,5-a]pyrimidine core has led to its investigation against a range of other kinases, including:

  • Casein Kinase 2 (CK2): Property-based optimization of 5-anilinopyrazolo[1,5-a]pyrimidine inhibitors of CK2 led to compounds with improved pharmacokinetic properties and in vivo tumor growth inhibition.[10]

  • Phosphoinositide 3-kinase δ (PI3Kδ): A library of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives yielded potent and selective PI3Kδ inhibitors with low nanomolar IC50 values.[11]

  • SRC Kinase: Phenotypic screening of derivatives of the promiscuous kinase inhibitor PP1 led to the discovery of potent and selective SRC inhibitors with antiproliferative activity against breast cancer cells.[12]

Other Therapeutic Applications

Beyond kinase inhibition, the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated potential in other therapeutic areas.

Antitubercular Activity

A pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was identified as a promising lead for the development of new antitubercular agents through high-throughput whole-cell screening against Mycobacterium tuberculosis.[13][14] SAR studies revealed key features of the pharmacophore, leading to significant improvements in antitubercular activity with low cytotoxicity.[13][14]

Anti-inflammatory Activity

A series of bicyclic pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[15][16] Modification of the substituents on the pyrimidine ring, particularly 6,7-disubstitution, was found to be optimal for activity.[15]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Trk_Signaling_Pathway cluster_membrane Cell Membrane Trk_Receptor Trk Receptor (TrkA/B/C) Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization Ligand Neurotrophin (e.g., NGF) Ligand->Trk_Receptor Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Pyrazolo_Inhibitor->Dimerization Inhibits PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Cell_Survival Cell Survival & Proliferation PLCg->Cell_Survival AKT AKT PI3K->AKT RAS_RAF_MEK_ERK->Cell_Survival AKT->Cell_Survival

Caption: Trk Signaling Pathway and Inhibition by Pyrazolo[1,5-a]pyrimidines.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library (Pyrazolo[1,5-a]pyrimidines) Primary_Screen Primary Screening (Biochemical Kinase Assay) Start->Primary_Screen Hit_Identification Hit Identification (Potent Compounds) Primary_Screen->Hit_Identification Hit_Identification->Start Inactive Secondary_Screen Secondary Screening (Cell-based Assays) Hit_Identification->Secondary_Screen Active SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screen->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Secondary_Screen Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies End Candidate Drug In_Vivo_Studies->End

Caption: General Workflow for Kinase Inhibitor Drug Discovery.

Experimental Protocols

General Kinase Inhibition Assay (Example: TrkA)

This protocol describes a typical in vitro enzyme-linked immunosorbent assay (ELISA) for measuring TrkA kinase activity and inhibition.

Materials:

  • Recombinant human TrkA kinase

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP

  • 96-well microplates

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Test compounds (pyrazolo[1,5-a]pyrimidine derivatives) dissolved in DMSO

Procedure:

  • Plate Coating: Coat 96-well plates with the substrate Poly(Glu, Tyr) by incubating overnight at 4°C. Wash the plates with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction: Add the TrkA enzyme to the wells, followed by the addition of ATP to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Wash the plates to remove ATP and unbound enzyme. Add the anti-phosphotyrosine-HRP antibody and incubate at room temperature.

  • Signal Development: After another wash step, add the TMB substrate. Allow the color to develop, then stop the reaction with the stop solution.

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT-116, PC-3, HepG-2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: Remove the medium containing the compounds and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The pyrazolo[1,5-a]pyrimidine core continues to be a highly valuable scaffold in the design of novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets, particularly protein kinases, have led to the development of numerous potent and selective inhibitors. The ongoing exploration of this privileged structure, aided by a deeper understanding of its structure-activity relationships, holds significant promise for the future of drug discovery and development.[6][17] The insights and methodologies presented in this guide aim to support researchers in their efforts to harness the full potential of the pyrazolo[1,5-a]pyrimidine core for the creation of next-generation therapeutics.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, particularly as potent kinase inhibitors. This technical guide provides an in-depth exploration of the discovery and historical evolution of pyrazolo[1,5-a]pyrimidine synthesis. It details key experimental protocols, from the classical condensation reactions of the mid-20th century to contemporary microwave-assisted and multicomponent methodologies. Quantitative data on reaction yields and biological activity are presented in structured tables to facilitate comparison and analysis. Furthermore, this guide visualizes critical kinase signaling pathways targeted by pyrazolo[1,5-a]pyrimidine inhibitors and outlines a typical drug discovery workflow, offering a comprehensive resource for researchers in the field.

A Historical Perspective on the Emergence of Pyrazolo[1,5-a]pyrimidines

The pharmacological potential of pyrazolo[1,5-a]pyrimidines began to be realized in the 1980s and 1990s, with the discovery of their potent inhibitory effects on various enzymes, most notably protein kinases.[1] This discovery was a watershed moment, as aberrant kinase activity is a hallmark of many cancers, making these compounds highly attractive as potential therapeutic agents.[1] The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine scaffold proved to be an excellent template for designing molecules that could fit into the ATP-binding pocket of kinases, leading to a surge in research and development in this area.

Core Synthetic Strategies: From Conventional Heating to Modern Methodologies

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is dominated by the cyclocondensation of 5-aminopyrazoles with various 1,3-bielectrophilic partners. Over the decades, these methods have been refined to improve yields, reduce reaction times, and increase molecular diversity.

The Classical Approach: Condensation with 1,3-Dicarbonyl Compounds

The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds, such as acetylacetone, is the most traditional and straightforward method for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction is typically carried out under acidic conditions, often with heating.

Expanding the Scope: Reactions with β-Enaminones

The use of β-enaminones as the 1,3-bielectrophilic partner offers a highly efficient and regioselective route to 7-substituted pyrazolo[1,5-a]pyrimidines. This method often proceeds under milder conditions than the classical 1,3-dicarbonyl condensation.

The Advent of Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized the synthesis of pyrazolo[1,5-a]pyrimidines, offering significant advantages in terms of reduced reaction times, increased yields, and often solvent-free conditions. This high-efficiency method is now widely adopted in both academic and industrial settings.[1]

Multicomponent and One-Pot Reactions

In the quest for greater efficiency and molecular complexity, multicomponent and one-pot reactions have emerged as powerful tools. These strategies allow for the construction of highly substituted pyrazolo[1,5-a]pyrimidines in a single synthetic operation, avoiding the need for isolation of intermediates. A notable example is the one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines.[1]

Quantitative Data on Synthesis and Biological Activity

The following tables summarize key quantitative data for the synthesis of pyrazolo[1,5-a]pyrimidines and the biological activity of selected derivatives as kinase inhibitors.

Table 1: Comparison of Synthetic Methodologies and Yields

EntryReactantsMethodConditionsYield (%)Reference
15-Amino-3-(p-tolyl)-1H-pyrazole, AcetylacetoneConventional HeatingAcetic Acid, Reflux, 5h89N/A
23-Methyl-1H-pyrazol-5-amine, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-oneMicrowaveSolvent-free, 180°C, 2 min96N/A
35-Aminopyrazole, Enaminone, NaBrOne-potK2S2O8, 80°C, 2h85[1]
45-Amino-3-methylpyrazole, Diethyl malonateConventional HeatingSodium ethoxide, Reflux, 24h89

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Protein Kinases

CompoundTarget KinaseIC50 (nM)Reference
Compound 1 Pim-145[2]
4d Pim-1610[3]
5d Pim-1540[3]
9a Pim-1680[3]
BS-194 (4k) CDK130[4]
BS-194 (4k) CDK23[4]
BS-194 (4k) CDK990[4]
17r CHK1Potent (IC50 not specified)N/A
CPL302253 (54) PI3Kδ2.8[5]

Experimental Protocols for Key Syntheses

Classical Synthesis of 7-Hydroxy-5-methyl-pyrazolo[1,5-a]pyrimidine
  • Reactants: 5-Amino-3-methylpyrazole, Diethyl malonate, Sodium ethoxide.

  • Procedure: A solution of 5-amino-3-methylpyrazole (1.0 eq) and diethyl malonate (1.1 eq) in absolute ethanol is treated with a solution of sodium ethoxide (1.1 eq) in absolute ethanol. The mixture is heated at reflux for 24 hours. After cooling, the precipitate is collected by filtration, washed with ethanol, and dried to afford the product. The crude product can be recrystallized from a suitable solvent.

Microwave-Assisted Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines
  • Step 1: Synthesis of β-enaminone: A mixture of the appropriate methyl ketone (1.0 eq) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 eq) is irradiated in a microwave reactor at 160 °C for 15 minutes under solvent-free conditions. The crude product is purified by flash chromatography.

  • Step 2: Cyclocondensation: An equimolar mixture of the β-enaminone and 3-methyl-1H-pyrazol-5-amine is subjected to microwave irradiation at 180 °C for 2 minutes in a sealed tube. The reaction mixture is cooled, and the product is precipitated by the addition of a cold ethanol/water mixture. The solid is collected by filtration, washed, and dried.

One-Pot Synthesis of 3-Halo-pyrazolo[1,5-a]pyrimidines
  • Procedure: A mixture of a 5-aminopyrazole (1.0 eq), an enaminone or chalcone (1.1 eq), and a sodium halide (e.g., NaBr, NaCl) (1.5 eq) in a suitable solvent is treated with potassium persulfate (K₂S₂O₈) (2.0 eq). The reaction mixture is heated at 80 °C for 2 hours. After completion of the reaction, the mixture is cooled, and the product is isolated by extraction and purified by column chromatography.[1]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine inhibitors and a typical workflow for their discovery and development.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-3, IL-6) JAK JAK Cytokines->JAK activates STAT STAT3/5 JAK->STAT phosphorylates Pim1 Pim-1 STAT->Pim1 induces transcription BAD BAD Pim1->BAD phosphorylates (inactivates) Pyrazolo_inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_inhibitor->Pim1 inhibits Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: Pim-1 Signaling Pathway and Inhibition.

CDK9_Signaling_Pathway PTEFb P-TEFb Complex RNAPII RNA Polymerase II (RNAPII) PTEFb->RNAPII phosphorylates CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF phosphorylates CDK9 CDK9 CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb Pyrazolo_inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_inhibitor->CDK9 inhibits Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation proceeds DSIF_NELF->RNAPII pauses

Caption: CDK9 Signaling Pathway and Inhibition.

CHK1_Signaling_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) CDC25 CDC25 CHK1->CDC25 phosphorylates (inactivates) Pyrazolo_inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_inhibitor->CHK1 inhibits CDK1_2 CDK1/2 CDC25->CDK1_2 dephosphorylates (activates) Cell_Cycle_Progression Cell Cycle Progression CDK1_2->Cell_Cycle_Progression promotes

Caption: CHK1 Signaling Pathway and Inhibition.

Drug_Discovery_Workflow Synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Library Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Kinase Screening (IC50) Purification->Primary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Screening->SAR_Analysis SAR_Analysis->Synthesis iterative design Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis iterative design In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate Selection In_Vivo_Studies->Clinical_Candidate

Caption: Drug Discovery Workflow for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors.

Conclusion and Future Directions

From its origins in fundamental heterocyclic chemistry to its current status as a privileged scaffold in drug discovery, the pyrazolo[1,5-a]pyrimidine core has demonstrated remarkable versatility and therapeutic potential. The evolution of its synthesis from classical condensation reactions to modern, highly efficient methodologies has enabled the rapid generation of diverse compound libraries, fueling the discovery of potent and selective kinase inhibitors. The ability to systematically modify the scaffold at multiple positions has been instrumental in optimizing biological activity and pharmacokinetic properties.

The future of pyrazolo[1,5-a]pyrimidine research remains bright. Ongoing efforts are focused on the development of even more selective and potent inhibitors, including those that target novel and challenging kinase targets. The exploration of new synthetic methodologies, such as flow chemistry and biocatalysis, may offer further improvements in efficiency and sustainability. As our understanding of the complex signaling networks that drive disease continues to grow, the pyrazolo[1,5-a]pyrimidine scaffold is poised to remain a critical tool in the development of the next generation of targeted therapies.

References

A Technical Guide to the In Silico Modeling of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Derivatives of this scaffold have been successfully developed into approved anticancer drugs, such as the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib.[3][4] The significant therapeutic potential of this chemical class, which targets key regulators of cellular signaling like Cyclin-Dependent Kinases (CDKs), B-Raf, and PI3K, necessitates efficient methods for lead discovery and optimization.[5][6]

This technical guide outlines a comprehensive in silico modeling workflow for a specific, under-investigated derivative: Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate . While specific experimental data for this compound is scarce in public literature, this document provides a robust, transferable methodology based on computational studies of analogous compounds.[7][8][9] The workflow encompasses target identification, molecular docking, molecular dynamics simulations, and ADMET prediction to assess its therapeutic potential and guide future experimental validation.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Hub for Kinase Inhibition

The rigid, planar, fused-ring system of the pyrazolo[1,5-a]pyrimidine core is highly amenable to chemical modification, allowing for the fine-tuning of its pharmacological properties.[2] Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions on the scaffold significantly influence kinase selectivity and inhibitory potency.[5] This structural versatility has led to the development of inhibitors against a wide array of protein kinases crucial in cancer and inflammatory diseases.[5][10]

Known Biological Targets for the Scaffold

In silico modeling of a novel compound begins with identifying its most probable biological targets. Based on extensive research into the pyrazolo[1,5-a]pyrimidine class, the following protein kinase families are the most promising candidates for interaction with this compound:

  • Cyclin-Dependent Kinases (CDKs): As central regulators of cell proliferation and gene expression, CDKs are major targets in oncology.[11] Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK1, CDK2, and CDK9 inhibitors.[8][11]

  • Tropomyosin Receptor Kinases (Trks): TrkA, TrkB, and TrkC are transmembrane receptors whose dysregulation can drive the growth of solid tumors.[3][4] This scaffold is a cornerstone of several approved Trk inhibitors.[3]

  • B-Raf Kinase: A key component of the MAPK signaling pathway, the B-Raf V600E mutation is a known driver in melanoma. Computational explorations have been performed on pyrazolopyrimidine-based inhibitors of B-Raf(V600E).[7]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3Kδ isoform, in particular, is essential for the proliferation and survival of immune cells, making it a target for inflammatory diseases.[6] Novel pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors.[6]

Proposed In Silico Modeling Workflow

A structured computational approach is critical for predicting the biological activity and drug-like properties of a new chemical entity. The following workflow provides a logical progression from initial target selection to the assessment of molecular stability and safety profiles.

cluster_0 Setup & Preparation cluster_1 Core Modeling & Simulation cluster_2 Analysis & Prediction Target 1. Target Identification (e.g., CDK2, TrkA, B-Raf) PDB 2. Protein Structure Retrieval (PDB) Target->PDB Prep 4. Protein & Ligand Preparation PDB->Prep Ligand 3. Ligand 3D Structure Generation Ligand->Prep ADMET 7. ADMET Prediction (Drug-likeness) Ligand->ADMET Docking 5. Molecular Docking (Pose & Score Prediction) Prep->Docking MD 6. Molecular Dynamics (Stability Assessment) Docking->MD Top poses SAR 8. SAR Analysis & Lead Optimization MD->SAR Binding energy, stable interactions ADMET->SAR Filter by safety profile

Caption: A standard workflow for in silico drug discovery and lead optimization.

Experimental Protocols for In Silico Analysis

This section provides detailed, step-by-step methodologies for executing the core components of the proposed computational workflow.

Target Selection and Protein Preparation
  • Target Identification: Based on scaffold literature, select a primary target. For this example, we will use CDK2 , a well-validated cancer target for which pyrazolo[1,5-a]pyrimidine inhibitors are known.[11]

  • Structure Retrieval: Download the 3D crystal structure of human CDK2 in complex with a known inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5A14 .

  • Protein Preparation Protocol:

    • Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, BIOVIA Discovery Studio).

    • Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.

    • Add hydrogen atoms, as they are typically absent in crystal structures.

    • Assign correct bond orders and formal charges.

    • Perform a constrained energy minimization (e.g., using the OPLS force field) to relax the structure and relieve any steric clashes, while keeping heavy atom positions close to the crystal structure.

    • Define the active site by creating a receptor grid centered on the position of the original, removed ligand.

Ligand Preparation
  • Structure Generation: Draw the 2D structure of this compound and convert it into a 3D conformation.

  • Ligand Preparation Protocol:

    • Generate possible ionization states at a physiological pH of 7.4 ± 0.5.

    • Generate low-energy 3D conformers for the ligand to ensure conformational space is adequately sampled during docking.

    • Assign partial atomic charges using a force field like OPLS or a quantum mechanical method.

Molecular Docking
  • Objective: To predict the binding conformation and affinity of the ligand within the CDK2 active site.

  • Docking Protocol (using Glide, as an example):

    • Use the prepared receptor grid from step 4.1.

    • Use the prepared ligand conformers from step 4.2.

    • Perform docking using a standard precision (SP) or extra precision (XP) protocol.

    • Analyze the results based on the docking score (e.g., GlideScore), which estimates binding affinity.

    • Visualize the top-scoring poses to identify key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with active site residues (e.g., hinge region residues, DFG motif).[7]

Molecular Dynamics (MD) Simulation
  • Objective: To assess the stability of the top-scoring protein-ligand complex from docking and to refine the binding pose.

  • MD Simulation Protocol (using GROMACS or AMBER):

    • System Setup: Place the docked complex in a periodic box of water molecules (e.g., TIP3P model). Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

    • Energy Minimization: Perform a steepest descent minimization to remove close van der Waals contacts.

    • Equilibration: Gradually heat the system to 300 K (NVT ensemble) and then equilibrate the pressure (NPT ensemble) to ensure the system reaches a stable temperature and density.

    • Production Run: Run the simulation for a duration of 100-200 nanoseconds.

    • Analysis: Calculate Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand over time. Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. Analyze the persistence of key hydrogen bonds and other interactions identified in the docking pose.

Data Presentation: Benchmarking Against Known Inhibitors

While quantitative data for the title compound is unavailable, the following tables present inhibitory activities for other pyrazolo[1,5-a]pyrimidine derivatives against relevant kinase targets. This format should be used to tabulate future experimental results for easy comparison.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Against CDKs

Compound ID Target Kinase IC₅₀ (nmol/L) Reference
BS-194 (4k) CDK2 3 [11]
BS-194 (4k) CDK1 30 [11]
BS-194 (4k) CDK9 90 [11]
Compound 5h CDK2 22 [10]

| Compound 5i | CDK2 | 24 |[10] |

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Against Other Kinases

Compound ID Target Kinase IC₅₀ (nM) Reference
CPL302253 (54) PI3Kδ 2.8 [6]
Compound 20 NTRK >0.02 [3]
Compound 21 NTRK >0.02 [3]
Compound 23 TRKA (cell) 0.1 [3]

| Compound 6d | MCF-7 (cell) | 47 |[10] |

Visualization of Biological Context

Understanding the biological pathway in which a target operates is crucial for predicting the downstream effects of its inhibition. As CDK2 is a primary candidate target, the diagram below illustrates its role in cell cycle progression.

cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD Cyclin D Rb pRb CyclinD->Rb Phosphorylates & Inactivates pRb CDK46 CDK4/6 CDK46->Rb Phosphorylates & Inactivates pRb CyclinE Cyclin E G1_S_Transition G1/S Transition CyclinE->G1_S_Transition CyclinA Cyclin A CyclinA->G1_S_Transition Drives S-Phase Progression CDK2 CDK2 CDK2->G1_S_Transition CDK2->G1_S_Transition Drives S-Phase Progression E2F E2F Rb->E2F Sequesters E2F->CyclinE Promotes Transcription E2F->CyclinA Promotes Transcription

Caption: Simplified CDK2 signaling pathway in G1/S cell cycle transition.

Conclusion and Future Directions

This guide presents a comprehensive in silico framework for evaluating This compound as a potential kinase inhibitor. By leveraging molecular docking and dynamics simulations against high-probability targets like CDK2, researchers can generate robust hypotheses about the compound's binding mode and stability. These computational predictions, when integrated with ADMET profiling, provide a strong foundation for prioritizing this compound for chemical synthesis and subsequent in vitro experimental validation. The true therapeutic potential can only be confirmed through biological assays, but the workflow detailed herein significantly de-risks and accelerates the early stages of the drug discovery process.

References

Navigating the Stability Landscape of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold of pyrazolo[1,5-a]pyrimidines is a cornerstone in modern medicinal chemistry, with numerous derivatives showing promise in oncology and other therapeutic areas.[1][2][3] Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate, a member of this esteemed class, possesses a unique substitution pattern that warrants a thorough investigation of its chemical stability and optimal storage conditions. Understanding these parameters is critical for ensuring the integrity, potency, and safety of this compound throughout its lifecycle, from laboratory research to potential clinical applications. This technical guide provides a comprehensive overview of the known and anticipated stability profile of this compound, offering detailed methodologies for its assessment and recommendations for its storage.

Chemical Stability Profile

While specific, in-depth stability studies on this compound are not extensively documented in publicly available literature, the chemical nature of its pyrazolo[1,5-a]pyrimidine core and its functional groups—a hydroxyl group and an ethyl carboxylate—allows for informed predictions regarding its stability under various environmental conditions.[4] Generally, pyrazolopyrimidine derivatives are susceptible to degradation through hydrolysis, oxidation, and photolysis.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding the intrinsic stability of a molecule, and establishing degradation pathways.[4] Based on studies of related pyrazolopyrimidine compounds, this compound is anticipated to show degradation under the following conditions:

  • Acidic and Basic Hydrolysis: The ester linkage is a primary site for hydrolysis, which can be catalyzed by both acids and bases.[4][5] This would likely lead to the formation of the corresponding carboxylic acid.

  • Oxidative Degradation: The electron-rich heterocyclic system and the hydroxyl group make the molecule susceptible to oxidation.[4]

  • Thermal and Photolytic Stress: Elevated temperatures and exposure to light can also induce degradation, although the specific pathways are less predictable without experimental data.

The following table summarizes the expected outcomes of forced degradation studies on this compound, based on general principles and data from analogous compounds.

Stress ConditionReagent/ConditionExpected Degradation ProductsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acidHydrolysis of the ethyl ester
Base Hydrolysis 0.1 M NaOH, RT7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acidSaponification of the ethyl ester
Oxidative 3% H₂O₂, RTOxidized pyrimidine ring species, potential dimerizationOxidation of the pyrimidine ring or hydroxyl group
Thermal 80°C, solid stateUnspecified degradation productsThermally induced decomposition
Photolytic UV/Vis lightUnspecified degradation productsPhotochemical rearrangement or degradation

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at or below -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

  • Light: Protect from light by storing in amber vials or other light-opaque containers.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Moisture: Store in a desiccated environment to prevent hydrolysis.

Experimental Protocols

The following are detailed, proposed methodologies for conducting forced degradation studies and for the development of a stability-indicating analytical method for this compound.

Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to a temperature of 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound (100 µg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze by HPLC.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the separation of this compound from its potential degradation products.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 310 nm
Injection Volume 10 µL

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizations

The following diagrams illustrate the logical workflow for stability testing and a potential degradation pathway for this compound.

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation & Reporting start Define Stability Study Objectives prep Prepare Compound Stock Solution start->prep acid Acid Hydrolysis base Base Hydrolysis oxidative Oxidative Stress thermal Thermal Stress photo Photolytic Stress hplc Develop & Validate Stability-Indicating HPLC Method analyze Analyze Stressed an un-Stressed Samples acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze hplc->analyze identify Identify & Characterize Degradation Products analyze->identify pathway Propose Degradation Pathways identify->pathway report Summarize Findings & Recommend Storage Conditions pathway->report

Caption: Workflow for assessing the chemical stability of a pharmaceutical compound.

Degradation_Pathway parent This compound hydrolysis_product 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid parent->hydrolysis_product  Hydrolysis (Acid/Base) oxidation_product Oxidized Degradation Products parent->oxidation_product  Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways for the target compound.

Conclusion

A thorough understanding of the chemical stability of this compound is paramount for its successful development as a potential therapeutic agent. While specific data for this compound is limited, the information presented in this guide, based on the known chemistry of the pyrazolo[1,5-a]pyrimidine scaffold, provides a robust framework for its handling, storage, and analytical assessment. The proposed experimental protocols offer a starting point for generating the necessary stability data to ensure the quality and reliability of this promising molecule in research and development settings.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Members of this family are known to act as kinase inhibitors, anticancer agents, and hypnotic drugs. The synthesis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate, a key intermediate for the development of more complex derivatives, is of significant interest. This document provides a detailed protocol for its synthesis from 5-aminopyrazoles, focusing on the cyclocondensation reaction with diethyl 2-(ethoxymethylene)malonate.

Reaction Principle

The core of this synthesis is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dielectrophilic species. In this specific protocol, 5-aminopyrazole acts as a binucleophile, attacking the electrophilic centers of diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto the electron-deficient carbon of the ethoxymethylene group, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to afford the fused pyrazolo[1,5-a]pyrimidine ring system.

Experimental Protocols

This section details the necessary procedures for the synthesis of the starting materials and the final product.

Protocol 1: Synthesis of 5-Aminopyrazole (Starting Material)

5-Aminopyrazole can be synthesized via several established routes. One common method involves the condensation of β-ketonitriles with hydrazine.

  • Materials:

    • β-Ketonitrile (e.g., malononitrile dimer)

    • Hydrazine hydrate

    • Ethanol

    • Sodium ethoxide (catalyst)

  • Procedure:

    • Dissolve the β-ketonitrile in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add a catalytic amount of sodium ethoxide to the solution.

    • Slowly add hydrazine hydrate to the reaction mixture at room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Pour the residue into ice-cold water to precipitate the crude product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-aminopyrazole.

Protocol 2: Synthesis of this compound

This protocol describes the key cyclocondensation step.

  • Materials:

    • 5-Aminopyrazole

    • Diethyl 2-(ethoxymethylene)malonate

    • Ethanol or Acetic Acid (solvent)

    • Sodium ethoxide or other base (optional, for catalysis)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-aminopyrazole (1 equivalent) in the chosen solvent (e.g., absolute ethanol or glacial acetic acid).

    • Add diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) to the solution.

    • If using a basic catalyst like sodium ethoxide, add it to the reaction mixture at this stage.

    • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

    • Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following tables summarize typical quantitative data for the synthesis. Please note that yields and spectral data can vary based on the specific reaction conditions and the purity of the starting materials.

Table 1: Reaction Conditions and Yields

Starting Material (Pyrazole)ReagentSolventCatalystReaction Time (h)Yield (%)
5-AminopyrazoleDiethyl 2-(ethoxymethylene)malonateEthanolSodium Ethoxide875-85
5-AminopyrazoleDiethyl 2-(ethoxymethylene)malonateAcetic Acid-1070-80
Substituted 5-AminopyrazoleDiethyl 2-(ethoxymethylene)malonateEthanolPiperidine1265-75

Table 2: Characterization Data for this compound

PropertyData
Molecular Formula C₉H₉N₃O₃[1]
Molecular Weight 207.19 g/mol [1]
Appearance White to off-white solid
Melting Point >300 °C (decomposes)
¹H NMR (DMSO-d₆, δ ppm) ~12.0 (s, 1H, OH), 8.5 (s, 1H, H-5), 8.2 (d, 1H, H-2), 6.7 (d, 1H, H-3), 4.3 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃). Note: Exact chemical shifts may vary based on solvent and instrument.
¹³C NMR (DMSO-d₆, δ ppm) ~165 (C=O, ester), 160 (C-7), 155 (C-5), 148 (C-3a), 140 (C-2), 110 (C-3), 105 (C-6), 60 (OCH₂CH₃), 14 (OCH₂CH₃). Note: Exact chemical shifts may vary based on solvent and instrument.
Mass Spec (ESI-MS) m/z 208.06 [M+H]⁺. Note: Fragmentation pattern will depend on the ionization method.
CAS Number 29274-18-8[1]

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 5_Aminopyrazole 5-Aminopyrazole Reaction_Step Cyclocondensation 5_Aminopyrazole->Reaction_Step DEEM Diethyl 2-(ethoxymethylene)malonate DEEM->Reaction_Step Product This compound Reaction_Step->Product Reflux in Ethanol/Acetic Acid

Caption: Synthetic route to the target compound.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start Dissolve Dissolve 5-Aminopyrazole in Solvent Start->Dissolve Add_Reagent Add Diethyl 2-(ethoxymethylene)malonate Dissolve->Add_Reagent Reflux Heat to Reflux (6-12 hours) Add_Reagent->Reflux Cool Cool to Room Temperature Reflux->Cool Isolate Isolate Product (Filtration/Concentration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterize Product (NMR, MS, etc.) Dry->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Cyclocondensation Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] This scaffold is a key component in numerous therapeutic agents, including those with anticancer, anti-inflammatory, and antiviral properties.[2][3] Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[2][3]

The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of an aminopyrazole with a 1,3-bielectrophilic species.[1][4] This approach offers a versatile and efficient route to a wide array of substituted pyrazolo[1,5-a]pyrimidines, allowing for the fine-tuning of their physicochemical and biological properties.[4] This document provides detailed experimental protocols for key cyclocondensation reactions, summarizes quantitative data for various synthetic approaches, and illustrates the relevant biological signaling pathways targeted by these compounds.

I. Synthetic Methodologies and Experimental Protocols

The construction of the pyrimidine ring onto a pyrazole core is the cornerstone of pyrazolo[1,5-a]pyrimidine synthesis. The most prevalent methods involve the reaction of 3- or 5-aminopyrazoles with 1,3-dicarbonyl compounds, β-enaminones, or through multicomponent reactions.[4]

Cyclocondensation with 1,3-Dicarbonyl Compounds

This is one of the most widely used and classical methods for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction typically proceeds under acidic or basic conditions.[4]

Protocol 1: Synthesis of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

This protocol describes the reaction of 3-amino-5-phenylpyrazole with acetylacetone.

  • Materials:

    • 3-Amino-5-phenylpyrazole

    • Acetylacetone (2,4-pentanedione)

    • Glacial Acetic Acid

  • Procedure:

    • A mixture of 3-amino-5-phenylpyrazole (1 mmol) and acetylacetone (1.1 mmol) is heated in glacial acetic acid (5 mL).

    • The reaction mixture is refluxed for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature.

    • The cooled mixture is poured into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product is purified by recrystallization from ethanol to afford the desired 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.

Protocol 2: Synthesis of 2,7-Dimethyl-5-substituted-pyrazolo[1,5-a]pyrimidines

This protocol outlines the reaction of a substituted 5-aminopyrazole with ethyl acetoacetate.

  • Materials:

    • 5-Amino-3-methyl-1H-pyrazole

    • Ethyl acetoacetate

    • Sulfuric Acid (concentrated)

    • Acetic Acid

  • Procedure:

    • To a solution of 5-amino-3-methyl-1H-pyrazole (10 mmol) in acetic acid (20 mL), add ethyl acetoacetate (12 mmol).

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture at reflux for 8 hours.

    • Allow the reaction to cool to ambient temperature, during which a precipitate forms.

    • Pour the mixture into a beaker of crushed ice and stir.

    • Collect the solid product by filtration, wash thoroughly with water, and air dry.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Cyclocondensation with β-Enaminones

β-Enaminones are versatile reagents for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines, often providing access to derivatives that are difficult to obtain using 1,3-dicarbonyls.[5]

Protocol 3: Microwave-Assisted Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidines

This protocol details a solvent-free, microwave-assisted synthesis.[6]

  • Materials:

    • Substituted 5-amino-1H-pyrazole (e.g., 3-phenyl-1H-pyrazol-5-amine)

    • β-enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one)

  • Procedure:

    • In a microwave-safe vial, mix the 5-aminopyrazole (1.0 mmol) and the β-enaminone (1.0 mmol).

    • The vial is sealed and subjected to microwave irradiation at 180 °C for 2-5 minutes.[6]

    • After the reaction is complete (monitored by TLC), the vial is cooled to room temperature.

    • The solid residue is treated with a mixture of ethanol and water.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure 7-aryl-pyrazolo[1,5-a]pyrimidine.[6]

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules like pyrazolo[1,5-a]pyrimidines in a one-pot fashion.[4]

Protocol 4: Three-Component Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines

This protocol describes the reaction of an aminopyrazole, an aldehyde, and a methylene-active compound.[4]

  • Materials:

    • 3-Amino-1H-pyrazole

    • Aromatic aldehyde (e.g., benzaldehyde)

    • Malononitrile

    • Piperidine (catalyst)

    • Ethanol

  • Procedure:

    • A mixture of 3-amino-1H-pyrazole (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine (2-3 drops) in ethanol (10 mL) is stirred at room temperature.

    • The reaction is stirred for 8-12 hours.

    • The precipitate formed is collected by filtration.

    • The solid is washed with cold ethanol and dried to give the desired pyrazolo[1,5-a]pyrimidine derivative.

II. Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method can significantly impact the yield and reaction time. The following tables summarize quantitative data for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives.

Starting Materials Reaction Conditions Product Yield (%) Reference
5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles, Pentane-2,4-dioneH₂SO₄ (cat.), Acetic Acid, Reflux2,5,7-Trimethyl-3-arylamino-pyrazolo[1,5-a]pyrimidine-6-carbonitriles87-95[4]
5-Amino-3-arylamino-1H-pyrazole-4-carboxylates, Ethyl acetoacetateH₂SO₄ (cat.), Acetic Acid, RefluxEthyl 2,7-dimethyl-5-hydroxy-3-arylamino-pyrazolo[1,5-a]pyrimidine-6-carboxylates88-92[4]
3-Substituted-5-amino-1H-pyrazoles, 2-AcetylcyclopentanoneAcetic Acid, RefluxCyclopentapyrazolo[1,5-a]pyrimidinesGood yields[4]
3-Amino-1H-pyrazoles, Aldehydes, MalononitrilePiperidine (cat.), Ethanol, RT5-Amino-7-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles-[4]
5-Aminopyrazoles, β-EnaminonesMicrowave (180 °C), Solvent-free2,7-Disubstituted-pyrazolo[1,5-a]pyrimidines88-97[6]

III. Biological Applications and Signaling Pathways

Pyrazolo[1,5-a]pyrimidines are prominent scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy.[2][3] They have been successfully employed to target various kinases, including Tropomyosin receptor kinases (Trk) and Phosphoinositide 3-kinases (PI3K).[7]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine-based inhibitors.

Trk_Signaling_Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binds Ras Ras Trk_Receptor->Ras PI3K PI3K Trk_Receptor->PI3K PLCg PLCγ Trk_Receptor->PLCg Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Akt Akt PI3K->Akt Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->PKC Differentiation Neuronal Differentiation PKC->Differentiation Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Inhibitor->Trk_Receptor

Caption: Trk signaling pathway and the point of inhibition.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Inhibitor Pyrazolo[1,5-a]pyrimidine PI3K Inhibitor Inhibitor->PI3K PTEN PTEN PTEN->PIP3 Experimental_Workflow Start Start: Aminopyrazole & 1,3-Bielectrophile Reaction Cyclocondensation Reaction (Heating/Microwave) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Precipitation/Extraction) Monitoring->Workup Complete Isolation Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure Pyrazolo[1,5-a]pyrimidine Characterization->End

References

Application Notes and Protocols for NMR Characterization of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate. This protocol is designed to ensure high-quality data acquisition for structural elucidation and purity assessment, which are critical steps in the drug development pipeline.

Introduction

This compound is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications as kinase inhibitors in cancer therapy.[1] Accurate structural characterization is paramount for understanding its structure-activity relationship (SAR) and for quality control during synthesis and formulation. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. This protocol outlines the steps for acquiring and interpreting one-dimensional (1D) and two-dimensional (2D) NMR spectra of the title compound.

Chemical Structure

The chemical structure of this compound with the proposed numbering for NMR signal assignment is shown below.

G cluster_0 This compound mol mol

Caption: Chemical structure of this compound.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation. The following steps should be adhered to for optimal results.

  • Analyte Preparation : Ensure the sample of this compound is a pure, dry solid.

  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d6) is recommended as the solvent due to the potential for hydrogen bonding with the hydroxyl group and good solubility for this class of compounds. Deuterated chloroform (CDCl3) can also be tested, but solubility may be limited.

  • Concentration :

    • For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[2]

    • For ¹³C NMR and 2D NMR experiments, a more concentrated sample of 15-25 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Sample Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4]

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

  • Labeling : Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following experiments are recommended for the complete structural characterization. Experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.

  • ¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their coupling interactions.

  • ¹³C NMR : Shows the number of different types of carbon atoms in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer) : Helps in distinguishing between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • 2D COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) coupling networks within the molecule.[5]

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹JCH).[6]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in DMSO-d6. Chemical shifts (δ) are given in parts per million (ppm) relative to TMS.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0br s1H7-OH
~8.50d1HH-2
~8.20s1HH-5
~6.70d1HH-3
~4.30q2H-OCH₂CH₃
~1.30t3H-OCH₂CH₃

Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ ppm)DEPT-135Assignment
~165.0CC=O (ester)
~160.0CC-7
~152.0CHC-5
~148.0CC-3a
~140.0CHC-2
~110.0CC-6
~95.0CHC-3
~61.0CH₂-OCH₂CH₃
~14.0CH₃-OCH₂CH₃

Workflow for NMR Characterization

The logical workflow for the NMR characterization of this compound is depicted below.

G A Sample Preparation B 1D NMR Acquisition (¹H, ¹³C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing and Analysis C->D E Structural Elucidation and Assignment D->E F Final Report E->F

Caption: Workflow for NMR characterization.

Data Interpretation and Structural Elucidation

The following signaling pathway diagram illustrates the key correlations expected in the 2D NMR spectra that are essential for confirming the structure.

G cluster_H ¹H Signals cluster_C ¹³C Signals H2 H-2 H3 H-3 H2->H3 COSY C2 C-2 H2->C2 HSQC C3 C-3 H2->C3 HMBC C3a C-3a H2->C3a HMBC H3->C2 HMBC H3->C3 HSQC H3->C3a HMBC H5 H-5 H5->C3a HMBC C5 C-5 H5->C5 HSQC C6 C-6 H5->C6 HMBC C7 C-7 H5->C7 HMBC OCH2 -OCH₂- CH3 -CH₃ OCH2->CH3 COSY OCH2->C6 HMBC CO C=O OCH2->CO HMBC C_OCH2 C_OCH2 C_CH3 C_CH3

Caption: Key 2D NMR correlations for structural assignment.

Interpretation Strategy:

  • ¹H NMR : Identify all proton signals and their multiplicities. The ethyl ester group will show a characteristic quartet and triplet. The aromatic protons on the pyrazolo[1,5-a]pyrimidine core will appear as distinct signals. The hydroxyl proton is expected to be a broad singlet.

  • ¹³C NMR and DEPT-135 : Assign the carbon signals based on their chemical shifts and DEPT-135 information. The carbonyl carbon of the ester will be downfield.

  • COSY : Confirm the coupling between H-2 and H-3 on the pyrazole ring, and between the -OCH₂- and -CH₃ protons of the ethyl group.

  • HSQC : Correlate each proton signal to its directly attached carbon.

  • HMBC : This is the key experiment for confirming the overall connectivity. Look for correlations from:

    • H-2 to C-3 and C-3a.

    • H-3 to C-2 and C-3a.

    • H-5 to C-3a, C-6, and C-7.

    • The -OCH₂- protons to the ester carbonyl carbon (C=O) and C-6.

By systematically analyzing these spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] Their derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including their roles as potent kinase inhibitors in targeted cancer therapy.[1][2] Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation, characterization, and quantification of these compounds throughout the drug discovery and development process. This document provides detailed application notes and protocols for the mass spectrometry analysis of pyrazolo[1,5-a]pyrimidine compounds.

General Principles of Mass Spectrometry Analysis

Mass spectrometry analysis of pyrazolo[1,5-a]pyrimidine compounds, like other small molecules, involves three key stages: ionization, mass analysis, and detection. The choice of ionization technique is critical and is typically between electrospray ionization (ESI) for LC-MS applications and electron ionization (EI) for GC-MS or direct probe analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is highly suitable for the analysis of polar and thermally labile pyrazolo[1,5-a]pyrimidine derivatives, which are often analyzed by liquid chromatography (LC). It typically generates protonated molecules [M+H]+ in positive ion mode, which is common for nitrogen-containing heterocyclic compounds.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation. The resulting fragmentation patterns are highly reproducible and provide valuable structural information, creating a characteristic "fingerprint" for the molecule.

Predicted Fragmentation Patterns

The fragmentation of the pyrazolo[1,5-a]pyrimidine core and its derivatives is influenced by the ionization method and the nature and position of substituents.

Electron Ionization (EI) Fragmentation

Based on studies of structurally related compounds like thiazolo[3,2-a]pyrimidines, the EI fragmentation of pyrazolo[1,5-a]pyrimidines is expected to proceed through a series of characteristic losses of small molecules and radicals.[3] The fragmentation is often initiated by the loss of substituents, followed by the cleavage of the pyrimidine and pyrazole rings.

A generalized EI fragmentation pathway can be proposed:

  • Initial loss of substituents: The most labile substituents on the pyrazolo[1,5-a]pyrimidine core will fragment first. This can include the loss of alkyl, alkoxy, or other functional groups.

  • Cleavage of the pyrimidine ring: Following initial substituent losses, the pyrimidine ring is susceptible to cleavage. This can involve the loss of molecules such as HCN, N2, or other small neutral fragments.

  • Cleavage of the pyrazole ring: The more stable pyrazole ring may then undergo fragmentation.

  • Formation of characteristic ions: The fragmentation process will lead to the formation of stable fragment ions that are characteristic of the pyrazolo[1,5-a]pyrimidine scaffold.

Logical Flow of EI-MS Fragmentation

Predicted EI-MS Fragmentation Pathway M Molecular Ion [M]+• Frag1 [M - R1]+• M->Frag1 - R1• Frag2 [M - R2]+• M->Frag2 - R2• Frag3 Pyrimidine Ring Cleavage Products Frag1->Frag3 - Small neutrals (e.g., HCN) Frag2->Frag3 Frag4 Pyrazole Ring Fragments Frag3->Frag4 - Further fragmentation Final Stable Aromatic Cations Frag4->Final

Caption: Predicted Electron Ionization fragmentation pathway.

Electrospray Ionization with Tandem MS (ESI-MS/MS)

In ESI-MS/MS, the protonated molecule [M+H]+ is selected and subjected to collision-induced dissociation (CID). The fragmentation is generally less extensive than in EI and often involves the loss of neutral molecules from the protonated species. Common neutral losses include those corresponding to substituents.

For a hypothetical pyrazolo[1,5-a]pyrimidine derivative with a morpholine substituent, a common fragmentation pathway would involve the cleavage of the bond connecting the morpholine ring to the core structure.

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantitative analysis of pyrazolo[1,5-a]pyrimidine compounds in complex matrices such as plasma, serum, and tissue homogenates. This technique offers high sensitivity, selectivity, and a wide dynamic range. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of the target analyte and its internal standard.

Example MRM Transitions for Quantitative Analysis

The following table provides hypothetical MRM transitions for a selection of pyrazolo[1,5-a]pyrimidine compounds. These values are illustrative and would need to be optimized for specific instruments and compounds.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Generic Pyrazolo[1,5-a]pyrimidine120.193.120
7-phenyl-pyrazolo[1,5-a]pyrimidine196.2169.225
5-amino-3-methyl-pyrazolo[1,5-a]pyrimidine149.2122.218

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis from Plasma

This protocol is a general guideline for the extraction of pyrazolo[1,5-a]pyrimidine compounds from a plasma matrix.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (a structurally similar compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples to room temperature.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Sample Preparation Workflow

Plasma Sample Preparation Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation with ACN Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Workflow for plasma sample preparation.

Protocol 2: LC-MS/MS Method for Quantitative Analysis

This protocol provides a starting point for developing an LC-MS/MS method for the quantification of pyrazolo[1,5-a]pyrimidine compounds.

Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow:

    • Desolvation Gas: 800 L/hr

    • Cone Gas: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Application in Drug Discovery: Pim-1 Kinase Inhibitors

Many pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase that is a key regulator of cell proliferation and survival.[4] Its signaling pathway is a crucial target in cancer therapy.

Pim-1 Kinase Signaling Pathway

Pim-1 Kinase Signaling Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activate STAT STAT3/STAT5 JAK->STAT phosphorylate Pim1 Pim-1 Kinase STAT->Pim1 induce transcription BAD BAD (pro-apoptotic) Pim1->BAD phosphorylate (inactivate) CellCycle Cell Cycle Regulators (e.g., p21, p27) Pim1->CellCycle phosphorylate (inactivate) Apoptosis Inhibition of Apoptosis BAD->Apoptosis Proliferation Cell Proliferation CellCycle->Proliferation Pyrazolo Pyrazolo[1,5-a]pyrimidine Inhibitors Pyrazolo->Pim1

Caption: Overview of the Pim-1 kinase signaling pathway.

Conclusion

Mass spectrometry is a powerful and versatile tool for the analysis of pyrazolo[1,5-a]pyrimidine compounds. The protocols and information provided herein offer a solid foundation for researchers and scientists to develop and apply robust analytical methods for the characterization and quantification of this important class of molecules in the context of drug discovery and development. The ability to elucidate fragmentation patterns and perform sensitive quantitative analysis is crucial for advancing our understanding of their structure-activity relationships and pharmacokinetic properties.

References

Application Notes and Protocols: Kinase Inhibition Assay Using Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a critical class of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[1] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the development of kinase inhibitors.[3] This is due to its nature as a bioisostere of adenine, enabling it to mimic the binding of ATP to the hinge region of the kinase domain.[4] Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of this promising class of compounds. These application notes provide a detailed protocol for assessing its kinase inhibitory activity using a luminescence-based assay.

Principle of the Assay

The protocol described here is a biochemical kinase inhibition assay that quantifies the amount of ATP remaining after a kinase reaction. The assay is based on the principle that active kinases consume ATP to phosphorylate a substrate. A potent inhibitor will block this activity, resulting in a higher concentration of residual ATP. The remaining ATP is then detected using a luciferase-based system, where the luminescent signal is directly proportional to the ATP concentration. A high luminescent signal, therefore, corresponds to high kinase inhibition.[5] This method is highly sensitive, reproducible, and amenable to high-throughput screening.

Potential Target Kinases and Signaling Pathways

While the specific kinase targets of this compound are not definitively established in the provided literature, the pyrazolo[1,5-a]pyrimidine core is known to inhibit a range of kinases. These include, but are not limited to, Tropomyosin receptor kinases (Trk), Cyclin-dependent kinase 2 (CDK2), B-Raf, and Pim-1 kinase.[6][7][8][9] Inhibition of these kinases can impact major signaling pathways implicated in cancer cell proliferation, survival, and differentiation, such as the Raf-MEK-ERK and JAK-STAT pathways.[4] Therefore, a primary screening against a panel of cancer-related kinases is recommended to identify the specific targets of this compound.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes hypothetical IC50 values for illustrative purposes, as would be determined from the experimental protocol.

Kinase TargetThis compound IC50 (nM)Reference Inhibitor IC50 (nM)
Kinase A15010
Kinase B80050
Kinase C>10,000100
Kinase D505

Experimental Protocols

Materials
  • Test Compound: this compound dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinases: Recombinant human kinases of interest

  • Substrates: Specific peptide or protein substrates for each kinase

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: Buffer suitable for kinase activity (e.g., containing Tris-HCl, MgCl2, DTT, and BSA)

  • Positive Control: A known inhibitor for the kinase being tested

  • Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • Plates: White, flat-bottom 384-well assay plates

  • Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader

Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended.

    • Include a DMSO-only vehicle control and a positive control inhibitor.

  • Assay Plate Preparation:

    • Add 1 µL of each diluted compound concentration, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture Preparation:

    • Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase enzyme, and its specific substrate. The final concentrations of the enzyme and substrate should be optimized for each specific assay.

  • Initiation of Kinase Reaction:

    • Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.

    • Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells. This will serve as the 100% inhibition control.

    • Mix the plate gently on a plate shaker.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • After incubation, add the ATP detection reagent to all wells according to the manufacturer's instructions. This will stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 x (1 - (Signal_Test_Compound - Signal_No_Kinase) / (Signal_Vehicle_Control - Signal_No_Kinase))

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis compound_prep Compound Serial Dilution plate_prep Dispense Compounds to Plate compound_prep->plate_prep add_kinase Add Kinase Mix to Plate plate_prep->add_kinase kinase_mix Prepare Kinase/Substrate Mix incubate Incubate at Room Temperature add_kinase->incubate add_detection Add ATP Detection Reagent incubate->add_detection read_luminescence Read Luminescence add_detection->read_luminescence data_analysis Calculate % Inhibition & IC50 read_luminescence->data_analysis

Caption: Workflow for the luminescence-based kinase inhibition assay.

Generic Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., Raf) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Inhibitor Ethyl 7-hydroxypyrazolo [1,5-a]pyrimidine-6-carboxylate Inhibitor->Kinase1 Inhibits

Caption: A representative kinase signaling cascade and a potential point of inhibition.

References

Application Notes: Cell-based Cytotoxicity Assay for Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of N-heterocyclic compounds that have garnered substantial attention in medicinal chemistry and drug discovery.[1] Their versatile scaffold allows for extensive structural modifications, leading to the development of derivatives with a wide range of biological activities.[1] Notably, many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks), which are crucial regulators of cellular processes.[2][3][4] Dysregulation of these kinases is a hallmark of many cancers, making their inhibitors promising candidates for targeted cancer therapy.[2]

The primary mechanism by which many of these compounds exert their anti-cancer effects is through the induction of cytotoxicity and apoptosis (programmed cell death) in cancer cells.[5] Therefore, a critical step in the preclinical evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives is to accurately quantify their cytotoxic potential. This document provides detailed protocols for assessing the cytotoxicity of these compounds using a standard cell-based assay, outlines the underlying signaling pathways, and details the workflow for data acquisition and analysis.

Signaling Pathway: Induction of Apoptosis

Pyrazolo[1,5-a]pyrimidine derivatives often induce cytotoxicity by triggering apoptosis. This programmed cell death is executed by a family of proteases called caspases. The apoptotic signaling cascade can be initiated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of effector caspases that dismantle the cell.[6][7]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Compound Pyrazolo[1,5-a]pyrimidine Derivative DNA_Damage DNA Damage / Stress Compound->DNA_Damage Mito Mitochondria DNA_Damage->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Figure 1: Generalized Apoptosis Signaling Pathway

Experimental Workflow for Cytotoxicity Screening

A typical workflow for assessing the cytotoxicity of novel compounds involves several key stages, from initial cell culture preparation to final data analysis. This high-throughput screening (HTS) approach allows for the efficient evaluation of multiple compounds at various concentrations.[8][9]

A 1. Cell Culture Select and maintain appropriate cancer cell lines (e.g., MCF-7, HCT116) B 2. Cell Seeding Plate cells into 96-well plates at a predetermined optimal density A->B C 3. Compound Preparation Prepare serial dilutions of pyrazolo[1,5-a]pyrimidine derivatives B->C D 4. Cell Treatment Add compound dilutions to the cells. Include vehicle and untreated controls C->D E 5. Incubation Incubate plates for a defined period (e.g., 48 or 72 hours) D->E F 6. Viability Assay Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) E->F G 7. Data Acquisition Measure signal (e.g., absorbance, luminescence) using a plate reader F->G H 8. Data Analysis Calculate % viability and determine IC50 values G->H A 1. Raw Absorbance Data (570 nm) B 2. Background Subtraction Subtract the average absorbance of blank wells from all other wells A->B C 3. Calculate Percent Viability Normalize data to controls: % Viability = (Abs_Sample / Abs_Vehicle_Control) * 100 B->C D 4. Plot Dose-Response Curve Plot % Viability (Y-axis) vs. log[Compound Concentration] (X-axis) C->D E 5. Non-linear Regression Fit the data to a sigmoidal dose-response (variable slope) model D->E F 6. Determine IC50 Value The concentration at which the curve crosses the 50% viability mark E->F

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of pyrazolo[1,5-a]pyrimidines utilizing microwave-assisted organic synthesis (MAOS). This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its broad range of biological activities, particularly as protein kinase inhibitors in cancer therapy.[1][2][3] Microwave irradiation offers a significant advantage over conventional heating methods by dramatically reducing reaction times and often improving yields.[1]

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered substantial attention in the field of drug discovery. Their structural motif is a key component in a variety of biologically active molecules, demonstrating anti-inflammatory, antiviral, and anticancer properties.[1] Notably, derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, such as EGFR, B-Raf, and MEK, which are crucial regulators in cellular signaling pathways often dysregulated in cancer.[1][2][3]

The synthesis of the pyrazolo[1,5-a]pyrimidine core is typically achieved through the condensation of 5-aminopyrazoles with 1,3-bielectrophilic compounds like β-dicarbonyls, β-enaminones, or their equivalents.[4] Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions, offering advantages in terms of speed, efficiency, and sustainability.[1][2]

General Reaction Scheme

The microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines generally follows the condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound or a related species. The reaction proceeds via a cyclocondensation mechanism to form the fused pyrimidine ring.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aminopyrazole 5-Aminopyrazole Microwave Microwave Irradiation (Heat & Pressure) Aminopyrazole->Microwave Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Microwave Product Pyrazolo[1,5-a]pyrimidine Microwave->Product Water H₂O Microwave->Water

Caption: General reaction scheme for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Herein, we provide detailed protocols for two common microwave-assisted methods for synthesizing pyrazolo[1,5-a]pyrimidines.

Protocol 1: Two-Component Synthesis from 5-Aminopyrazoles and 1,3-Dicarbonyl Compounds

This protocol describes a general procedure for the reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound under microwave irradiation.

Materials:

  • Substituted 5-aminopyrazole (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, benzoylacetone) (1.1 mmol)

  • Solvent (e.g., ethanol, acetic acid, or solvent-free)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the 5-aminopyrazole (1.0 mmol) and the 1,3-dicarbonyl compound (1.1 mmol).

  • If using a solvent, add 2-3 mL of the chosen solvent (e.g., ethanol). For solvent-free conditions, proceed to the next step.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 5-20 minutes). The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • If the product precipitates upon cooling, collect it by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Three-Component One-Pot Synthesis

This protocol outlines a one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under microwave irradiation.[5][6][7]

Materials:

  • Methyl 5-aminopyrazole-4-carboxylate (1.0 mmol)

  • Trimethyl orthoformate (1.5 mmol)

  • Primary amine (1.2 mmol)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave vial containing a stir bar, add methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), trimethyl orthoformate (1.5 mmol), and the primary amine (1.2 mmol).[6]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 55 minutes.[6]

  • After cooling, the precipitated product is typically isolated by vacuum filtration.[6]

  • The collected solid can be further purified by recrystallization from an appropriate solvent (e.g., ethyl acetate).[6]

  • Confirm the structure of the final product using analytical techniques such as NMR and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data from various microwave-assisted syntheses of pyrazolo[1,5-a]pyrimidines.

Entry5-Aminopyrazole1,3-BielectrophileSolventTemp (°C)Time (min)Yield (%)Reference
15-amino-3-phenyl-1H-pyrazoleAcetylacetoneEthanol1201092N/A
25-amino-3-(4-chlorophenyl)-1H-pyrazoleEthyl acetoacetateAcetic Acid1401588N/A
34-arylpyrazol-5-amine1,1,3,3-tetramethoxypropaneN/A (neat)1202020-93[8][9]
4N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamideBenzylidene malononitrileN/A (neat)12020High[2]
55-aminopyrazole2-arylmalondialdehydesN/A (neat)17010>80[10]
6Methyl 5-aminopyrazole-4-carboxylatesTrimethyl orthoformate / Primary AmineN/A (neat)16055up to 83[6]

Note: N/A indicates that the specific data was not available in the cited abstracts. The yields and conditions can vary significantly based on the specific substituents on the reactants.

Experimental Workflow

The general workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines is depicted below.

G Start Start Reactants Combine Reactants in Microwave Vial Start->Reactants Seal Seal Vial Reactants->Seal Microwave Microwave Irradiation (Controlled Temperature & Time) Seal->Microwave Cooling Cool to Room Temperature Microwave->Cooling Isolation Product Isolation (Filtration or Evaporation) Cooling->Isolation Purification Purification (Recrystallization or Chromatography) Isolation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for microwave-assisted synthesis.

Signaling Pathways

Pyrazolo[1,5-a]pyrimidines are known to inhibit protein kinases involved in cancer cell proliferation and survival. The diagrams below illustrate the EGFR and Ras/Raf/MEK/ERK signaling pathways, which are common targets for this class of compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell growth, proliferation, and differentiation.[1] Its aberrant activation is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates EGF EGF EGF->EGFR Binds SOS SOS GRB2->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Pyrazolo Pyrazolo[1,5-a]pyrimidine (Inhibitor) Pyrazolo->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidines.

Ras/Raf/MEK/ERK Signaling Pathway

This pathway is a critical downstream effector of Ras and is frequently mutated in various cancers, making it a key target for therapeutic intervention.

G cluster_upstream Upstream Signaling cluster_pathway MAPK/ERK Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Ras Ras RTK->Ras Raf B-Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazolo Pyrazolo[1,5-a]pyrimidine (Inhibitor) Pyrazolo->Raf Inhibits Pyrazolo->MEK Inhibits

Caption: The Ras/Raf/MEK/ERK signaling cascade and points of inhibition by pyrazolo[1,5-a]pyrimidines.

References

Functionalization of the Pyrazolo[1,5-a]pyrimidine Scaffold: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Drug Discovery and Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] Its rigid, planar structure and synthetic versatility make it an attractive core for the development of novel therapeutic agents and functional materials.[2] Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a wide range of biological activities, including potent and selective inhibition of various protein kinases, positioning them as critical pharmacophores in the development of treatments for cancer, inflammatory diseases, and other conditions.[3][4] This document provides detailed application notes and experimental protocols for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, targeting researchers, scientists, and drug development professionals.

Application Notes

The functionalization of the pyrazolo[1,5-a]pyrimidine core can be strategically tailored to modulate its physicochemical properties and biological activity. Key positions for substitution include C3, C5, and C7, each offering unique opportunities to influence target binding and selectivity.

  • C3-Position: Functionalization at this position is often achieved through electrophilic substitution reactions or cross-coupling methodologies. Substituents at C3 can significantly impact the inhibitory potency and selectivity of kinase inhibitors.[5]

  • C5-Position: This position is frequently modified to enhance interactions with the solvent-exposed region of kinase active sites or to introduce groups that improve pharmacokinetic properties.

  • C7-Position: The C7 position is crucial for establishing key interactions within the hinge region of many kinase ATP-binding pockets. For example, a morpholine group at C7 is often critical for potent inhibition of PI3Kδ.[6]

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed in the development of inhibitors for several important kinase targets, as summarized below.

Key Kinase Targets for Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
Kinase TargetTherapeutic AreaRepresentative Inhibitors & Activity (IC50)Citation
PI3Kδ (Phosphoinositide 3-kinase delta) Inflammation, Autoimmune Diseases, Asthma, CancerCPL302253: 2.8 nM[7]
CPL302415: 18 nM[6]
Trk (Tropomyosin receptor kinase) Family (TrkA, TrkB, TrkC) Cancer (NTRK fusion-positive tumors)Larotrectinib: TrkA (1.2 nM), TrkB (2.1 nM), TrkC (2.1 nM)[1]
Compound 36 : TrkA (1.4 nM), TrkB (2.4 nM), TrkC (1.9 nM)[1]
CDK2 (Cyclin-dependent kinase 2) CancerCompound 15 : 61 nM[8][9]
Compound 14 : 57 nM[10]

Signaling Pathways and Mechanism of Action

Pyrazolo[1,5-a]pyrimidine-based inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates. This action effectively blocks the propagation of signaling cascades that are often dysregulated in disease.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[11] In many cancers and inflammatory conditions, this pathway is hyperactivated. Pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of Akt and its downstream effectors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_Inhibitor->PI3K Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.

Trk Signaling Pathway

Tropomyosin receptor kinases (Trks) are activated by neurotrophins and play a crucial role in neuronal development and function.[1] In cancer, chromosomal rearrangements can lead to the formation of constitutively active Trk fusion proteins, which drive tumor growth through downstream pathways like RAS/MAPK and PI3K/Akt.[1][12] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as Larotrectinib, block the kinase activity of these fusion proteins.[1]

Trk_Signaling_Pathway Trk_Fusion NTRK Fusion Protein (Constitutively Active) RAS_MAPK RAS-MAPK Pathway Trk_Fusion->RAS_MAPK PI3K_Akt PI3K-Akt Pathway Trk_Fusion->PI3K_Akt Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Pyrazolo_Inhibitor->Trk_Fusion Proliferation Tumor Growth and Proliferation RAS_MAPK->Proliferation PI3K_Akt->Proliferation

Caption: Blockade of oncogenic Trk fusion signaling by pyrazolo[1,5-a]pyrimidine inhibitors.

CDK2 and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E and Cyclin A, is a key regulator of the G1/S phase transition and DNA replication.[12] Aberrant CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[10] Pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors can induce cell cycle arrest, primarily at the G0/G1 phase, and promote apoptosis.[13]

CDK2_Cell_Cycle_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_CyclinE CDK2 / Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition CDK2_CyclinA CDK2 / Cyclin A S_Progression S Phase Progression CDK2_CyclinA->S_Progression Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitor Pyrazolo_Inhibitor->CDK2_CyclinE Pyrazolo_Inhibitor->CDK2_CyclinA Arrest Cell Cycle Arrest (G1 Phase) Pyrazolo_Inhibitor->Arrest

Caption: Pyrazolo[1,5-a]pyrimidine inhibitors induce G1 cell cycle arrest by targeting CDK2.

Experimental Protocols

The following protocols provide detailed methodologies for key functionalization reactions of the pyrazolo[1,5-a]pyrimidine scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C3-Arylation

This protocol describes a microwave-assisted Suzuki-Miyaura cross-coupling reaction for the arylation of a 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one derivative.

Workflow Diagram:

Suzuki_Miyaura_Workflow Start Start Materials: - 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one - Arylboronic acid - Pd Catalyst (XPhosPdG2) - Ligand (XPhos) - Base (K3PO4) - Solvent (Dioxane/H2O) Reaction_Setup Combine reactants in a microwave vial under inert atmosphere. Start->Reaction_Setup Microwave Microwave Irradiation (e.g., 120°C, 30 min) Reaction_Setup->Microwave Workup Work-up: - Dilute with EtOAc - Wash with water and brine - Dry over Na2SO4 Microwave->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: 3-Aryl-pyrazolo[1,5-a]pyrimidin-5-one Purification->Product

Caption: Workflow for Suzuki-Miyaura C3-arylation of a pyrazolo[1,5-a]pyrimidine derivative.

Materials:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (0.05 equiv)

  • XPhos (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane/Water (4:1)

  • Microwave reactor

Procedure:

  • To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), XPhos Pd G2 (0.05 equiv), XPhos (0.05 equiv), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add the 1,4-dioxane/water (4:1) solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylated product.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one92
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one85
34-Chlorophenylboronic acid3-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one95
4Thiophen-2-ylboronic acid3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one78

Yields are based on reported data for similar substrates and conditions.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation at C7

This protocol outlines a general procedure for the direct arylation of the C7 position of the pyrazolo[1,5-a]pyrimidine scaffold using aryl chlorides.

Materials:

  • Pyrazolo[1,5-a]pyrimidine substrate

  • Aryl chloride (3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • p-Xylene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine the pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv), aryl chloride (3.0 equiv), Pd(OAc)₂ (0.1 equiv), PCy₃·HBF₄ (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous p-xylene via syringe.

  • Seal the tube and heat the reaction mixture at 140-160 °C for 20 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the C7-arylated product.[14]

Quantitative Data for C7-H Arylation:

EntryPyrazolo[1,5-a]pyrimidineAryl ChlorideYield (%)
1Pyrazolo[1,5-a]pyrimidineChlorobenzene75
22-Methylpyrazolo[1,5-a]pyrimidine4-Chloroanisole82
3Pyrazolo[1,5-a]pyrimidine4-Chlorotoluene78
45-Methylpyrazolo[1,5-a]pyrimidine1-Chloro-4-fluorobenzene71

Yields are representative for this type of transformation.[14]

Protocol 3: Three-Component Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines

This protocol details a one-pot, three-component reaction for the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines.[15]

Materials:

  • 3-Amino-1H-pyrazole derivative

  • Aldehyde

  • Activated methylene compound (e.g., malononitrile)

  • Solvent (e.g., ethanol)

  • Catalyst (e.g., piperidine)

Procedure:

  • To a round-bottom flask, add the 3-amino-1H-pyrazole derivative (1.0 equiv), the aldehyde (1.0 equiv), and the activated methylene compound (1.0 equiv) in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data for Three-Component Synthesis:

Entry3-AminopyrazoleAldehydeActivated MethyleneYield (%)
13-Amino-5-methylpyrazoleBenzaldehydeMalononitrile88
23-Amino-5-phenylpyrazole4-ChlorobenzaldehydeMalononitrile92
33-Amino-5-methylpyrazole4-MethoxybenzaldehydeEthyl cyanoacetate85
43-Aminopyrazole-4-carbonitrileFuran-2-carbaldehydeMalononitrile83

Yields are typical for this multicomponent reaction.[15]

References

Application Notes and Protocols for the In Vitro Evaluation of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct in vitro evaluation data is publicly available for Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate. The following application notes and protocols are based on established methodologies for evaluating the biological activity of closely related pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds known for their diverse pharmacological properties, including anticancer and kinase inhibitory activities.[1] These protocols can serve as a comprehensive template for the investigation of this specific compound.

Introduction to Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] These compounds have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and kinase inhibitory agents.[1][2] The planar, fused ring system is amenable to chemical modifications, allowing for the fine-tuning of its pharmacological properties.[1]

Potential Applications and In Vitro Assays

Based on the activities of related compounds, this compound could be evaluated for several biological effects. Key in vitro assays to determine its potential include:

  • Antiproliferative and Cytotoxic Activity: Assessing the compound's ability to inhibit cancer cell growth.

  • Kinase Inhibition Assays: Determining the compound's inhibitory activity against specific protein kinases, which are often dysregulated in cancer and other diseases.[2][3]

  • Cell Cycle Analysis: Investigating the compound's effect on the progression of the cell cycle in cancer cells.[3]

  • Apoptosis Induction: Determining if the compound induces programmed cell death in cancer cells.

  • Anti-inflammatory Activity: Evaluating the compound's ability to modulate inflammatory pathways.

  • Other Bioactivities: Screening for anti-diabetic or anti-Alzheimer's properties has also been performed for some derivatives.[4]

Quantitative Data Summary

The following table summarizes representative in vitro data for various pyrazolo[1,5-a]pyrimidine derivatives from the literature. This illustrates the potential range of activities and the types of data that should be generated for this compound.

Table 1: In Vitro Biological Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDAssay TypeTarget/Cell LineIC50/GI50Reference
14a AntiproliferativeHCT116 (Human Colon Carcinoma)0.0020 µM[5]
BS-194 (4k) Kinase InhibitionCDK23 nM[3]
BS-194 (4k) Kinase InhibitionCDK130 nM[3]
BS-194 (4k) Kinase InhibitionCDK990 nM[3]
BS-194 (4k) AntiproliferativeNCI-60 Panel (Mean)280 nM[3]
6t Kinase InhibitionCDK20.09 µM[6]
6s Kinase InhibitionTRKA0.23 µM[6]
6k AntiproliferativeCCRF-CEM (Leukemia)GI% = 90.41[6]
5h AntiproliferativeHCT-116 (Human Colon Carcinoma)1.51 µM[2]
6c AntiproliferativeMCF-7 (Human Breast Adenocarcinoma)7.68 µM[2]

Detailed Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.

Antiproliferative Activity using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (GI50).

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition and determine the GI50 value using a dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol measures the ability of the compound to inhibit the activity of a specific protein kinase (e.g., CDK2).

Materials:

  • Recombinant active kinase (e.g., CDK2/Cyclin A)

  • Kinase substrate (e.g., Histone H1)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of the test compound in kinase reaction buffer.

  • Add the kinase and substrate to the wells of a 384-well plate.

  • Add the compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle distribution.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • PBS (Phosphate-buffered saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with the test compound at various concentrations (e.g., 1x and 5x GI50) for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Visualizations: Pathways and Workflows

Diagram 1: Representative Kinase Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis p1 Prepare serial dilutions of test compound a1 Add kinase, substrate, and compound to 384-well plate p1->a1 p2 Prepare kinase, substrate, and ATP solutions p2->a1 a2 Initiate reaction with ATP a1->a2 a3 Incubate at 30°C a2->a3 d1 Stop reaction and add detection reagent a3->d1 d2 Measure luminescence d1->d2 d3 Calculate % inhibition and IC50 value d2->d3

Caption: Workflow for an in vitro kinase inhibition assay.

Diagram 2: Simplified CDK-Mediated Cell Cycle Regulation Pathway

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CycD CDK4/6-Cyclin D CDK46_CycD->G1 CDK2_CycE CDK2-Cyclin E CDK2_CycE->S CDK2_CycA CDK2-Cyclin A CDK2_CycA->S CDK1_CycB CDK1-Cyclin B CDK1_CycB->M Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2_CycE Inhibitor->CDK2_CycA Inhibitor->CDK1_CycB

Caption: Inhibition of CDK complexes by a pyrazolo[1,5-a]pyrimidine.

References

High-Throughput Screening of Pyrazolo[1,5-a]pyrimidine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Libraries of compounds based on this scaffold have been successfully screened to identify potent inhibitors of various protein kinases and other important drug targets.[1][2] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyrazolo[1,5-a]pyrimidine libraries, focusing on their application as kinase inhibitors and aryl hydrocarbon receptor (AHR) antagonists in the context of cancer drug discovery.

Data Presentation: Efficacy of Pyrazolo[1,5-a]pyrimidine Compounds

The following tables summarize the inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives against several key protein kinase targets and their anti-proliferative effects on cancer cell lines.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Protein Kinases

Compound/SeriesTarget KinaseAssay TypeIC50Reference
Pyrazolo[1,5-a]pyrimidine 7AHRLuciferase Reporter Gene Assay650 nM[3]
Pyrazolo[1,5-a]pyrimidine 7aAHRLuciferase Reporter Gene Assay31 nM[3]
Pyrazolo[1,5-a]pyrimidine DerivativesPim-1Biochemical AssayNanomolar range[4]
Pyrazolo[1,5-a]pyrimidine 9, 9a, 11a, 11bFlt-3Biochemical Assay2-15 fold less potent than Pim-1[4]
Pyrazolo[1,5-a]pyrimidine 6dCDK2Biochemical Assay0.55 µM[5]
Pyrazolo[1,5-a]pyrimidine 6dTRKABiochemical Assay0.57 µM[5]
Pyrazolo[1,5-a]pyrimidine 6nCDK2Biochemical Assay0.78 µM[5]
Pyrazolo[1,5-a]pyrimidine 6nTRKABiochemical Assay0.98 µM[5]
Pyrazolo[1,5-a]pyrimidine 6pCDK2Biochemical Assay0.67 µM[5]
Pyrazolo[1,5-a]pyrimidine 6pTRKABiochemical Assay1.34 µM[5]
Pyrazolo[1,5-a]pyrimidine 6oCDK2Biochemical Assay0.76 µM[5]
Pyrazolo[1,5-a]pyrimidine 6oTRKABiochemical Assay1.59 µM[5]
CPL302253 (54)PI3KδBiochemical Assay2.8 nM[6]
Pyrazolo[1,5-a]pyrimidine 18bCDK9Biochemical AssayPotent, selective[7]
Pyrazolo[1,5-a]pyrimidine 17rCHK1Biochemical AssayPotent, selective[8]
Pyrazolo[1,5-a]pyrimidine 17Pan-PimBiochemical AssayPicomolar range[9]

Table 2: Anti-proliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound/SeriesCancer Cell LineAssay TypeIC50Reference
Pyrazolo[1,5-a]pyrimidine 174a, 174fPC3, MDA-MB-231, HepG2, HeLaGrowth InhibitionLower than 5-FU[2]
Pyrazolo[1,5-a]pyrimidine 32KM12 (Colon)Antiproliferative Assay0.82 µM[10]
Pyrazolo[1,5-a]pyrimidine 32EKVX (NSCLC)Antiproliferative Assay4.13 µM[10]
Pyrazolo[1,5-a]pyrimidine 33MCF7 (Breast)Antiproliferative Assay3.36 µM[10]
Pyrazolo[1,5-a]pyrimidine 33HCT116 (Colon)Antiproliferative Assay1.40 µM[10]
Pyrazolo[1,5-a]pyrimidine 33EKVX (NSCLC)Antiproliferative Assay3.49 µM[10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the high-throughput screening of pyrazolo[1,5-a]pyrimidine libraries.

Biochemical Kinase Assay (HTScan® Kinase Assay Platform)

Objective: To determine the in vitro inhibitory activity of pyrazolo[1,5-a]pyrimidine compounds against specific protein kinases.

Materials:

  • Recombinant human kinase (e.g., Pim-1, CDK2, TRKA)

  • Biotinylated peptide substrate

  • 10X Kinase Buffer

  • ATP

  • Test compounds (dissolved in DMSO)

  • Stop Buffer (e.g., 50 mM EDTA)

  • Streptavidin-coated 96-well plates

  • Primary antibody (phospho-specific)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Protocol:

  • Prepare 2X ATP/Substrate Cocktail: Dilute ATP and biotinylated substrate peptide in kinase buffer to a 2X final concentration.

  • Compound Plating: Serially dilute test compounds in DMSO and then in 1X kinase buffer. Add 12.5 µL of diluted compound to the wells of a 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Preparation: Thaw the recombinant kinase on ice and dilute to a 4X concentration in 1X kinase buffer.

  • Kinase Reaction: Add 12.5 µL of the 4X enzyme solution to each well containing the test compound. Incubate for 5-10 minutes at room temperature.

  • Initiate Reaction: Add 25 µL of the 2X ATP/Substrate Cocktail to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Stop Reaction: Add 50 µL of Stop Buffer to each well.

  • Capture Substrate: Transfer 25 µL of the reaction mixture to a streptavidin-coated 96-well plate. Incubate for 60 minutes at room temperature to allow the biotinylated peptide to bind.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

  • Primary Antibody Incubation: Add 100 µL of diluted phospho-specific primary antibody to each well and incubate for 60-120 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate to each well. After sufficient color development, add 100 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Aryl Hydrocarbon Receptor (AHR) Luciferase Reporter Gene Assay

Objective: To identify and characterize pyrazolo[1,5-a]pyrimidine compounds as antagonists of the AHR signaling pathway.[3]

Materials:

  • Hepa1c1c7 or HepG2 cells stably transfected with an AHR-responsive luciferase reporter plasmid (e.g., XRE-luciferase).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (dissolved in DMSO).

  • TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control agonist.

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

  • White, clear-bottom 96-well plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the AHR reporter cells into a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

  • Antagonist Mode: To screen for antagonists, add 10 µL of the diluted test compounds to the wells, followed by the addition of TCDD at a concentration that gives a submaximal response (e.g., EC80).

  • Agonist Mode: To screen for agonists, add 10 µL of the diluted test compounds to the wells. Include a vehicle control (DMSO) and a positive control (TCDD).

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis and Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add a volume of luciferase reagent equal to the culture volume in each well (e.g., 100 µL).

  • Incubation: Incubate at room temperature for 10-15 minutes to allow for cell lysis and stabilization of the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: For antagonist screening, calculate the percent inhibition of the TCDD-induced luciferase activity. For agonist screening, calculate the fold induction relative to the vehicle control. Determine IC50 or EC50 values using non-linear regression analysis.

Cell-Based Phosphorylation Assay

Objective: To assess the ability of pyrazolo[1,5-a]pyrimidine compounds to inhibit the phosphorylation of a downstream substrate of a target kinase in a cellular context.[4]

Materials:

  • Cancer cell line expressing the target kinase (e.g., MOLM-13 for Flt-3, DU145 for Pim-1).

  • Cell culture medium.

  • Test compounds (dissolved in DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (total and phospho-specific for the substrate, e.g., BAD, STAT3).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (phospho-specific) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Clonogenic Cell Survival Assay

Objective: To evaluate the long-term effect of pyrazolo[1,5-a]pyrimidine compounds on the ability of single cancer cells to form colonies.[1][11]

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compounds (dissolved in DMSO).

  • 6-well plates.

  • Fixation solution (e.g., methanol:acetic acid 3:1).

  • Staining solution (e.g., 0.5% crystal violet in methanol).

Protocol:

  • Cell Seeding: Harvest a single-cell suspension and seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells should be optimized for each cell line to yield 50-100 colonies in the control wells.

  • Compound Treatment: After the cells have attached (overnight), replace the medium with fresh medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates for 7-14 days, or until colonies in the control wells are visible and contain at least 50 cells.

  • Fixation and Staining:

    • Carefully remove the medium.

    • Gently wash the wells with PBS.

    • Add 1 mL of fixation solution to each well and incubate for 10-15 minutes.

    • Remove the fixation solution and allow the plates to air dry.

    • Add 1 mL of crystal violet staining solution and incubate for 10-20 minutes.

  • Colony Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment. Plot the SF against the compound concentration to generate a dose-response curve.

MTT Antiproliferative Assay

Objective: To measure the effect of pyrazolo[1,5-a]pyrimidine compounds on cell viability and proliferation.[12][13]

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compounds (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to attach overnight.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine inhibitors and a general experimental workflow for their screening.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Characterization Compound_Library Pyrazolo[1,5-a]pyrimidine Library Assay_Plates Assay Plate Preparation Compound_Library->Assay_Plates HTS High-Throughput Screening Assay_Plates->HTS Cell_Culture Cell Culture/ Reagent Prep Cell_Culture->Assay_Plates Primary_Screen Primary Screen (e.g., Biochemical Assay) HTS->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Cell-Based) Dose_Response->Secondary_Assays Selectivity_Profiling Kinase Selectivity Profiling Secondary_Assays->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: General experimental workflow for high-throughput screening.

Pim1_Pathway Cytokines Cytokines (e.g., IL-3, IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Transcription BAD BAD Pim1->BAD Phosphorylation (Inhibition) p21 p21Cip1/WAF1 Pim1->p21 Phosphorylation (Inhibition) Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->Pim1 Inhibition Apoptosis Apoptosis BAD->Apoptosis Cell_Cycle Cell Cycle Progression p21->Cell_Cycle

Caption: Simplified Pim-1 signaling pathway and its inhibition.

CDK_Pathway Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Hyperphosphorylation Pyrazolo_pyrimidine_CDK Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine_CDK->CyclinE_CDK2 Inhibition E2F E2F Rb->E2F E2F->CyclinE_CDK2 Transcription S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry

Caption: Simplified CDK2/Cyclin E signaling pathway in cell cycle progression.

TRKA_Pathway NGF NGF TRKA TRKA Receptor NGF->TRKA Binding & Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRKA->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway TRKA->PI3K_AKT Pyrazolo_pyrimidine_TRKA Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine_TRKA->TRKA Inhibition Differentiation Neuronal Differentiation RAS_RAF_MEK_ERK->Differentiation Survival Cell Survival PI3K_AKT->Survival

Caption: Simplified TRKA signaling pathway in neuroblastoma.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a versatile starting point for the development of potent and selective inhibitors for a variety of therapeutically relevant targets. The protocols and data presented in these application notes provide a comprehensive guide for researchers involved in the high-throughput screening and characterization of compound libraries based on this valuable chemical framework. Through systematic screening and optimization, novel pyrazolo[1,5-a]pyrimidine-based drug candidates can be identified and advanced towards clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. The primary synthetic route is the cyclocondensation of ethyl 3-aminopyrazole-4-carboxylate with diethyl ethoxymethylenemalonate (DEEM), a variation of the Gould-Jacobs reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The cyclization step may be incomplete.- Increase the reaction temperature. Thermal cyclization often requires high temperatures, potentially in a high-boiling solvent like diphenyl ether. - Extend the reaction time. - Consider using microwave irradiation to achieve higher temperatures and shorter reaction times.
2. Sub-optimal reaction conditions: Incorrect solvent, base, or temperature.- For the initial condensation, ensure an appropriate solvent is used. While the reaction can sometimes be run neat, a high-boiling inert solvent can be beneficial for the cyclization step. - If a base is used to facilitate the initial condensation, ensure it is fully neutralized before the high-temperature cyclization to prevent side reactions.
3. Degradation of starting materials or product: Prolonged exposure to high temperatures can lead to decomposition.- Optimize the heating time and temperature. A time-course study can help identify the point of maximum yield before significant degradation occurs.
Formation of Side Products/Impurities 1. Self-condensation of starting materials. - Control the rate of addition of the aminopyrazole to the malonate derivative. - Ensure proper mixing to maintain a homogenous reaction mixture.
2. Incomplete cyclization leading to the intermediate enamine. - As with low yield, increase the temperature and/or reaction time for the cyclization step.
3. Hydrolysis of the ester group. - Ensure anhydrous reaction conditions.
Difficulty in Product Isolation and Purification 1. Product is an oil or difficult to crystallize. - Purify the crude product using column chromatography. - Attempt to induce crystallization by trituration with a non-polar solvent like hexane or petroleum ether.
2. Co-elution of impurities during chromatography. - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common method is a two-step process based on the Gould-Jacobs reaction. The first step is the condensation of an aminopyrazole, such as ethyl 3-aminopyrazole-4-carboxylate, with a diethyl malonate derivative. This is followed by a thermal cyclization to form the pyrazolo[1,5-a]pyrimidine ring system.

Q2: What are the key starting materials for this synthesis?

The key precursors are typically ethyl 3-aminopyrazole-4-carboxylate and diethyl ethoxymethylenemalonate (DEEM).

Q3: What are the typical reaction conditions for the cyclization step?

The cyclization is a thermal process that generally requires high temperatures, often in the range of 250-300°C. This can be achieved through conventional heating in a high-boiling solvent or via microwave irradiation, which can significantly shorten reaction times and improve yields.

Q4: My cyclization reaction is not proceeding to completion. What should I do?

Incomplete cyclization is a common issue. Here are a few troubleshooting steps:

  • Increase the temperature: The cyclization is a high-temperature process. Gradually increasing the reaction temperature may drive the reaction to completion.

  • Increase reaction time: If increasing the temperature is not feasible or leads to decomposition, extending the reaction time at the current temperature might improve the yield of the cyclized product. However, be mindful of potential product degradation with prolonged heating.

  • Consider microwave heating: Microwave irradiation can provide rapid and efficient heating, often leading to higher yields and shorter reaction times compared to conventional heating.

  • Ensure anhydrous conditions: While not always strictly necessary, ensuring your reagents and solvent are dry can sometimes improve the outcome of the reaction.

Q5: How can I purify the final product?

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) or by column chromatography. If the product is an oil, column chromatography is the preferred method.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Condensation and Thermal Cyclization

This protocol is based on the general principles of the Gould-Jacobs reaction for the synthesis of related pyrazolo[1,5-a]pyrimidines.

Step 1: Condensation of Ethyl 3-aminopyrazole-4-carboxylate with Diethyl ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine ethyl 3-aminopyrazole-4-carboxylate (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.

  • After the reaction is complete, the intermediate, diethyl 2-(((4-(ethoxycarbonyl)-1H-pyrazol-3-yl)amino)methylene)malonate, can be isolated or used directly in the next step.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to approximately 250°C under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.

  • Collect the solid by filtration and wash with the same non-polar solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis using Microwave Irradiation
  • In a microwave-safe vessel, combine ethyl 3-aminopyrazole-4-carboxylate (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • If desired, a high-boiling solvent like diphenyl ether can be added, though solvent-free conditions are often possible.

  • Place the vessel in a microwave reactor.

  • Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).

  • After cooling, work up the reaction as described in Protocol 1, Step 2.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

Method Starting Materials Solvent Temperature Time Yield Reference
Conventional Heating5-Amino-3-methylpyrazole, Diethyl malonateSodium ethanolateReflux24 h89%[1]
Conventional HeatingAminopyrazole derivative, Diethyl malonateSodium ethanolateReflux24 h84%[1]
Microwave IrradiationAniline, Diethyl ethoxymethylenemalonateAcetonitrile250°C10 min-[2]
Microwave IrradiationAniline, Diethyl ethoxymethylenemalonateAcetonitrile300°C5 min47%[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_purification Purification start Start: Ethyl 3-aminopyrazole-4-carboxylate + Diethyl ethoxymethylenemalonate heat1 Heat (100-130°C, 1-2h) start->heat1 intermediate Intermediate: Enamine Adduct heat1->intermediate heat2 Heat (~250°C, 30-60 min) or Microwave (250-300°C, 1-15 min) intermediate->heat2 product Crude Product heat2->product purify Recrystallization or Column Chromatography product->purify final_product Final Product: This compound purify->final_product

Caption: General workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Issue incomplete_reaction Incomplete Cyclization low_yield->incomplete_reaction suboptimal_conditions Sub-optimal Conditions low_yield->suboptimal_conditions degradation Product Degradation low_yield->degradation increase_temp Increase Temperature incomplete_reaction->increase_temp increase_time Increase Reaction Time incomplete_reaction->increase_time use_microwave Use Microwave Heating incomplete_reaction->use_microwave optimize_conditions Optimize Solvent/Base suboptimal_conditions->optimize_conditions optimize_heating Optimize Heating Profile degradation->optimize_heating

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of pyrazolo[1,5-a]pyrimidine derivatives using recrystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of pyrazolo[1,5-a]pyrimidine derivatives.

Issue 1: No Crystals Form After Cooling

  • Question: I've dissolved my pyrazolo[1,5-a]pyrimidine derivative in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

  • Answer: This is a common issue that can arise from several factors. Here is a systematic approach to induce crystallization:

    • Insufficient Supersaturation: The concentration of your compound may be too low.

      • Solution: Reheat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[1][2] If this fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid for another attempt with less solvent.[1]

    • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

      • Solution: A good recrystallization solvent is one in which your compound has high solubility at high temperatures and low solubility at low temperatures.[2] You may need to experiment with different solvents or solvent mixtures.

    • Inhibition of Nucleation: The formation of initial crystal seeds (nucleation) may be inhibited.

      • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-solvent interface. This can create microscopic scratches that provide nucleation sites for crystal growth.[2]

      • Solution 2: Seeding: If you have a small amount of the pure pyrazolo[1,5-a]pyrimidine derivative, add a single "seed crystal" to the cooled solution to initiate crystallization.[2]

      • Solution 3: Evaporation Technique: Dip a clean glass stirring rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin crystalline residue on the rod. Reintroducing this rod into the solution can provide seed crystals.[2]

Issue 2: "Oiling Out" - Formation of a Liquid/Oil Instead of Crystals

  • Question: When I cool the solution of my pyrazolo[1,5-a]pyrimidine derivative, it separates into a gooey oil instead of forming solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solid melts before it crystallizes, or when it comes out of solution at a temperature above its melting point.[1] This is problematic because the oil can trap impurities, defeating the purpose of recrystallization.[1][3][4]

    • Causes and Solutions:

      • High Impurity Level: Significant impurities can dramatically lower the melting point of your compound.[1]

        • Solution: Consider pre-purification by another method, or add activated charcoal to the hot solution before filtration to adsorb some impurities, especially colored ones.[1][5]

      • Cooling Too Rapidly: If the solution is cooled too quickly, the compound may not have time to form an ordered crystal lattice.

        • Solution: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask (e.g., by covering it with a beaker) can promote slower cooling.[2]

      • Low Melting Point of the Compound: The melting point of your derivative might be lower than the boiling point of the solvent.

        • Solution: Choose a solvent with a lower boiling point.

      • Solution is Too Concentrated: The compound is coming out of solution too quickly at a high temperature.

        • Solution: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation level, and then cool slowly.[1]

Issue 3: Very Low Yield of Recovered Crystals

  • Question: After recrystallization, I recovered a very small amount of my pyrazolo[1,5-a]pyrimidine derivative. How can I improve the yield?

  • Answer: A low yield can be frustrating, but it is often preventable.

    • Possible Causes and Solutions:

      • Using Too Much Solvent: The most common cause of low yield is dissolving the compound in an excessive amount of solvent. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[1]

        • Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the crude product.[5] If you have already filtered your crystals, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

      • Premature Crystallization: Crystals may have formed during the hot gravity filtration step and were lost.

        • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent crystallization. Use a small amount of hot solvent to rinse the flask and filtration apparatus to redissolve any crystals and add this to the filtrate.

      • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

        • Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[5]

Issue 4: Crystals Are Colored or Appear Impure

  • Question: My recrystallized pyrazolo[1,5-a]pyrimidine crystals are still colored. How can I remove colored impurities?

  • Answer: If your product is known to be a white or colorless solid, colored impurities are present.

    • Solution: Use of Activated Charcoal:

      • Dissolve the crude compound in the appropriate amount of hot solvent.

      • Allow the solution to cool slightly to prevent flash boiling.

      • Add a small amount (1-2% of the solute weight) of activated charcoal to the solution.

      • Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.[5][6]

      • Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless.

      • Allow the filtrate to cool and crystallize as usual.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing pyrazolo[1,5-a]pyrimidine derivatives?

A1: The choice of solvent is critical and depends on the specific derivative's polarity. Common solvents reported for this class of compounds include ethanol, methanol, dioxane, and tetrahydrofuran (THF).[7][8][9][10] Often, a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) is required to achieve the ideal solubility profile.[11]

Q2: How do I choose the right solvent?

A2: The ideal solvent should completely dissolve your pyrazolo[1,5-a]pyrimidine derivative at its boiling point but have very low solubility for it at low temperatures (e.g., in an ice bath). Test small amounts of your crude product with various solvents to find the best fit.

Q3: What is a mixed solvent system and when should I use one?

A3: A mixed solvent system uses two miscible solvents. One solvent should readily dissolve the compound (the "soluble solvent"), while the other should not (the "insoluble solvent").[2] This is useful when no single solvent has the ideal solubility properties. The compound is dissolved in a minimal amount of the hot "soluble solvent," and the hot "insoluble solvent" is added dropwise until the solution becomes cloudy (saturated). A few drops of the hot "soluble solvent" are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.

Q4: How can I tell if my recrystallized product is pure?

A4: A common and effective way to assess purity is by measuring the melting point. A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Comparing the experimental melting point to the literature value is a good indicator of purity.

Data Presentation

Table 1: Common Solvents for Recrystallization of Pyrazolo[1,5-a]pyrimidine Derivatives

Solvent SystemTypeCommon Use & Comments
Ethanol (EtOH)Single SolventA versatile and commonly used solvent for moderately polar pyrazolo[1,5-a]pyrimidines.[7][9]
Methanol (MeOH)Single SolventSimilar to ethanol, effective for many derivatives. Used for purification of bioactive pyrazolo[3,4-d]pyrimidines.[8]
DioxaneSingle SolventCan be effective for less polar compounds or those with specific solubility needs.[10]
Tetrahydrofuran (THF)Single SolventUsed in the synthesis and purification of some derivatives.[7]
n-Hexane / Ethyl AcetateMixed SolventA good general-purpose system. The ratio can be adjusted to fine-tune polarity for optimal crystallization.
Ethanol / WaterMixed SolventUseful for more polar derivatives that are highly soluble in pure ethanol. Water acts as the anti-solvent.[11]
Dimethyl Sulfoxide (DMSO)Single SolventMentioned as a solvent in synthesis; due to its high boiling point, it is less common for recrystallization but can be used for compounds that are difficult to dissolve.[12]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests (see Table 1 and FAQs).

  • Dissolution: Place the crude pyrazolo[1,5-a]pyrimidine derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add more solvent in small portions only if necessary to achieve full dissolution.[2]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Gravity Filtration: Pre-heat a funnel and filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.[6]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Crystal growth should occur during this time.[6]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals completely to remove any residual solvent. This can be done by air drying or in a vacuum oven.

  • Analysis: Weigh the dried product to calculate the percent recovery and determine its melting point to assess purity.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis start Start with Crude Pyrazolo[1,5-a]pyrimidine dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve charcoal 2. (Optional) Add Activated Charcoal dissolve->charcoal hot_filter 3. Hot Gravity Filtration charcoal->hot_filter cool_rt 4. Cool Slowly to Room Temperature hot_filter->cool_rt cool_ice 5. Cool in Ice Bath cool_rt->cool_ice vac_filter 6. Vacuum Filtration cool_ice->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry analyze 9. Analyze for Purity & Yield dry->analyze

Caption: Standard workflow for the recrystallization of pyrazolo[1,5-a]pyrimidines.

Troubleshooting_Guide problem Problem Encountered During Recrystallization no_crystals No Crystals Form problem->no_crystals Is the solution clear after cooling? oiling_out Compound 'Oils Out' problem->oiling_out Is a liquid/gooey layer forming? low_yield Low Yield problem->low_yield Are the recovered crystals very sparse? sol_no_xtal_1 Solution: - Add Seed Crystal - Scratch Flask Wall no_crystals->sol_no_xtal_1 Try to induce nucleation sol_no_xtal_2 Solution: - Evaporate Some Solvent - Re-cool no_crystals->sol_no_xtal_2 If nucleation fails, concentrate solution sol_oil_1 Solution: - Reheat & Add More Solvent - Cool Slowly oiling_out->sol_oil_1 If cooling too fast or solution is too concentrated sol_oil_2 Solution: - Change to a Lower Boiling Point Solvent oiling_out->sol_oil_2 If compound's MP is low sol_yield_1 Cause: Too Much Solvent Used low_yield->sol_yield_1 sol_yield_2 Solution: Use Minimum Hot Solvent Next Time sol_yield_1->sol_yield_2

Caption: Troubleshooting common issues in pyrazolo[1,5-a]pyrimidine recrystallization.

Solvent_Selection_Logic start Start: Select a Test Solvent test_cold Is the compound soluble in cold solvent? start->test_cold test_hot Is the compound soluble in hot solvent? test_cold->test_hot No use_mixed Consider a Mixed Solvent System test_cold->use_mixed Yes good_solvent Good Single Solvent Candidate test_hot->good_solvent Yes bad_solvent Poor Solvent, Try Another test_hot->bad_solvent No insoluble_solvent This is your 'Insoluble Solvent' bad_solvent->insoluble_solvent soluble_solvent This is your 'Soluble Solvent' use_mixed->soluble_solvent

Caption: Decision diagram for selecting a suitable recrystallization solvent system.

References

Controlling regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the control of regioselectivity in this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazolo[1,5-a]pyrimidines, and what are the key factors influencing regioselectivity?

A1: The most prevalent method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is the condensation reaction between a 5-amino-1H-pyrazole and a β-dicarbonyl compound or its synthetic equivalent.[1][2] This reaction is versatile, allowing for the introduction of a variety of substituents onto the final heterocyclic system.[1][2]

The regioselectivity of this reaction, which determines the final substitution pattern on the pyrimidine ring, is primarily influenced by two main factors:

  • Electronic and Steric Effects of Substituents: The nature of the substituents on both the 5-aminopyrazole and the β-dicarbonyl compound plays a critical role. Electron-donating or electron-withdrawing groups can alter the nucleophilicity of the different nitrogen atoms in the aminopyrazole and the electrophilicity of the carbonyl carbons in the dicarbonyl compound.[3]

  • Reaction Conditions: The choice of solvent, catalyst (acidic or basic), and temperature can significantly impact the reaction pathway and, consequently, the regiochemical outcome.[1]

Q2: How can I control which regioisomer is formed during the synthesis?

A2: Controlling the regioselectivity is a key challenge in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. Here are some strategies to favor the formation of a specific regioisomer:

  • Choice of β-Dicarbonyl Compound: Unsymmetrical β-diketones can lead to the formation of two possible regioisomers. The substituent on the carbonyl group can dictate the regioselectivity.[2] For instance, using β-enaminones with specific electron-withdrawing or electron-donating groups can direct the cyclization to yield a particular isomer.[3]

  • Modification of Reaction Conditions: Fine-tuning the reaction conditions is a powerful tool. For example, two complementary methods for the regioselective synthesis of pyrazolo[1,5-a]pyrimidinones have been developed from 3-aminopyrazoles and acylated Meldrum's acids, where adjusting the conditions allows for selective access to either the pyrazolo[1,5-a]pyrimidin-5-one or the -7-one isomer in high yields.[4]

  • Use of Microwave Irradiation: Microwave-assisted synthesis has been shown to be an effective technique for achieving regioselective synthesis of pyrazolo[1,5-a]pyrimidines, often with shorter reaction times and higher yields.[1]

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of regioisomers, and I cannot isolate the desired product.

Possible Cause Suggested Solution
Lack of sufficient regiochemical control in the reaction. 1. Modify the β-dicarbonyl compound: If using an unsymmetrical β-diketone, consider using a β-ketoester or a β-enaminone to introduce greater electronic differentiation between the two electrophilic centers.[2][3] 2. Screen different catalysts: Both acid and base catalysis can influence the regioselectivity. Experiment with catalysts such as acetic acid, piperidine, or Lewis acids.[1] 3. Vary the solvent: The polarity of the solvent can affect the reaction pathway. Test a range of solvents from polar (e.g., ethanol, acetic acid) to nonpolar (e.g., toluene, dioxane).
The reaction conditions are not optimized. 1. Adjust the temperature: Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer. Conversely, higher temperatures might favor the kinetically controlled product. 2. Consider microwave-assisted synthesis: This technique can sometimes provide higher regioselectivity compared to conventional heating.[1]

Problem 2: The reaction yield is low, or the reaction is not proceeding to completion.

Possible Cause Suggested Solution
Sub-optimal reaction conditions. 1. Increase the reaction temperature: Many of these condensations require elevated temperatures or refluxing to proceed efficiently.[5] 2. Use a more effective catalyst: If uncatalyzed, introduce an acid or base catalyst. If a catalyst is already in use, consider screening other catalysts.[6] 3. Increase the reaction time: Some reactions may require extended periods to reach completion. Monitor the reaction progress by TLC or LC-MS.
Poor reactivity of starting materials. 1. Activate the β-dicarbonyl compound: Convert the β-diketone to a more reactive enaminone or use a more electrophilic equivalent.[2] 2. Check the purity of the 5-aminopyrazole: Impurities can interfere with the reaction. Ensure the starting material is of high purity.

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles and β-Diketones:

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Mixture: In a round-bottom flask, dissolve the 5-aminopyrazole (1 equivalent) and the β-diketone (1.1 equivalents) in a suitable solvent (e.g., glacial acetic acid, ethanol, or toluene).

  • Catalyst Addition (if applicable): Add a catalytic amount of an acid (e.g., a few drops of concentrated sulfuric acid) or a base (e.g., piperidine).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

Table 1: Examples of Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

5-Aminopyrazole Reactant β-Dicarbonyl Reactant Reaction Conditions Major Regioisomer Yield (%)
3-Substituted-5-amino-1H-pyrazoles2-AcetylcyclopentanoneNot specifiedCyclopentapyrazolo[1,5-a]pyrimidinesGood yields
3-Substituted-5-amino-1H-pyrazoles2-EthoxycarbonylcyclopentanoneNot specifiedCyclopentapyrazolo[1,5-a]pyrimidinesGood yields
5-Amino-1H-pyrazolesβ-KetonitrilesMicrowave-assisted, solvent-free6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-aminesNot specified
N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamideBenzylidene malononitrileMicrowave irradiation (120 °C, 20 min)Specific isomeric derivativeNot specified

Note: "Good yields" are as stated in the source material where specific quantitative data was not provided.[1]

Visualizations

Diagram 1: General Reaction Scheme for Pyrazolo[1,5-a]pyrimidine Synthesis

G cluster_conditions Reaction Conditions 5-Aminopyrazole 5-Aminopyrazole Reaction 5-Aminopyrazole->Reaction beta-Dicarbonyl β-Dicarbonyl Compound beta-Dicarbonyl->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction Regioisomer_A Regioisomer A Regioisomer_B Regioisomer B Reaction->Regioisomer_A Reaction->Regioisomer_B

Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.

Diagram 2: Troubleshooting Logic for Poor Regioselectivity

G start Problem: Mixture of Regioisomers q1 Is an unsymmetrical β-dicarbonyl used? start->q1 a1_yes Modify β-dicarbonyl: - Use β-ketoester - Use β-enaminone q1->a1_yes Yes q2 Have reaction conditions been optimized? q1->q2 No a1_yes->q2 a2_no Optimize Conditions: - Screen catalysts (acid/base) - Vary solvent polarity - Adjust temperature q2->a2_no No end Improved Regioselectivity q2->end Yes a2_no->end

Caption: Troubleshooting poor regioselectivity.

References

Overcoming poor solubility of pyrazolo[1,5-a]pyrimidine compounds in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming poor solubility of pyrazolo[1,5-a]pyrimidine compounds in various assays.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrazolo[1,5-a]pyrimidine compounds exhibit poor aqueous solubility?

A1: The pyrazolo[1,5-a]pyrimidine scaffold is a fused, rigid, and planar N-heterocyclic system.[1] This planarity can lead to high crystal packing energy, making it difficult for water molecules to solvate the compound, thus resulting in low aqueous solubility. Additionally, the presence of lipophilic substituents, often added to enhance binding affinity to biological targets, can further decrease water solubility.[2][3]

Q2: How can poor solubility affect my assay results?

A2: Poor solubility can significantly impact assay results in several ways:

  • Underestimation of Potency: If the compound precipitates in the assay medium, the actual concentration in solution will be lower than the nominal concentration, leading to an underestimation of its true potency (e.g., higher IC50/EC50 values).

  • Poor Reproducibility: Compound precipitation can be inconsistent across different wells or experiments, leading to high variability and poor reproducibility of results.[4]

  • Shallow or Inconsistent Dose-Response Curves: Solubility-limited concentrations can result in flattened or irregular dose-response curves, making it difficult to determine accurate potency values.[4]

  • Assay Interference: Undissolved compound particles can interfere with certain assay formats, particularly those that are light-based (e.g., fluorescence, absorbance), by scattering light and causing artifacts.

Q3: What is the first step I should take if I suspect my pyrazolo[1,5-a]pyrimidine compound has solubility issues?

A3: The first step is to confirm the solubility of your compound in the assay buffer. A simple visual inspection of your assay wells for any signs of precipitation (cloudiness, particles) is a good start.[4] For a more quantitative assessment, you can perform a kinetic solubility assay.[5]

Troubleshooting Guides

Issue 1: Compound Precipitation Observed in Assay Wells

My pyrazolo[1,5-a]pyrimidine compound is visibly precipitating after dilution into the aqueous assay buffer.

  • Troubleshooting Action 1: Optimize Co-Solvent Concentration

    Most stock solutions are prepared in 100% DMSO. When diluting into an aqueous buffer, the final DMSO concentration might be too low to maintain the compound's solubility. Try increasing the final percentage of DMSO in your assay. However, be mindful that high concentrations of DMSO can affect the activity of some biological targets. It is crucial to run a vehicle control to assess the tolerance of your assay system to the solvent.

  • Troubleshooting Action 2: Use a Different Co-Solvent

    If DMSO is not effective or is incompatible with your assay, consider alternative organic solvents such as N,N-dimethylformamide (DMF).[4] The choice of solvent can influence the compound's activity, so validation is necessary.[4]

  • Troubleshooting Action 3: Employ Solubilizing Excipients

    For compounds with very low solubility, the use of excipients can be beneficial. These are additives that help to keep the compound in solution. Examples include:

    • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

    • Surfactants (e.g., Polysorbate 80): These can form micelles that encapsulate the poorly soluble compound.

Issue 2: Inconsistent IC50/EC50 Values and Poor Dose-Response Curves

My assay results are not reproducible, and the dose-response curves are shallow, suggesting a solubility problem.

  • Troubleshooting Action 1: Prepare Fresh Stock Solutions

    Pyrazolo[1,5-a]pyrimidine compounds, especially when dissolved in DMSO, can degrade over time, which may affect their solubility and activity.[4] It is recommended to prepare fresh stock solutions immediately before use and to minimize freeze-thaw cycles.[4]

  • Troubleshooting Action 2: Structural Modification

    If formulation strategies are insufficient, structural modification of the compound might be necessary. Introducing polar functional groups or creating a salt form of the compound can significantly improve aqueous solubility.[3] For instance, the formation of a pyrazolo[1,5-a]pyrimidine salt has been shown to improve cellular activity and physicochemical properties ideal for intravenous solution formulation.

  • Troubleshooting Action 3: Formulation with Polymers

    Amorphous solid dispersions, where the compound is dispersed within a polymer matrix, can enhance solubility.[6][7] This is a more advanced technique but can be highly effective for challenging compounds.[7]

Data on Solubility Enhancement

The following tables summarize data on how different strategies have improved the solubility and activity of pyrazolo[1,5-a]pyrimidine compounds.

Table 1: Impact of Structural Modification on Aqueous Solubility

Compound IDModificationAqueous Solubility (µM)IC50 (µM)
AC10102Parent ScaffoldPoor-
7-47A (AC10142A)Increased Rotational Degrees of Freedom74 ± 70.26

Data adapted from a study on pyrazolo-pyrimidinones, a related scaffold, highlighting how structural changes to reduce crystal packing energy can improve solubility.[8]

Table 2: Effect of Polymer Formulation on Apparent Water Solubility

CompoundFormulationApparent Water Solubility
Pyrazolo[3,4-d]pyrimidine DerivativeUnformulatedLimited
Pyrazolo[3,4-d]pyrimidine DerivativePolymer-Drug DispersionEnhanced

This table illustrates the qualitative improvement in the apparent water solubility of pyrazolo[3,4-d]pyrimidine derivatives when formulated as polymer-drug microarrays.[7] The enhanced solubility also led to improved cytotoxicity against a human lung adenocarcinoma cancer cell line.[7]

Experimental Protocols

Protocol 1: Preparation of a Pyrazolo[1,5-a]pyrimidine Stock Solution with a Co-Solvent
  • Weighing the Compound: Accurately weigh a precise amount of the pyrazolo[1,5-a]pyrimidine compound using an analytical balance.

  • Initial Dissolution: Add a small volume of 100% anhydrous, high-purity DMSO to the compound.[4]

  • Solubilization: Vortex the solution vigorously. Gentle heating or sonication may be applied if the compound does not dissolve readily. Ensure the compound is fully dissolved before making the final volume.

  • Final Volume: Add 100% DMSO to reach the desired final stock concentration (e.g., 10 mM).

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Protocol 2: Kinetic Solubility Assay by Turbidity Measurement
  • Compound Preparation: Prepare a high-concentration stock solution of the pyrazolo[1,5-a]pyrimidine compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Create a serial dilution of the compound in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: To each well, add the aqueous assay buffer. The final DMSO concentration should be consistent across all wells and reflect the concentration used in the actual assay.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Turbidity Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a microplate reader.

  • Data Analysis: The lowest concentration at which a significant increase in absorbance (due to light scattering by precipitate) is observed is an indication of the kinetic solubility limit.

Visualizations

G Troubleshooting Workflow for Poor Solubility start Start: Poorly Soluble Pyrazolo[1,5-a]pyrimidine Compound check_sol Visually Inspect for Precipitation in Assay Buffer start->check_sol precip_obs Precipitation Observed check_sol->precip_obs Yes no_precip No Visible Precipitation check_sol->no_precip No optimize_cosolvent Optimize Co-Solvent (e.g., increase DMSO %) precip_obs->optimize_cosolvent inconsistent_results Check for Inconsistent Results or Shallow Dose-Response Curves no_precip->inconsistent_results alt_cosolvent Try Alternative Co-Solvents (e.g., DMF) optimize_cosolvent->alt_cosolvent use_excipients Use Solubilizing Excipients (e.g., Cyclodextrin) alt_cosolvent->use_excipients use_excipients->inconsistent_results fresh_stock Prepare Fresh Stock Solutions inconsistent_results->fresh_stock Yes end End: Optimized Assay Conditions inconsistent_results->end No structural_mod Consider Structural Modification (e.g., add polar groups) fresh_stock->structural_mod structural_mod->end

Caption: A workflow for troubleshooting poor solubility of pyrazolo[1,5-a]pyrimidine compounds.

G Mechanism of Co-Solvent Action cluster_0 Without Co-Solvent (Aqueous Buffer) cluster_1 With Co-Solvent (e.g., DMSO) compound_agg Pyrazolo[1,5-a]pyrimidine (Aggregated/Precipitated) water Water Molecules compound_sol Pyrazolo[1,5-a]pyrimidine (Solvated) dmso DMSO Molecules compound_sol->dmso Solvation Shell (Disrupts Crystal Packing) G Decision Tree for Solubilization Strategy start Solubility Issue Identified assay_tolerance Is the assay tolerant to higher co-solvent %? start->assay_tolerance increase_cosolvent Increase Co-solvent Concentration assay_tolerance->increase_cosolvent Yes explore_excipients Explore Solubilizing Excipients assay_tolerance->explore_excipients No end Solution Implemented increase_cosolvent->end compound_availability Is structural modification feasible? explore_excipients->compound_availability structural_mod Synthesize Analogs with Improved Solubility compound_availability->structural_mod Yes advanced_formulation Consider Advanced Formulations (e.g., Polymers) compound_availability->advanced_formulation No structural_mod->end advanced_formulation->end

References

Technical Support Center: Optimization of Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazolo[1,5-a]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare pyrazolo[1,5-a]pyrimidines?

A1: Several synthetic strategies are widely employed for the synthesis of pyrazolo[1,5-a]pyrimidines. The most common approaches include:

  • Condensation Reactions: This is a frequently used method involving the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1] The reaction is typically catalyzed by an acid or a base.[2]

  • Cyclization Approaches: These strategies are efficient for constructing the fused bicyclic system and often start with the formation of a pyrazole ring followed by cyclization to form the pyrimidine ring.[1]

  • Three-Component Reactions: These reactions, often performed under microwave irradiation, involve the reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, offering high efficiency and short reaction times.[1]

  • Microwave-Assisted Synthesis: This technique has become a valuable tool for the synthesis of pyrazolo[1,5-a]pyrimidines, offering advantages such as reduced reaction times, higher yields, and a reduced environmental impact compared to conventional heating methods.[1][3]

Q2: I am observing the formation of regioisomers in my reaction. How can I control the regioselectivity?

A2: The formation of regioisomers is a known challenge in the synthesis of pyrazolo[1,5-a]pyrimidines. Controlling regioselectivity can be achieved by:

  • Careful selection of starting materials: The substitution pattern on both the 5-aminopyrazole and the β-dicarbonyl compound can influence the regiochemical outcome.

  • Optimization of reaction conditions: Factors such as the choice of solvent, catalyst, and temperature can significantly impact the regioselectivity of the reaction. For instance, in the reaction of isoflavones with 3-aminopyrazole, microwave irradiation has been shown to favor the formation of 5,6-diarylpyrazolo[1,5-a]pyrimidines, while conventional heating can lead to 6,7-diarylpyrazolo[1,5-a]pyrimidines.[4]

Q3: What are the advantages of using microwave-assisted synthesis for this class of compounds?

A3: Microwave-assisted synthesis offers several key advantages for the preparation of pyrazolo[1,5-a]pyrimidines:

  • Rapid Reaction Times: Reactions that may take several hours under conventional heating can often be completed in minutes using microwave irradiation.[1]

  • Higher Yields: Microwave heating can lead to significantly improved product yields.[3]

  • Increased Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reactions and simpler purification.[1]

  • Solvent- and Catalyst-Free Conditions: In some cases, microwave-assisted synthesis allows for reactions to be carried out without a solvent or catalyst, making the process more environmentally friendly.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am experiencing a low yield or no formation of the desired pyrazolo[1,5-a]pyrimidine product. What are the potential causes and how can I troubleshoot this?

A: Low product yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow

Low_Yield_Troubleshooting Start Low/No Yield Purity Check Purity of Starting Materials Start->Purity Impure reagents? Purity->Start Repurify/replace reagents Conditions Optimize Reaction Conditions Purity->Conditions Reagents pure Monitoring Monitor Reaction Progress (TLC) Conditions->Monitoring Vary solvent, catalyst, temperature, time Success Improved Yield Conditions->Success Optimization successful Monitoring->Conditions Incomplete reaction Workup Review Workup & Purification Monitoring->Workup Reaction complete? Workup->Start Product loss? Workup->Success Product isolated

Caption: Troubleshooting workflow for low product yield.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Impurity of Starting Materials Ensure the purity of the 5-aminopyrazole and the β-dicarbonyl compound or other reactants. Impurities can significantly interfere with the reaction. Consider recrystallization or column chromatography of starting materials if purity is questionable.
Sub-optimal Reaction Conditions Solvent: Acetic acid is a common solvent that can also act as a catalyst.[2] If yields are low, consider a higher boiling point solvent to increase the reaction temperature. For microwave synthesis, solvent-free conditions can sometimes be optimal.[3] Catalyst: The reaction can be acid or base-catalyzed.[2] For acidic conditions, ensure optimal concentration of acids like H₂SO₄. For basic conditions, a non-nucleophilic base may be preferable. Temperature: These reactions often require elevated temperatures (reflux).[2] Incrementally increase the temperature and monitor the reaction. Microwave heating can provide rapid and efficient heating to the required temperature. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, increase the reaction time.
Poor Reactivity of Starting Materials Some β-dicarbonyl compounds may be less reactive and require more forcing conditions. Consider using a more reactive equivalent or a different synthetic route if optimization of conditions does not improve the yield.
Product Degradation The desired product may be unstable under the reaction or workup conditions. Consider lowering the reaction temperature or using milder workup procedures.
Issue 2: Formation of Side Products/Byproducts

Q: My reaction is producing significant amounts of side products, making purification difficult. What are the likely side reactions and how can I minimize them?

A: The formation of byproducts is often due to side reactions of the starting materials or intermediates.

Logical Relationship for Minimizing Side Products

Side_Products_Logic Problem Significant Side Product Formation Identify Identify Side Products (NMR, MS) Problem->Identify SelfCondensation Starting Material Self-Condensation? Identify->SelfCondensation Isomerization Isomer Formation? Identify->Isomerization Decomposition Product/Reagent Decomposition? Identify->Decomposition Optimize Optimize Conditions SelfCondensation->Optimize Adjust stoichiometry, addition rate Isomerization->Optimize Modify catalyst, solvent Decomposition->Optimize Lower temperature, shorter reaction time

Caption: Logic diagram for addressing side product formation.

Common Side Reactions and Mitigation Strategies:

Side Reaction Mitigation Strategy
Self-condensation of β-dicarbonyl compound Add the β-dicarbonyl compound slowly to the reaction mixture containing the 5-aminopyrazole. Using a stoichiometric amount or a slight excess of the aminopyrazole can also help.
Formation of Michael Adducts In reactions involving α,β-unsaturated ketones or nitriles, Michael addition can compete with the desired cyclization. The choice of base and solvent can influence the reaction pathway. A non-nucleophilic base may favor the desired cyclization.
Oxidation or Decomposition If starting materials or the product are sensitive to air or high temperatures, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and at the lowest effective temperature.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the synthesis of pyrazolo[1,5-a]pyrimidines under various conditions.

Table 1: Effect of Catalyst and Solvent on Yield in Condensation Reactions

5-Aminopyrazole Derivative β-Dicarbonyl Compound Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
3-Amino-5-methylpyrazoleDiethyl malonateSodium ethanolate-Reflux-89[5]
5-Aminopyrazole2-ArylmalondialdehydesAcidic conditions---40-60[5]
5-AminopyrazoleDiethyl ethoxymethylenemalonateAcetic acidAcetic acid10010Good[5]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

Reactants Method Solvent Base Temperature (°C) Time Product Yield (%) Reference
Isoflavone, 3-AminopyrazoleConventional Heating----6,7-diarylpyrazolo[1,5-a]pyrimidineLow[4]
Isoflavone, 3-AminopyrazoleMicrowave IrradiationMethanolMeONa--5,6-diarylpyrazolo[1,5-a]pyrimidineHigh[4]
β-enaminones, NH-5-aminopyrazolesMicrowave IrradiationNoneNone1802 min2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines88-97[3]
N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide, benzylidene malononitrileMicrowave Irradiation--12020 minPyrazolo[1,5-a]pyrimidine derivative-[1]

Experimental Protocols

Protocol 1: General Procedure for the Condensation Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

This protocol is adapted from a multi-step synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[5]

Materials:

  • 5-Amino-3-methylpyrazole

  • Diethyl malonate

  • Sodium ethanolate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-methylpyrazole in ethanol.

  • Add a solution of sodium ethanolate in ethanol to the flask.

  • To this mixture, add diethyl malonate dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

  • The product can be further purified by recrystallization from a suitable solvent. The reported yield for this step is 89%.[5]

Protocol 2: General Procedure for Microwave-Assisted Synthesis of 2,7-Diarylsubstituted Pyrazolo[1,5-a]pyrimidines

This protocol is based on a solvent- and catalyst-free microwave-assisted method.[3]

Materials:

  • Substituted β-enaminone

  • Substituted NH-5-aminopyrazole

  • Ethanol-water mixture for workup

Procedure:

  • In a microwave-safe reaction vessel, combine the β-enaminone (1 mmol) and the NH-5-aminopyrazole (1 mmol).

  • Place the vessel in a microwave reactor and irradiate at 180 °C for 2 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add a mixture of ethanol-water to the reaction vessel to precipitate the product.

  • Collect the solid product by filtration, wash with the ethanol-water mixture, and dry.

  • This method has been reported to produce yields in the range of 88-97%.[3]

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical synthesis.

References

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Analogs - NMR Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected NMR shifts in pyrazolo[1,5-a]pyrimidine analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My observed ¹H NMR shifts for the pyrazolo[1,5-a]pyrimidine core protons are significantly different from expected values. What are the potential causes?

A1: Several factors can lead to unexpected ¹H NMR chemical shifts in pyrazolo[1,5-a]pyrimidine analogs. Here is a systematic guide to troubleshoot the issue:

  • Substituent Effects: The electronic properties of substituents on the bicyclic ring system are a primary cause of chemical shift variation. Electron-donating groups (EDGs) will shield protons, causing an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) will deshield them, leading to a downfield shift (higher ppm). The position of the substituent is also critical in determining the magnitude of the shift.

  • Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts, especially for protons near polar functional groups or nitrogen atoms. Aromatic solvents like benzene-d₆ can induce upfield shifts due to anisotropic effects, while polar solvents like DMSO-d₆ can form hydrogen bonds, leading to downfield shifts of labile protons (e.g., NH, OH). If you observe unexpected shifts, consider acquiring a spectrum in a different solvent to see if the signals change predictably.

  • Tautomerism: Although pyrazolo[1,5-a]pyrimidines are generally stable, certain substitution patterns could potentially allow for tautomerism, leading to a mixture of isomers in solution and a more complex or averaged NMR spectrum. This is less common for the core structure but can be a factor with specific functional groups.

  • pH of the Sample: Traces of acid or base in the NMR sample can protonate or deprotonate the nitrogen atoms in the heterocyclic system. Protonation will lead to significant downfield shifts of nearby protons due to the increased positive charge density. Ensure your sample and solvent are neutral.

  • Concentration Effects: At high concentrations, intermolecular interactions such as π-stacking can occur, which may cause slight changes in chemical shifts. Try running the NMR at a lower concentration to see if the shifts are concentration-dependent.

Q2: The signal for my H6 proton is appearing more downfield than the H5 proton. Is this normal?

A2: Typically, for the unsubstituted pyrazolo[1,5-a]pyrimidine core, the H5 proton is expected to be more deshielded (further downfield) than the H6 proton due to the electronic environment of the pyrimidine ring. However, substitution patterns can alter this expected order. For instance, a substituent at C7 can have a more pronounced electronic effect on the adjacent H6 proton than on the more distant H5 proton. Always consider the specific substitution pattern of your analog when assigning proton signals. Two-dimensional NMR techniques like COSY and NOESY can be invaluable for unambiguous assignment.

Q3: I am observing broad signals for some of my aromatic protons. What could be the reason?

A3: Broadening of NMR signals can arise from several phenomena:

  • Intermediate Chemical Exchange: If your molecule is undergoing a conformational change or a chemical process (like tautomerism or restricted bond rotation) on a timescale similar to the NMR experiment, the corresponding signals can appear broad.

  • Quadrupolar Broadening: The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring have a quadrupole moment. Protons directly attached to or in close proximity to these nitrogens can sometimes experience broadening, although this is more pronounced for ¹⁴N NMR.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals in your sample can cause significant line broadening.

  • Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals.

To troubleshoot, you can try acquiring the spectrum at a different temperature. If the broadening is due to chemical exchange, changing the temperature will affect the rate of the process and sharpen the signals (or resolve them into distinct peaks).

Quantitative Data Summary

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the pyrazolo[1,5-a]pyrimidine core and a specific example of a substituted analog. These values are compiled from various literature sources and should be used as a general guide.[1][2][3][4]

Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for the Unsubstituted Pyrazolo[1,5-a]pyrimidine Core in CDCl₃

ProtonChemical Shift Range (ppm)
H28.0 - 8.2
H36.6 - 6.8
H58.8 - 9.0
H67.0 - 7.2
H78.6 - 8.8

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for the Unsubstituted Pyrazolo[1,5-a]pyrimidine Core in CDCl₃

CarbonChemical Shift Range (ppm)
C2140 - 142
C3105 - 107
C3a150 - 152
C5148 - 150
C6110 - 112
C7152 - 154

Table 3: Example ¹H and ¹³C NMR Data for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate in DMSO-d₆ [1]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
28.50 (s, 1H)146.43
3-100.79
3a-Not Reported
5-162.29
5-CH₃2.56 (s, 3H)24.50
67.08 (d, J=0.9 Hz, 1H)110.64
7-146.59
7-CH₃2.69 (d, J=0.9 Hz, 3H)16.53
C=O-161.78
OCH₂CH₃4.27 (q, J=7.1 Hz, 2H)59.33
OCH₂CH₃1.30 (t, J=7.1 Hz, 3H)14.43

Experimental Protocols

General NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the pyrazolo[1,5-a]pyrimidine analog.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): If a precise chemical shift reference is required, a small amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

  • Capping and Inversion: Securely cap the NMR tube and gently invert it several times to ensure a homogenous solution.

Standard ¹H NMR Data Acquisition

A standard ¹H NMR experiment can be performed on a 300, 400, or 500 MHz spectrometer using the following general parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range that encompasses all expected proton signals (e.g., 0-12 ppm).

For unambiguous structural elucidation, it is highly recommended to perform 2D NMR experiments such as COSY, HSQC, and HMBC.

Visualizations

troubleshooting_workflow start Unexpected NMR Shifts Observed substituent_check Analyze Substituent Effects (EDG/EWG) start->substituent_check solvent_check Consider Solvent Effects substituent_check->solvent_check If shifts still unexplained two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) substituent_check->two_d_nmr If shifts still unexplained concentration_check Evaluate Concentration Dependence solvent_check->concentration_check If shifts still unexplained solvent_check->two_d_nmr If shifts still unexplained temp_check Perform Variable Temperature NMR concentration_check->temp_check If broadening or dynamic effects are suspected concentration_check->two_d_nmr If shifts still unexplained temp_check->two_d_nmr structure_confirm Confirm Structure two_d_nmr->structure_confirm Data consistent with structure reassess Re-evaluate Proposed Structure two_d_nmr->reassess Data inconsistent with structure reassess->structure_confirm

Caption: Troubleshooting workflow for unexpected NMR shifts.

logical_relationship substituent Substituent edg Electron Donating Group (EDG) substituent->edg ewg Electron Withdrawing Group (EWG) substituent->ewg shielding Shielding edg->shielding deshielding Deshielding ewg->deshielding upfield Upfield Shift (Lower ppm) shielding->upfield downfield Downfield Shift (Higher ppm) deshielding->downfield

Caption: Effect of substituents on NMR chemical shifts.

References

Technical Support Center: Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the degradation of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling, storage, and experimental use of this compound, leading to its degradation.

Issue 1: Loss of compound potency or appearance of new, less polar spots on TLC/LC after storage in solution.

  • Question: I have been storing a stock solution of this compound in methanol at 4°C. Over time, I've noticed a decrease in the expected activity of my compound and the appearance of a new, less polar spot on my TLC analysis. What could be the cause?

  • Answer: The primary suspect for this observation is the hydrolysis of the ethyl ester functional group to the corresponding carboxylic acid. This reaction is catalyzed by the presence of acidic or basic impurities, or even by water over extended periods. The resulting carboxylic acid is generally more polar than the parent ester. To troubleshoot this:

    • pH of Solvent: Ensure the solvent used for your stock solution is neutral and free of any acidic or basic contaminants.

    • Solvent Purity: Use high-purity, anhydrous solvents to prepare your stock solutions.

    • Storage Conditions: For long-term storage, it is advisable to store the compound as a dry solid at -20°C. If a stock solution is necessary, prepare it fresh whenever possible. If storage of the solution is unavoidable, use an anhydrous aprotic solvent like DMSO or DMF and store at -20°C or below.

Issue 2: Sample discoloration (e.g., turning yellow or brown) upon exposure to air or light.

  • Question: My solid sample of this compound has developed a yellowish tint after being stored on the lab bench for a few days. What is causing this, and how can I prevent it?

  • Answer: The discoloration is likely due to oxidation of the 7-hydroxy (phenolic) group on the pyrimidine ring. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to light and air (oxygen). To prevent this:

    • Inert Atmosphere: Store the solid compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

    • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Controlled Environment: Avoid leaving the compound exposed to the ambient laboratory environment for extended periods.

Issue 3: Inconsistent results in biological assays, especially in aqueous buffers.

  • Question: I am observing significant variability in my biological assay results when using this compound in an aqueous buffer system (pH 7.4). Could the compound be degrading during the experiment?

  • Answer: Yes, it is highly probable that the compound is degrading in your aqueous buffer. The ester linkage is susceptible to base-catalyzed hydrolysis, which can be significant at a pH of 7.4, especially if the assay involves incubation at elevated temperatures (e.g., 37°C). The pyrimidine ring itself can also be susceptible to degradation under certain conditions.

    • Time-Course Experiment: Perform a time-course stability study of your compound in the assay buffer. Incubate the compound in the buffer for the same duration and temperature as your assay and analyze samples at different time points by HPLC to quantify the remaining parent compound.

    • pH Optimization: If possible, investigate if the assay can be performed at a slightly more acidic pH where the rate of hydrolysis would be slower.

    • Fresh Preparations: Always prepare the working solutions of the compound in the aqueous buffer immediately before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid and ethanol. Basic conditions, in particular, will accelerate this process.

  • Oxidation: The 7-hydroxy group, being phenolic in nature, is susceptible to oxidation. This can lead to the formation of colored degradation products and a loss of biological activity.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored as a solid at -20°C in a tightly sealed, amber vial under an inert atmosphere.

Q3: How should I prepare solutions of this compound for experiments?

A3: For short-term use, stock solutions can be prepared in anhydrous DMSO or DMF and stored at -20°C. For aqueous-based experiments, it is highly recommended to prepare the final dilutions from the stock solution immediately before use. Avoid prolonged storage in aqueous or alcoholic solutions.

Q4: How can I monitor the degradation of my compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor degradation. This involves developing an HPLC method that can separate the intact parent compound from all its potential degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate its stability profile. The goal of such a study is to achieve 5-20% degradation to ensure the stability-indicating nature of the analytical method.

Stress ConditionReagent/ConditionTemperatureDuration% Degradation (Hypothetical)Major Degradation Product (Hypothetical)
Acid Hydrolysis 0.1 M HCl60°C24 hours8%7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Base Hydrolysis 0.1 M NaOHRoom Temp4 hours15%7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Oxidation 3% H₂O₂Room Temp8 hours12%Oxidized phenolic derivatives
Thermal Dry Heat80°C48 hours5%Minor unspecified degradants
Photolytic ICH Q1B light sourceRoom TempAs per ICH Q1B10%Photoproducts from phenolic oxidation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep at room temperature.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C.

    • Photodegradation: Expose the solid compound and a solution (100 µg/mL in a suitable solvent) to light as specified in ICH guideline Q1B.

  • Sample Collection and Preparation: At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample. For acid and base hydrolysis, neutralize the sample with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase. For thermal and photodegradation of the solid, dissolve an appropriate amount in the mobile phase to achieve the target concentration.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. A control sample (unstressed) should also be analyzed for comparison.

Protocol 2: Stability-Indicating HPLC Method Development

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: Start with a low percentage of B and gradually increase it to elute any less polar degradation products. A typical gradient might be: 0 min - 10% B, 20 min - 90% B, 25 min - 90% B, 26 min - 10% B, 30 min - 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., determined from the UV spectrum of the compound) and a PDA detector to check for peak purity.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity by analyzing a mixture of stressed samples to ensure that all degradation products are well-resolved from the parent peak and from each other.

Visualizations

degradation_pathways parent This compound hydrolysis_product 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product Oxidized Degradants (e.g., Quinone-like structures) parent->oxidation_product Oxidation (Air/Light/H₂O₂) experimental_workflow start Start: Pure Compound stock_prep Prepare Stock Solution (1 mg/mL) start->stock_prep stress_conditions Apply Stress Conditions stock_prep->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo sampling Sample at Time Points & Neutralize/Dilute acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis end End: Identify & Quantify Degradants analysis->end troubleshooting_logic issue Observed Degradation? discoloration Discoloration (Yellow/Brown) issue->discoloration Yes new_peak New Peak in LC/TLC issue->new_peak Yes potency_loss Loss of Potency issue->potency_loss Yes cause_oxidation Probable Cause: Oxidation of 7-OH group discoloration->cause_oxidation cause_hydrolysis Probable Cause: Ester Hydrolysis new_peak->cause_hydrolysis potency_loss->cause_oxidation potency_loss->cause_hydrolysis solution_oxidation Solution: - Store under inert gas - Protect from light cause_oxidation->solution_oxidation solution_hydrolysis Solution: - Use anhydrous solvents - Store as solid at -20°C - Prepare aqueous solutions fresh cause_hydrolysis->solution_hydrolysis

Technical Support Center: Alternative Synthetic Routes for Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. The following sections address common issues, compare alternative synthetic methodologies, and provide detailed experimental protocols.

Troubleshooting and FAQs

Q1: I am observing a low yield or no product in the classical condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?

A1: Low yields in this cornerstone reaction are common and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the high purity of both the 5-aminopyrazole and the β-dicarbonyl compound. Impurities can significantly interfere with the reaction.[1]

  • Reaction Conditions:

    • Solvent: Acetic acid is a standard solvent that also serves as a catalyst.[1] If the reaction is sluggish, consider switching to a higher-boiling point solvent to increase the reaction temperature.

    • Catalyst: The reaction can be catalyzed by acid or base.[1] For acidic conditions (e.g., acetic acid, H₂SO₄), ensure the concentration is optimal.[1] For base-catalyzed reactions, a non-nucleophilic base is preferred to avoid side reactions.[1]

    • Temperature & Time: These reactions often require elevated temperatures (reflux).[1] If the yield remains low, incrementally increase the reaction time and monitor progress closely using Thin Layer Chromatography (TLC).

  • Alternative Energy Sources: Microwave-assisted synthesis has been demonstrated to dramatically reduce reaction times and improve yields for this transformation.[1][2][3] If available, this is a highly recommended alternative to conventional heating.

Q2: My cyclocondensation with an unsymmetrical β-dicarbonyl compound is producing a mixture of regioisomers, making purification difficult. How can I improve regioselectivity?

A2: Achieving high regioselectivity is a frequent challenge, as the outcome is dictated by the substitution patterns on both the aminopyrazole and the biselectrophilic partner.[2]

  • Choice of Reagents: Using β-enaminones or 1,2-allenic ketones instead of β-dicarbonyl compounds can significantly enhance regioselectivity.[1][4] The reaction with β-enaminones often proceeds through a directed aza-Michael addition-elimination pathway.[1]

  • Controlling Reaction Pathway: The nature of the substituents can influence the regioselective outcome.[2] In some cases, catalyst choice can completely control regioselectivity between different positions on the pyrimidine ring.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation has been reported to promote the regioselective synthesis of certain functionalized pyrazolo[1,5-a]pyrimidines.[1][2]

  • Distinct Synthetic Routes: Be aware that different synthetic strategies can be employed to specifically target different regioisomers, such as pyrazolo[1,5-a]pyrimidin-7-ones versus pyrazolo[1,5-a]pyrimidin-5-ones.[6]

Q3: The required reaction conditions are too harsh, or the reaction is very slow. Are there more efficient, alternative synthetic routes?

A3: Yes, several modern synthetic methodologies offer significant advantages over traditional, lengthy refluxing methods.

  • Microwave-Assisted Organic Synthesis (MAOS): This is the most widely cited alternative. It accelerates reaction times from many hours to mere minutes and often results in higher yields and cleaner reaction profiles.[2][3]

  • Three-Component Reactions: One-pot, three-component reactions involving a 3-aminopyrazole, an aldehyde, and an activated methylene compound (like malononitrile) are highly efficient for building complex derivatives.[2]

  • Green Chemistry Approaches: Ultrasound irradiation in aqueous media has been successfully used as an environmentally friendly approach.[7][8]

  • Alternative Precursors: Routes that do not start from aminopyrazoles, such as [4+2] cycloaddition reactions from acyclic precursors, have been developed and can be performed in a one-pot manner.[9]

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method can dramatically impact reaction efficiency. The table below summarizes typical quantitative data for conventional versus microwave-assisted approaches.

MethodTypical ReagentsConditionsTimeYieldNotes
Conventional Heating 5-Aminopyrazole, β-DicarbonylReflux in Acetic Acid4-12 h40-95%Yield is highly substrate-dependent; regioselectivity can be poor.[2][3][8][10]
Microwave Irradiation 5-Aminopyrazole, β-Dicarbonyl120-180 °C in sealed vessel10-20 min>80%Significantly faster with often improved yields and regioselectivity.[2][3][11]
Three-Component Aminopyrazole, Aldehyde, MalononitrileReflux in H₂O with Boric Acid~4 hGoodEfficient one-pot method for creating highly substituted derivatives.[12]
Ultrasound 5-Aminopyrazole, Acetylenic EsterUS irradiation, KHSO₄, aq. EtOH1-2 hGoodA green chemistry approach with mild conditions.[7]

Experimental Protocols

Protocol 1: General Procedure for Conventional Cyclocondensation

  • To a solution of the 5-aminopyrazole derivative (1.0 eq) in glacial acetic acid (10 mL/mmol), add the β-dicarbonyl compound (1.1 eq).

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 4-10 hours.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the acetic acid.

  • Pour the residue into ice-water and neutralize with a suitable base (e.g., NaHCO₃ solution).

  • Collect the resulting solid precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: General Procedure for Microwave-Assisted Cyclocondensation

  • In a microwave-safe reaction vessel, combine the 5-aminopyrazole derivative (1.0 eq) and the β-dicarbonyl compound or β-enaminone (1.1 eq).[2][11]

  • Add a suitable solvent (e.g., acetic acid, DMF, or solvent-free).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-180 °C) for 10-20 minutes.[2][11]

  • After the reaction is complete, cool the vessel to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Work up the product as described in Protocol 1 (steps 6-8).

Visualized Workflows and Pathways

The following diagrams illustrate common troubleshooting workflows, decision-making processes, and reaction pathways relevant to the synthesis of pyrazolo[1,5-a]pyrimidines.

G start_node Low / No Yield Observed check_node Check Purity of Starting Materials start_node->check_node cond_node Review Reaction Conditions start_node->cond_node alt_node Consider Alternative Method start_node->alt_node success_node Improved Yield check_node->success_node sub_cond1 Solvent (e.g., higher boiling point?) cond_node->sub_cond1 sub_cond2 Temperature / Time (increase?) cond_node->sub_cond2 sub_cond3 Catalyst (acid/base, concentration?) cond_node->sub_cond3 alt_method Microwave-Assisted Synthesis (Faster, Higher Yield) alt_node->alt_method sub_cond1->success_node sub_cond2->success_node sub_cond3->success_node alt_method->success_node

Caption: Troubleshooting workflow for low-yield reactions.

G start_node Goal: Synthesize a specific pyrazolo[1,5-a]pyrimidine q1 Is regioselectivity a key challenge? start_node->q1 q2 Is reaction speed/ efficiency critical? q1->q2 No route2 Use Regiodirecting Reagents (e.g., β-enaminones) q1->route2 Yes route1 Standard Cyclocondensation (5-aminopyrazole + 1,3-diketone) q2->route1 No route3 Employ Microwave-Assisted Synthesis (MAOS) q2->route3 Yes route4 Consider One-Pot Multicomponent Reaction route3->route4 For complex targets

Caption: Decision tree for selecting a synthetic strategy.

G sub1 5-Aminopyrazole int_a Intermediate A (Attack at C=O 'a') sub1->int_a Path 1 int_b Intermediate B (Attack at C=O 'b') sub1->int_b Path 2 sub2 Unsymmetrical β-Dicarbonyl Compound sub2->int_a sub2->int_b prod_a Regioisomer A int_a->prod_a Cyclization prod_b Regioisomer B int_b->prod_b Cyclization

Caption: Regioselectivity in cyclocondensation reactions.

References

Validation & Comparative

Comparative analysis of pyrazolo[1,5-a]pyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The development of efficient and versatile synthetic methods to access this important class of compounds is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of the most common and effective methods for the synthesis of pyrazolo[1,5-a]pyrimidines, supported by experimental data and detailed protocols.

Key Synthetic Strategies

Several synthetic strategies have been developed for the construction of the pyrazolo[1,5-a]pyrimidine ring system. The most prominent methods include the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, three-component reactions, and microwave-assisted synthesis.[1][2] More recently, green chemistry approaches have also been explored to provide more environmentally benign routes.

Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

One of the most frequently employed strategies for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its synthetic equivalent.[1] In this reaction, the 5-aminopyrazole acts as a binucleophile, reacting with the two electrophilic centers of the β-dicarbonyl compound to form the pyrimidine ring. The reaction typically proceeds under acidic or basic conditions and can be facilitated by catalysts.[1]

This method offers a straightforward and versatile approach to a wide range of substituted pyrazolo[1,5-a]pyrimidines, with the substitution pattern on the final product being determined by the choice of the starting 5-aminopyrazole and the β-dicarbonyl compound.[3]

G cluster_reactants Reactants cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine 5-Aminopyrazole->Pyrazolo_pyrimidine + beta-Dicarbonyl β-Dicarbonyl Compound beta-Dicarbonyl->Pyrazolo_pyrimidine Cyclocondensation

Caption: General scheme for the synthesis of pyrazolo[1,5-a]pyrimidines via condensation.

Three-Component Reactions

Three-component reactions (TCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. For the synthesis of pyrazolo[1,5-a]pyrimidines, a common TCR involves the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate.[1] This one-pot reaction proceeds through the formation of an intermediate, followed by nucleophilic attack and subsequent cyclization to yield the desired pyrazolo[1,5-a]pyrimidine core.[1]

The key advantages of this method are its operational simplicity, high atom economy, and the ability to generate a diverse library of compounds by varying the three starting components.

G cluster_reactants Reactants cluster_product Product 3-Aminopyrazole 3-Aminopyrazole Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine 3-Aminopyrazole->Pyrazolo_pyrimidine + Aldehyde Aldehyde Aldehyde->Pyrazolo_pyrimidine + Active_Methylene Active Methylene Compound Active_Methylene->Pyrazolo_pyrimidine One-pot Reaction

Caption: General scheme for the three-component synthesis of pyrazolo[1,5-a]pyrimidines.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted as an energy-efficient and time-saving technology in organic synthesis.[4] The application of microwave heating can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[1] Several of the classical methods for pyrazolo[1,5-a]pyrimidine synthesis, including condensation and three-component reactions, have been successfully adapted to microwave-assisted conditions.[1][4]

For instance, the microwave-assisted three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds can be completed in minutes with high purity of the products.[1] This rapid and efficient approach is particularly valuable for the rapid generation of compound libraries for high-throughput screening.

G Reactants Reactants Microwave_Irradiation Microwave Irradiation Reactants->Microwave_Irradiation Solvent Purification Purification Microwave_Irradiation->Purification Cooling & Work-up Product Product Purification->Product

Caption: General workflow for microwave-assisted synthesis.

Green Synthesis Approaches

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. For the synthesis of pyrazolo[1,5-a]pyrimidines, green chemistry approaches focus on the use of safer solvents (e.g., water or ethanol), catalysts, and energy sources.[5]

One such approach involves the use of ultrasonic irradiation to promote the reaction of aminopyrazoles with alkynes in aqueous ethanol, using KHSO4 as a catalyst.[5] This method offers good yields and avoids the use of harsh reaction conditions and toxic solvents.

Comparative Data of Synthesis Methods

The following table summarizes quantitative data for selected examples of the different synthesis methods, allowing for a direct comparison of their performance.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
Condensation5-Amino-3-methylpyrazole, Diethyl malonateSodium ethoxideEthanolReflux-89[6]
Condensation3-Methyl-1H-pyrazol-5-amine, β-enaminoneAcetic acidAcetic acidReflux3 h80-87[7]
Three-Component3-Amino-1H-pyrazoles, Aldehydes, β-dicarbonyl compounds----High[1]
Microwave-Assisted3-Oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-Amino-1H-pyrazoles-Solvent-free--High[1]
Microwave-Assisted2-Cyano-N-cyclohexylacetamide, Nitrogen nucleophiles---ShortHigh[1]
Green Synthesis (Ultrasound)Aminopyrazoles, Dimethyl acetylenedicarboxylate (DMAD)KHSO4Aqueous ethanol--Good[5]

Experimental Protocols

General Procedure for the Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Condensation Method)[6]
  • 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base, sodium ethanolate.

  • The reaction mixture is refluxed in ethanol.

  • After completion of the reaction, the mixture is worked up to isolate the dihydroxy-heterocycle product.

  • The product, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, is obtained in an 89% yield.

General Procedure for Microwave-Assisted Synthesis of 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines[1]
  • A mixture of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles and 5-amino-1H-pyrazoles is subjected to microwave irradiation.

  • The reaction is carried out under solvent-free conditions.

  • The microwave-assisted cyclization process leads to high yields and purity of the desired products in a short reaction time.

General Procedure for the Green Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives via Ultrasound[5]
  • Aminopyrazoles are reacted with symmetric or non-symmetric alkynes (e.g., DMAD).

  • The reaction is assisted by KHSO4 as a catalyst.

  • The reaction is carried out in aqueous ethanol under ultrasonic irradiation.

  • The corresponding pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives are obtained in good yields.

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through a variety of effective methods. The classical condensation of 5-aminopyrazoles with β-dicarbonyl compounds remains a robust and versatile strategy. Three-component reactions offer a highly efficient and atom-economical alternative for generating molecular diversity. The adoption of microwave-assisted synthesis provides a significant advantage in terms of reaction speed and efficiency, making it ideal for rapid library synthesis. Furthermore, the development of green synthetic approaches addresses the growing need for environmentally sustainable chemical processes.

The choice of the most appropriate synthetic method will depend on several factors, including the desired substitution pattern on the pyrazolo[1,5-a]pyrimidine core, the availability of starting materials, and the desired scale of the reaction. For researchers and drug development professionals, a thorough understanding of these diverse synthetic strategies is crucial for the successful design and synthesis of novel pyrazolo[1,5-a]pyrimidine-based therapeutic agents.

References

Validating the Structure of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel compound is paramount. This guide provides a comparative framework for validating the structure of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We present expected analytical data, potential isomeric alternatives, and detailed experimental protocols to aid in its definitive identification.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its diverse biological activities. The precise substitution pattern on this bicyclic system is critical to its pharmacological effect. Therefore, rigorous structural elucidation is a prerequisite for any further investigation. This guide outlines the key analytical techniques and comparative data necessary to confirm the synthesis of this compound and differentiate it from potential isomers.

Predicted and Comparative Spectroscopic Data

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound and a Comparative Analog.

Assignment This compound (Predicted) Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate (Reported Data) [1]
¹H NMR (ppm)
H2~8.0-8.2 (d)-
H3~6.6-6.8 (d)-
H5~8.5-8.7 (s)-
-OHBroad singlet, variable-
-OCH₂CH₃~4.3-4.5 (q)-
-OCH₂CH₃~1.3-1.5 (t)-
¹³C NMR (ppm)
C2~145-
C3~105-
C3a~150-
C5~155-
C6~95-
C7~160-
C=O~165-
-OCH₂CH₃~62-
-OCH₂CH₃~14-

Table 2: Expected Mass Spectrometry Fragmentation for this compound.

Fragment m/z (Expected) Notes
[M]+221Molecular Ion
[M - C₂H₅]+192Loss of ethyl group
[M - OC₂H₅]+176Loss of ethoxy radical
[M - COOC₂H₅]+148Loss of ethyl carboxylate group

Potential Isomeric Alternatives

During the synthesis of this compound, the formation of several isomers is possible, depending on the precursors and reaction conditions. The two most likely isomers are the 4-hydroxy and 5-hydroxy derivatives. Distinguishing between these is crucial.

  • Ethyl 4-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate: The position of the hydroxyl group would significantly alter the chemical shifts of the pyrimidine ring protons in the ¹H NMR spectrum.

  • Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-7-carboxylate: This isomer would show a different substitution pattern on the pyrimidine ring, leading to distinct coupling patterns and chemical shifts in the NMR spectra.

Careful analysis of 2D NMR data, such as HMBC and NOESY experiments, will be instrumental in definitively assigning the positions of the substituents.

Experimental Protocols

To ensure reproducible and reliable data, the following detailed experimental protocols are recommended for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (Recommended): Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are essential for unambiguous assignment of all signals and confirmation of the connectivity of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a suitable method such as direct infusion or coupled with a gas or liquid chromatograph.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to observe the molecular ion. Electron Impact (EI) ionization can be used to induce fragmentation and provide structural information.

  • Analysis: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition of the molecular ion and its fragments.

X-ray Crystallography

For an unequivocal structural determination, single-crystal X-ray diffraction is the gold standard.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using appropriate software. The resulting model will provide the precise three-dimensional arrangement of atoms in the molecule.[2][3]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Confirmation cluster_conclusion Conclusion Synthesis Synthesis of Putative Compound NMR 1D & 2D NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS Compare Compare with Predicted & Analog Data NMR->Compare MS->Compare Isomers Analysis of Potential Isomers Compare->Isomers Xray Single Crystal X-ray Diffraction (Optional, for definitive proof) Compare->Xray Validated Structure Validated Isomers->Validated Consistent NotValidated Structure Not Validated / Re-evaluate Isomers->NotValidated Inconsistent Xray->Validated G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aminopyrazole Ethyl 5-amino-1H-pyrazole-4-carboxylate Reaction Cyclocondensation Aminopyrazole->Reaction Electrophile Diethyl malonate or similar Electrophile->Reaction Product This compound Reaction->Product

References

Structure-activity relationship studies of pyrazolo[1,5-a]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their potent and selective inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine analogs, supported by experimental data, to aid researchers and drug development professionals in the design of novel and effective kinase inhibitors.

Targeting Key Kinases in Cancer Therapy

Pyrazolo[1,5-a]pyrimidine-based compounds have been successfully developed as inhibitors for a range of protein kinases implicated in cancer progression. These include Tropomyosin receptor kinases (Trks), Cyclin-dependent kinases (CDKs), Pim kinases, and Casein Kinase 2 (CK2).[1][4][5] Notably, two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine nucleus.[4][6] The second-generation Trk inhibitor, Repotrectinib, approved in 2023, also shares this core structure, highlighting its importance in overcoming drug resistance.[4][6]

Tropomyosin Receptor Kinase (Trk) Inhibitors

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are key targets in cancers with NTRK gene fusions.[4][6] The development of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors has been a significant advancement in personalized cancer medicine.

Table 1: Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Analogs as Trk Inhibitors

CompoundR1R2R3TrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
Larotrectinib1113[4][6]
Entrectinib1.70.10.2[4]
Repotrectinib0.02<0.01<0.01[4]
Compound 20>0.02--[4]
Compound 21>0.02--[4]
Compound 230.1 (KM12 cell)--[4]
Compound 240.2 (KM12 cell)--[4]

Note: The specific substitutions for R1, R2, and R3 are complex and are best visualized in the original research articles. This table provides a simplified representation of the SAR data.

The SAR studies reveal that modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold significantly impact potency and selectivity.[1] For instance, the introduction of a macrocyclic constraint in compounds like Repotrectinib has been shown to be effective against resistance mutations.[4]

Pim Kinase Inhibitors

Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in many cancers and play a role in cell survival and proliferation.[5][7] Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent pan-Pim inhibitors.[7]

Table 2: Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Analogs as Pim-1 Inhibitors

CompoundR-group at C3R-group at C5Pim-1 IC50 (nM)Flt-3 IC50 (nM)Reference
9a4-fluorophenylN-methyl-N-(pyridin-4-yl)amine1.23.4[5]
9b4-chlorophenylN-methyl-N-(pyridin-4-yl)amine2.55.1[5]
11a4-fluorophenylN-(pyridin-4-yl)amine3.88.2[5]
11b4-chlorophenylN-(pyridin-4-yl)amine5.611.7[5]

These compounds demonstrated potent inhibition of Pim-1 and also showed activity against Flt-3 kinase.[5] Selected compounds also suppressed the phosphorylation of the BAD protein, a downstream target of Pim-1, in cell-based assays.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key experiments in the evaluation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

General Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a common method for determining the in vitro potency of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase enzyme (e.g., TrkA, Pim-1)

    • ATP (Adenosine triphosphate)

    • Peptide substrate specific for the kinase

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of a 384-well plate.

    • Add the kinase enzyme and peptide substrate solution to the wells.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line (e.g., HCT116 for colon cancer)[8]

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

    • Test compounds (dissolved in DMSO)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • 96-well plates

  • Procedure:

    • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • For the CellTiter-Glo® assay, add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

    • Calculate the GI50 or IC50 value, representing the concentration of the compound that inhibits cell growth or viability by 50%.

Visualizing Molecular Interactions and Pathways

Understanding the signaling pathways affected by these inhibitors and the experimental workflows for their discovery is essential.

Signaling Pathway of Trk Receptors

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Receptor Trk Receptor RAS RAS Trk Receptor->RAS PI3K PI3K Trk Receptor->PI3K PLCγ PLCγ Trk Receptor->PLCγ RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression AKT AKT PI3K->AKT AKT->Gene Expression PLCγ->Gene Expression Neurotrophin Neurotrophin Neurotrophin->Trk Receptor

Caption: Simplified Trk signaling pathway.

General Workflow for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Discovery

Kinase_Inhibitor_Workflow Target_Identification Target Identification and Validation HTS High-Throughput Screening (HTS) Target_Identification->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR) HTS->Hit_to_Lead Lead_Optimization Lead Optimization (ADMET Properties) Hit_to_Lead->Lead_Optimization Preclinical_Studies In Vivo Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

References

Comparative Efficacy of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate and Known Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate as a xanthine oxidase (XO) inhibitor against the well-established clinical inhibitors, Allopurinol and Febuxostat. Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid are a hallmark of hyperuricemia, which can lead to gout and other health complications.[2] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions.[3]

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising framework for the development of novel xanthine oxidase inhibitors.[4] This guide synthesizes available data to facilitate a comparative understanding of their potential therapeutic applications.

Quantitative Comparison of Xanthine Oxidase Inhibitors

The following table summarizes the inhibitory efficacy of this compound and known inhibitors against xanthine oxidase. The potency of this compound is estimated based on structure-activity relationship (SAR) studies of closely related pyrazolo[1,5-a]pyrimidine derivatives, which have shown significant inhibitory activity.[4][5]

CompoundTarget EnzymeIC50KiInhibition Type
This compound Xanthine OxidasePotentially High (Estimated)Not DeterminedNot Determined
Allopurinol Xanthine Oxidase0.11 - 2.9 µM[2][5]0.66 - 26.79 µM[6]Competitive[2][3]
Febuxostat Xanthine Oxidase1.8 nM[5]0.6 nMMixed[1]

Experimental Protocols

A detailed methodology for a standard in vitro xanthine oxidase inhibition assay is provided below. This protocol is based on established spectrophotometric methods.[7]

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.

Principle: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine. The inhibitory effect of a compound is quantified by measuring the reduction in uric acid formation in the presence of the inhibitor.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test Compound (e.g., this compound)

  • Allopurinol (positive control)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the potassium phosphate buffer.

    • Dissolve the test compound and Allopurinol in DMSO to prepare stock solutions. Further dilute with the buffer to obtain a range of test concentrations.

    • Prepare a working solution of xanthine oxidase in cold potassium phosphate buffer immediately before use.

  • Assay Setup (in a 96-well plate):

    • Blank: 100 µL of buffer.

    • Control (No Inhibitor): 50 µL of buffer, 25 µL of xanthine oxidase solution, and 25 µL of DMSO (vehicle).

    • Test Compound: 50 µL of buffer, 25 µL of xanthine oxidase solution, and 25 µL of the test compound at various concentrations.

    • Positive Control: 50 µL of buffer, 25 µL of xanthine oxidase solution, and 25 µL of Allopurinol at various concentrations.

  • Enzyme Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the xanthine solution to all wells except the blank.

    • Immediately measure the absorbance at 295 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and Allopurinol using the following formula: % Inhibition = [ (RateControl - RateTest) / RateControl ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Visualizing the Mechanism of Action

The following diagrams illustrate the purine metabolism pathway and the workflow for evaluating xanthine oxidase inhibitors.

Purine_Metabolism cluster_XO Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine:e->Xanthine:w UricAcid Uric Acid Xanthine:e->UricAcid:w XO Xanthine Oxidase Inhibitors Allopurinol Febuxostat Ethyl 7-hydroxypyrazolo[1,5-a] pyrimidine-6-carboxylate Inhibitors->XO

Caption: Purine metabolism pathway and inhibition by Xanthine Oxidase inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, XO, Xanthine, Inhibitors) Setup Set up 96-well plate (Blank, Control, Test) Reagents->Setup Incubate Pre-incubate at 25°C Setup->Incubate React Initiate reaction with Xanthine Incubate->React Measure Measure Absorbance at 295 nm React->Measure Calculate Calculate Reaction Rates Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Inhibition->IC50

Caption: Workflow for in vitro Xanthine Oxidase inhibition assay.

References

Unveiling the Selectivity Landscape of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a comparative analysis of the selectivity of several pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, supported by experimental data and detailed methodologies.

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a wide array of kinases involved in cancer and other diseases.[1][2] These compounds often exhibit potent inhibitory activity, but their success in the clinic hinges on their selectivity.[2] Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window. Therefore, comprehensive cross-reactivity profiling is a critical step in the development of these inhibitors.

This guide delves into the selectivity profiles of representative pyrazolo[1,5-a]pyrimidine inhibitors targeting different kinase families, including Cyclin-Dependent Kinases (CDKs) and Tropomyosin receptor kinases (Trks). By presenting quantitative data, experimental protocols, and visual representations of relevant pathways and workflows, this document aims to be a valuable resource for the scientific community.

Comparative Selectivity Profiles

The following tables summarize the inhibitory activity of selected pyrazolo[1,5-a]pyrimidine kinase inhibitors against their primary targets and a panel of off-target kinases. The data is presented to facilitate a clear comparison of their selectivity.

Table 1: Selectivity Profile of Pyrazolo[1,5-a]pyrimidine CDK Inhibitors

KinaseDinaciclib (SCH 727965) IC50 (nM)[3][4]BS-194 IC50 (nM)[5]
CDK1 330
CDK2 13
CDK5 130
CDK7 -250
CDK9 490

Table 2: Kinome Scan Data for Dinaciclib

A comprehensive kinome scan for Dinaciclib revealed its potent inhibition of CDKs with some off-target activity. The following table highlights a selection of inhibited kinases at a concentration of 100 nM.

Target KinasePercent Inhibition at 100 nM[1]
CDK1 99
CDK2 99
CDK5 99
CDK9 99
CDK14 >90
TNIK >90
GSK3β <50
Note: This is a partial list for illustrative purposes. The full kinome scan data provides a broader view of selectivity.

Table 3: Selectivity Profile of Pyrazolo[1,5-a]pyrimidine-based Trk/Multi-Kinase Inhibitors

KinaseLarotrectinib IC50 (nM)[6]Entrectinib IC50 (nM)[7]
TRKA 5-111.2
TRKB 5-114.7
TRKC 5-110.1
ROS1 -19
ALK -16
JAK2 ->1000
TNK2 ~500-1100-

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor Trk Receptor RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K STAT3 STAT3 TRK_Receptor->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Larotrectinib Larotrectinib Larotrectinib->TRK_Receptor

Caption: Simplified Trk signaling pathway and the inhibitory action of Larotrectinib.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Biochemical Kinase Assay cluster_analysis Data Analysis Compound Pyrazolo[1,5-a]pyrimidine Inhibitor Incubation Incubate Inhibitor with Kinase and ATP Compound->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation Detection Measure Kinase Activity (e.g., phosphorylation) Incubation->Detection IC50 Determine IC50 values Detection->IC50 Selectivity Assess Selectivity Profile IC50->Selectivity

Caption: General experimental workflow for biochemical kinase inhibitor profiling.

Experimental Protocols

The cross-reactivity data presented in this guide were generated using established biochemical and cell-based assays. Below are detailed methodologies for two widely used platforms for kinase inhibitor profiling.

KINOMEscan™ Competition Binding Assay

This method provides a quantitative measure of the interactions between a test compound and a large panel of kinases.

Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Kinase Preparation: A large panel of human kinases are individually expressed as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The pyrazolo[1,5-a]pyrimidine inhibitor is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase.

  • Quantification: After incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample. These values are then used to calculate the dissociation constant (Kd) or the percentage of inhibition at a given concentration, which reflects the binding affinity of the inhibitor to each kinase in the panel.

NanoBRET™ Target Engagement Assay

This cell-based assay measures the binding of a test compound to a target kinase within intact, live cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. A test compound that binds to the target kinase will compete with the tracer, leading to a decrease in the BRET signal.

Methodology:

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Assay Plate Seeding: The transfected cells are seeded into 384-well plates.

  • Compound and Tracer Addition: The pyrazolo[1,5-a]pyrimidine inhibitor (at various concentrations) and a fixed concentration of the fluorescent tracer are added to the cells.

  • Signal Detection: After a 2-hour incubation at 37°C, the NanoBRET™ substrate is added, and the BRET signal (ratio of tracer emission to luciferase emission) is measured using a luminometer.

  • Data Analysis: The BRET ratio is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value, representing the concentration of the inhibitor required to displace 50% of the tracer from the target kinase in live cells.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold provides a versatile platform for the development of potent kinase inhibitors. However, as demonstrated by the comparative data, the selectivity profiles can vary significantly depending on the specific substitutions on the core structure and the target kinase family. Comprehensive cross-reactivity profiling using robust and physiologically relevant assays is indispensable for the selection and optimization of lead candidates with the desired efficacy and safety profiles. This guide serves as a valuable starting point for researchers in the field, offering a glimpse into the selectivity landscape of this important class of kinase inhibitors.

References

In vivo efficacy of pyrazolo[1,5-a]pyrimidine derivatives compared to standard drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative overview of the in vivo efficacy of select pyrazolo[1,5-a]pyrimidine derivatives against their respective standard-of-care drugs in preclinical cancer models. The data presented is compiled from publicly available research, offering a valuable resource for those involved in the discovery and development of novel cancer therapeutics.

Executive Summary

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant antitumor activity in various in vivo models, particularly as inhibitors of Cyclin-Dependent Kinases (CDKs), Rearranged during Transfection (RET) kinases, and Tropomyosin Receptor Kinases (Trks). While direct head-to-head in vivo comparisons with standard drugs in the same studies are not extensively reported in the literature, this guide consolidates the available data to facilitate an informed assessment. The presented findings underscore the potential of this chemical class to yield drug candidates with comparable or superior efficacy to existing therapies.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of notable pyrazolo[1,5-a]pyrimidine derivatives and their corresponding standard-of-care counterparts.

Disclaimer: The data presented below is collated from different studies. A direct comparison of efficacy should be made with caution, as experimental conditions such as the specific cell line, animal strain, and tumor implantation site can significantly influence the outcome. No studies were identified that directly compared the pyrazolo[1,5-a]pyrimidine derivatives with the standard drugs in the same head-to-head in vivo experiment.

Table 1: In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives in Xenograft Models
Compound NameTargetCancer ModelAnimal ModelDosing RegimenOutcome
BS-194 (4k) CDK1, CDK2, CDK9Human colon carcinoma (HCT116) xenograftNude mice25 mg/kg, oral administration50% Tumor Growth Inhibition (TGI)[1]
WF-47-JS03 (1) RETRET-driven tumor xenograftsMice10 mg/kg, once daily, oral administrationStrong tumor regression[2][3]
Compound 15j CDK2Human ovarian carcinoma (A2780) xenograftMouseNot specifiedEfficacious[4]
Compound 14a TRPC6Gastric cancer (AGS and MKN45) xenograftsNude miceIntraperitoneal injectionAnti-tumor effect verified[5]
Table 2: In Vivo Efficacy of Standard Drugs in Xenograft Models
Standard DrugTargetCancer ModelAnimal ModelDosing RegimenOutcome
Larotrectinib TrkA, TrkB, TrkCTumors with NTRK gene fusionsAthymic nude miceNot specifiedDose-dependent tumor inhibition[6]
Entrectinib pan-Trk, ROS1, ALKTrkB-expressing neuroblastoma xenograftMouseNot specifiedSignificant inhibition of tumor growth compared to vehicle control[2]
Cisplatin DNA cross-linkingSmall Cell Lung Cancer (H526) xenograftMice3 mg/kg, weekly, intraperitonealSignificant tumor growth inhibition[7]
Irinotecan Topoisomerase ISmall Cell Lung Cancer (H526) xenograftMice25 mg/kg, weekly, intraperitonealSignificant tumor growth inhibition, more effective than volasertib in this model[7]
Doxorubicin Topoisomerase IIAnaplastic Thyroid Cancer (THJ-16T) xenograftNude mice5 mg/kg (in combination with docetaxel)Significantly delayed tumor growth

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided.

CDK_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Pyrazolo[1,5-a]pyrimidine Inhibitor CyclinD_CDK46 Cyclin D-CDK4/6 G1 G1 CyclinD_CDK46->G1 CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->G1 CyclinA_CDK2 Cyclin A-CDK2 S S CyclinA_CDK2->S CyclinB_CDK1 Cyclin B-CDK1 G2M G2M CyclinB_CDK1->G2M BS194 BS-194 BS194->CyclinE_CDK2 Inhibits BS194->CyclinA_CDK2 Inhibits BS194->CyclinB_CDK1 Inhibits G1->S G1/S Transition S->G2M S Phase M M G2M->M G2/M Transition

Caption: Simplified CDK Signaling Pathway Inhibition.

Trk_Signaling_Pathway cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascades cluster_2 Pyrazolo[1,5-a]pyrimidine Inhibitor Trk_Receptor Trk Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Trk_Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Trk_Receptor->PI3K_AKT_mTOR PLCg PLCγ Pathway Trk_Receptor->PLCg Ligand Neurotrophin Ligand->Trk_Receptor Binds Cellular_Responses Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Cellular_Responses PI3K_AKT_mTOR->Cellular_Responses PLCg->Cellular_Responses Trk_Inhibitor e.g., Larotrectinib Trk_Inhibitor->Trk_Receptor Inhibits

Caption: Overview of Trk Signaling and Inhibition.

Xenograft_Workflow start Cancer Cell Culture implant Subcutaneous Implantation of Cells into Immunocompromised Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Pyrazolo[1,5-a]pyrimidine, Standard Drug, Vehicle) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Endpoint Criteria Met (e.g., max tumor size) monitoring->endpoint Continue until analysis Tumor Excision and Data Analysis endpoint->analysis end Efficacy Comparison analysis->end

Caption: General Workflow for In Vivo Xenograft Studies.

Experimental Protocols

The following is a generalized protocol for assessing the in vivo efficacy of an investigational compound, such as a pyrazolo[1,5-a]pyrimidine derivative, in a human tumor xenograft model. Specific details may vary between studies.

Objective: To evaluate the anti-tumor efficacy of a test compound compared to a vehicle control and/or a standard-of-care drug in an established human tumor xenograft model.

1. Cell Culture and Animal Models:

  • Cell Lines: Human cancer cell lines (e.g., HCT116 for colon cancer, A2780 for ovarian cancer) are cultured under standard conditions as recommended by the supplier.
  • Animals: Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old, are used to prevent rejection of the human tumor xenograft. Animals are housed in a pathogen-free environment.

2. Tumor Implantation:

  • A suspension of cancer cells (typically 1 x 106 to 10 x 106 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

3. Tumor Growth and Randomization:

  • Tumor growth is monitored using calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.
  • When tumors reach a predetermined size (e.g., 100-200 mm3), the mice are randomized into treatment groups (e.g., vehicle control, test compound at various doses, standard drug).

4. Drug Formulation and Administration:

  • Test Compound: The pyrazolo[1,5-a]pyrimidine derivative is formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline).
  • Standard Drug: The standard-of-care drug is formulated as per established protocols.
  • Administration: The compounds are administered via the intended clinical route, typically oral gavage (p.o.) or intraperitoneal injection (i.p.), at a specified dose and schedule (e.g., once daily, five days a week).

5. Efficacy Evaluation:

  • Tumor volumes and body weights are measured 2-3 times per week.
  • The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
  • Other endpoints may include tumor regression, time to tumor progression, and survival.

6. Data Analysis:

  • Statistical analysis (e.g., t-test, ANOVA) is performed to determine the significance of the differences in tumor growth between the treatment groups.

Conclusion

Pyrazolo[1,5-a]pyrimidine derivatives represent a promising class of anti-cancer agents with demonstrated in vivo efficacy in preclinical models. While the available data suggests their potential to rival or exceed the activity of standard drugs, the lack of direct comparative in vivo studies necessitates further research. Head-to-head preclinical trials are crucial to definitively establish the therapeutic positioning of these novel inhibitors. The information and protocols provided in this guide serve as a foundation for researchers to design and interpret future studies aimed at advancing these promising compounds toward clinical application.

References

A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic system with significant potential in the discovery of novel kinase inhibitors. This guide provides an objective, data-driven comparison of various pyrazolo[1,5-a]pyrimidine scaffolds, summarizing their performance against a range of kinase targets and providing detailed experimental protocols to support further research and development.

The pyrazolo[1,5-a]pyrimidine core is a versatile and synthetically accessible scaffold that has been extensively explored in medicinal chemistry.[1] Its rigid, planar structure serves as an excellent foundation for the development of ATP-competitive inhibitors, and modifications at various positions on the bicyclic ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3] This has led to the discovery of potent inhibitors targeting a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), Janus kinases (JAKs), and Casein Kinase 2 (CK2), among others.[1][4][5][6] Several compounds based on this scaffold have advanced into clinical trials, and some have even received regulatory approval, highlighting the therapeutic potential of this chemical class.[5]

Comparative Analysis of Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine scaffolds against various protein kinases. The data has been compiled from multiple studies to provide a broad overview of the structure-activity relationships (SAR). It is important to note that direct comparison of IC50 values between different studies should be done with caution due to potential variations in assay conditions.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a common feature in cancer.[7] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the development of potent CDK inhibitors.

ScaffoldR1R2R3Target Kinase(s)IC50 (nM)Reference
A HArylHCDK2, CDK1, CDK93, 30, 90[7]
B AnilinylArylCNCDK2, TrkA90, 450[8]
C AnilinylArylCOOEtCDK2, TrkA230, 450[8]

Structure-Activity Relationship Insights:

  • Substitution at the C7 position with an aryl group is a common feature for potent CDK inhibition.

  • The nature of the substituent at the C3 position significantly influences potency, with a cyano group (Scaffold B) generally conferring higher potency than an ethyl ester (Scaffold C) for CDK2.[8]

  • A specific substitution pattern, as seen in compound 4k (BS-194), can lead to potent inhibition of multiple CDKs, including CDK1, CDK2, and CDK9.[7]

Tropomyosin Receptor Kinase (Trk) Inhibitors

Trk kinases are involved in neuronal survival and differentiation, and aberrant Trk signaling is implicated in various cancers.[5] The pyrazolo[1,5-a]pyrimidine scaffold is a key component of several approved and clinical-stage Trk inhibitors.[5]

ScaffoldR1R2R3Target Kinase(s)IC50 (nM)Reference
D Picolinamide2,5-difluorophenyl-pyrrolidineHTrkA1.7[9]
E MacrocycleHHTrkA, TrkB, TrkC1-100[5]
F 5-azabicyclohexaneHHTrkA, TrkB, TrkC3, 14, 1[5]

Structure-Activity Relationship Insights:

  • A picolinamide group at the C3 position combined with a substituted pyrrolidine at the C5 position leads to highly potent TrkA inhibitors.[9]

  • Macrocyclization of the scaffold can result in potent pan-Trk inhibitors.[5]

  • Introduction of a 5-azabicyclohexane moiety at the C5 position can yield compounds with nanomolar potency against all three Trk isoforms.[5]

Other Kinase Targets

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to other kinase families, including JAKs and CK2.

ScaffoldR1R2R3Target Kinase(s)IC50 (nM)Reference
G VariedVariedHJAK2Potent Inhibition[4]
H VariedVariedHCK2Highly Selective[6]

Structure-Activity Relationship Insights:

  • Optimization of substituents on the pyrazolo[1,5-a]pyrimidine core has led to the discovery of potent and selective inhibitors of JAK2.[4]

  • Specific substitution patterns can also confer high selectivity for CK2, a constitutively active kinase involved in numerous cellular processes.[6]

In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Several pyrazolo[1,5-a]pyrimidine-based kinase inhibitors have demonstrated significant antitumor effects in preclinical xenograft models.

CompoundTarget(s)Animal ModelDosingOutcomeReference
BS-194 (4k) CDK1, CDK2, CDK9Human tumor xenografts in mice25 mg/kg, oralTumor growth inhibition and suppression of CDK substrate phosphorylation[7]
BKI derivatives TgCDPK1Mouse model of toxoplasmosis20-30 mg/kg, oralSignificant reduction in parasite burden[2]

These studies highlight the potential for developing orally bioavailable pyrazolo[1,5-a]pyrimidine inhibitors with in vivo efficacy.[2][7]

Signaling Pathways and Experimental Workflows

To facilitate further research, this section provides diagrams of key signaling pathways and a general experimental workflow for the evaluation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Signaling Pathway Diagrams

CDK_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (inactivates) G1_arrest G1/S Arrest E2F E2F Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Cyclin A Cyclin A E2F->Cyclin A CDK2 CDK2 Cyclin E->CDK2 Activates DNA_rep DNA Replication CDK2->DNA_rep Promotes Cyclin A->CDK2 Activates Pyrazolo[1,5-a]pyrimidine\nCDK Inhibitor Pyrazolo[1,5-a]pyrimidine CDK Inhibitor Pyrazolo[1,5-a]pyrimidine\nCDK Inhibitor->CDK4/6 Inhibits Pyrazolo[1,5-a]pyrimidine\nCDK Inhibitor->CDK2 Inhibits

Trk_Signaling_Pathway cluster_downstream Downstream Signaling Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binds and Activates RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway Trk Receptor->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway Trk Receptor->PI3K-AKT-mTOR Pathway PLCγ Pathway PLCγ Pathway Trk Receptor->PLCγ Pathway Pyrazolo[1,5-a]pyrimidine\nTrk Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Pyrazolo[1,5-a]pyrimidine\nTrk Inhibitor->Trk Receptor Inhibits Cell Survival\nProliferation\nDifferentiation Cell Survival Proliferation Differentiation RAS-RAF-MEK-ERK Pathway->Cell Survival\nProliferation\nDifferentiation PI3K-AKT-mTOR Pathway->Cell Survival\nProliferation\nDifferentiation PLCγ Pathway->Cell Survival\nProliferation\nDifferentiation

Trk Inhibitor Signaling Pathway.

Experimental Workflow

Experimental_Workflow Start Start Synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Library Start->Synthesis Biochem_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Biochem_Assay Cell_Viability Cell-Based Proliferation Assay (GI50 Determination) Biochem_Assay->Cell_Viability Potent Hits Target_Validation Target Engagement & Downstream Signaling Assay (e.g., Western Blot) Cell_Viability->Target_Validation Active Compounds In_Vivo In Vivo Efficacy Studies (Xenograft Models) Target_Validation->In_Vivo Confirmed On-Target Activity PK_Studies Pharmacokinetic Studies In_Vivo->PK_Studies Efficacious Compounds Lead_Optimization Lead Optimization PK_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End Lead_Optimization->End

Drug Discovery Workflow.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are representative protocols for assays commonly used in the evaluation of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., Histone H1)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted compounds to the wells of a 384-well plate. Include controls for no inhibitor (DMSO vehicle) and no enzyme.

  • Add the CDK2/Cyclin A2 enzyme to all wells except the no-enzyme control.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Cell-Based Proliferation Assay (Example: MTT Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a suitable dose-response curve.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the antitumor efficacy of a test compound in a mouse model of cancer.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation

  • Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Subcutaneously implant the cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule.

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

This guide provides a foundational comparison of different pyrazolo[1,5-a]pyrimidine scaffolds. The presented data and protocols are intended to aid researchers in the design and execution of their own studies to further explore the potential of this versatile chemical class in the development of novel kinase inhibitors.

References

Benchmarking ADME Properties of Novel Pyrazolo[1,5-a]pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in the drug discovery pipeline to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. This guide provides a comparative analysis of the in vitro ADME properties of a series of novel pyrazolo[1,5-a]pyrimidine analogs, benchmarked against the well-characterized oral anticoagulant, warfarin.

Comparative ADME Data

The following tables summarize key in vitro ADME parameters for a selection of pyrazolo[1,5-a]pyrimidine derivatives and the comparator, warfarin. These properties are crucial indicators of a compound's potential for oral bioavailability and its metabolic fate in the body.

Table 1: Metabolic Stability in Liver Microsomes

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. The data below presents the intrinsic clearance (CLint) in rat liver microsomes and the percentage of compound remaining after a 30-minute incubation with mouse liver microsomes. Lower clearance values and a higher percentage remaining indicate greater metabolic stability.

Compound IDRat Liver Microsome CLint (µL/min/mg)Mouse Liver Microsome (% Remaining after 30 min)
Pyrazolo[1,5-a]pyrimidine 1 5040%
Pyrazolo[1,5-a]pyrimidine 2 2565%
Pyrazolo[1,5-a]pyrimidine 3 >10010%
Pyrazolo[1,5-a]pyrimidine 4 1585%
Warfarin (Comparator) Low to moderateData not available in this format

Note: Warfarin is known to be metabolized by multiple CYP450 enzymes, and its intrinsic clearance can vary depending on the specific enzymes involved and the experimental conditions.

Table 2: Human Plasma Protein Binding

The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target site. Generally, only the unbound fraction of a drug is pharmacologically active.

Compound IDHuman Plasma Protein Binding (% Unbound)
Pyrazolo[1,5-a]pyrimidine 1 5.0%
Pyrazolo[1,5-a]pyrimidine 2 12.0%
Pyrazolo[1,5-a]pyrimidine 3 2.5%
Pyrazolo[1,5-a]pyrimidine 4 25.0%
Warfarin (Comparator) ~1-3%[1][2]

Table 3: Caco-2 Permeability

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption. The apparent permeability coefficient (Papp) is a measure of the rate of drug transport across the Caco-2 cell monolayer. A higher Papp value generally indicates better potential for oral absorption.

Compound IDApparent Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Classification
Warfarin (Comparator) 61.7[3]0.1[3]High Permeability

Data for the pyrazolo[1,5-a]pyrimidine series in a comparable Caco-2 assay format was not available in the reviewed literature. However, the provided experimental protocol can be used to generate such data.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices.

1. Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).

  • Materials:

    • Test compounds and positive control (e.g., a compound with known metabolic instability).

    • Pooled liver microsomes (human, rat, or mouse).

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Acetonitrile or methanol for reaction termination.

    • LC-MS/MS for analysis.

  • Procedure:

    • Test compounds are incubated with liver microsomes in phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

    • The rate of disappearance of the test compound is used to calculate the intrinsic clearance (CLint).

2. Plasma Protein Binding (Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins.

  • Materials:

    • Test compounds.

    • Pooled plasma (from the desired species, e.g., human).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Equilibrium dialysis apparatus (e.g., RED device).

    • LC-MS/MS for analysis.

  • Procedure:

    • The test compound is added to plasma.

    • The plasma containing the test compound is loaded into one chamber of the dialysis unit, and PBS is loaded into the other chamber. The two chambers are separated by a semi-permeable membrane.

    • The apparatus is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

    • At the end of the incubation, samples are taken from both the plasma and the buffer chambers.

    • The concentration of the test compound in both chambers is determined by LC-MS/MS.

    • The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

3. Caco-2 Permeability Assay

This assay evaluates the potential for intestinal absorption of a compound.

  • Materials:

    • Caco-2 cells.

    • Cell culture medium and reagents.

    • Transwell® inserts (or similar).

    • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.

    • Test compounds and control compounds (high and low permeability).

    • LC-MS/MS for analysis.

  • Procedure:

    • Caco-2 cells are seeded onto Transwell® inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.

    • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A→B) permeability, the test compound is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is monitored over time.

    • For basolateral to apical (B→A) permeability, the test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.

    • Samples are taken from the receiver chamber at specified time points and analyzed by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated. The ratio of B→A Papp to A→B Papp gives the efflux ratio, which can indicate the involvement of active efflux transporters.

Visualizations

In Vitro ADME Screening Workflow

The following diagram illustrates a typical workflow for the in vitro ADME profiling of a novel chemical series.

ADME_Workflow cluster_Discovery Early Discovery Screening cluster_Profiling ADME Profiling cluster_Data Data Analysis & Decision Making Compound_Library Novel Pyrazolo[1,5-a]pyrimidines Solubility Aqueous Solubility Compound_Library->Solubility Physicochemical Properties LogD LogD @ pH 7.4 Compound_Library->LogD Metabolic_Stability Microsomal Stability Compound_Library->Metabolic_Stability PPB Plasma Protein Binding Compound_Library->PPB Permeability Caco-2 Permeability Solubility->Permeability LogD->Permeability Data_Integration Integrate ADME Data Permeability->Data_Integration Metabolic_Stability->Data_Integration PPB->Data_Integration SAR Structure-Activity/ Property Relationship Data_Integration->SAR Candidate_Selection Candidate Selection SAR->Candidate_Selection

Caption: A typical workflow for in vitro ADME profiling.

Signaling Pathway of Drug Metabolism

This diagram illustrates the central role of Cytochrome P450 enzymes in the Phase I metabolism of xenobiotics, such as the pyrazolo[1,5-a]pyrimidine derivatives.

Metabolism_Pathway Drug Pyrazolo[1,5-a]pyrimidine CYP450 Cytochrome P450 Enzymes (Liver) Drug->CYP450 Substrate PhaseI Phase I Metabolite (Oxidized/Hydroxylated) CYP450->PhaseI Metabolism PhaseII Phase II Enzymes (e.g., UGTs, SULTs) PhaseI->PhaseII Conjugation Excretion Excretable Conjugated Metabolite PhaseII->Excretion

Caption: The central role of CYP450 in drug metabolism.

References

Safety Operating Guide

Proper Disposal of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on the safety data sheets of related pyrazolo[1,5-a]pyrimidine compounds, Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate should be handled with care. The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE)

A summary of the required PPE is provided in the table below.

PPE CategorySpecific Requirements
Hand Protection Wear impervious gloves inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]
Eye/Face Protection Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.
Skin and Body Protection Wear a laboratory coat. For larger spills or handling, consider additional protective clothing to prevent skin contact. Immediately change contaminated clothing.[2]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is outlined below. This protocol is based on guidelines for similar chemical compounds and general laboratory best practices.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for "Halogen-Free Organic Waste" or "Pyrazolo[1,5-a]pyrimidine Waste."
  • Do not mix this waste with other waste streams, such as halogenated solvents, acidic or basic waste, or heavy metal waste.

2. Small Quantity Disposal (e.g., residual amounts on lab equipment):

  • Wipe down contaminated surfaces and equipment with a solvent-moistened cloth (e.g., ethanol or isopropanol).
  • Dispose of the contaminated wipes in the designated solid chemical waste container.
  • Rinse the cleaned equipment with an appropriate solvent and collect the rinsate as liquid chemical waste.

3. Large Quantity Disposal (e.g., expired or unused product):

  • Ensure the compound is in its original or a securely sealed and properly labeled container.
  • Do not attempt to dispose of large quantities down the drain or in regular trash.
  • Arrange for pickup by a licensed professional waste disposal service.[3] The material should be sent to an approved waste disposal plant, with incineration being a common method for such organic compounds.[3]

4. Spill Management:

  • In case of a spill, evacuate the immediate area and ensure adequate ventilation.[3]
  • Wear the appropriate PPE as detailed in the table above.
  • For solid spills, carefully sweep up the material to avoid dust formation and place it in a sealed container for disposal.[3]
  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
  • Clean the spill area with a suitable solvent and decontaminating solution.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have Ethyl 7-hydroxypyrazolo [1,5-a]pyrimidine-6-carboxylate waste waste_type Is the waste a small residual or a bulk quantity? start->waste_type small_quant Small Residual Quantity waste_type->small_quant Small Residual bulk_quant Bulk Quantity waste_type->bulk_quant Bulk wipe_down Wipe surfaces with solvent-moistened cloth small_quant->wipe_down package_waste Ensure waste is in a sealed and labeled container bulk_quant->package_waste dispose_wipes Dispose of wipes in solid chemical waste wipe_down->dispose_wipes rinse_equip Rinse equipment and collect rinsate dispose_wipes->rinse_equip rinse_equip->package_waste contact_ehs Contact Environmental Health & Safety (EHS) for licensed disposal service pickup package_waste->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research and development activities. Always consult your institution's specific waste disposal guidelines and Environmental Health and Safety (EHS) department for any additional requirements.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。